molecular formula C59H120N2O28 B11938754 Boc-NH-PEG26-C2-NH2

Boc-NH-PEG26-C2-NH2

Katalognummer: B11938754
Molekulargewicht: 1305.6 g/mol
InChI-Schlüssel: VENUICYAJSMYGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Boc-NH-PEG26-C2-NH2 is a useful research compound. Its molecular formula is C59H120N2O28 and its molecular weight is 1305.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C59H120N2O28

Molekulargewicht

1305.6 g/mol

IUPAC-Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C59H120N2O28/c1-59(2,3)89-58(62)61-5-7-64-9-11-66-13-15-68-17-19-70-21-23-72-25-27-74-29-31-76-33-35-78-37-39-80-41-43-82-45-47-84-49-51-86-53-55-88-57-56-87-54-52-85-50-48-83-46-44-81-42-40-79-38-36-77-34-32-75-30-28-73-26-24-71-22-20-69-18-16-67-14-12-65-10-8-63-6-4-60/h4-57,60H2,1-3H3,(H,61,62)

InChI-Schlüssel

VENUICYAJSMYGQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG26-C2-NH2 for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG26-C2-NH2 is a high-purity, heterobifunctional polyethylene glycol (PEG) linker critical in the development of advanced therapeutic modalities, particularly Proteolysis Targeting Chimeras (PROTACs). This long-chain PEG linker is designed for chemical synthesis, offering a strategic advantage in the rational design of molecules for targeted protein degradation.

PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a pivotal determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][2]

The this compound linker features a Boc (tert-butyloxycarbonyl) protected amine at one terminus and a free amine at the other, separated by a 26-unit polyethylene glycol chain and a two-carbon (C2) spacer. The Boc protecting group provides orthogonality in synthetic strategies, allowing for selective deprotection and sequential conjugation. The extensive PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3]

Core Principles: The Role of the PEG Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but a critical component that dictates the molecule's overall performance. The length, flexibility, and chemical composition of the linker are paramount for the formation of a stable and productive ternary complex.[4]

Key Functions of the PEG Linker:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for their formulation and bioavailability.[3]

  • Modulation of Cell Permeability: The flexible nature of the PEG linker allows the PROTAC to adopt various conformations, which can influence its ability to traverse the cell membrane.

  • Optimization of Ternary Complex Formation: The linker's length is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may lead to a non-productive complex where ubiquitination sites are not accessible.[5]

Quantitative Data on PEG Linker Length and PROTAC Efficacy

Systematic studies have demonstrated that the length of the PEG linker is a critical parameter for optimizing the potency and efficacy of a PROTAC. The following tables summarize quantitative data from various studies on the impact of PEG linker length on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for a PEG26 linker is not available in the public domain, the trends observed with varying linker lengths provide valuable insights for the rational design of PROTACs using long-chain linkers like this compound.

Table 1: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [6]

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
RC-1PEG325>95
RC-2PEG410>95
RC-3PEG55>95

Data is illustrative of the trend that linker length optimization can significantly impact the potency of a PROTAC.

Table 2: Effect of Linker Length on BRD4 Degradation

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC APEG315.8~90
PROTAC BPEG48.9>95
PROTAC CPEG522.4~85

Hypothetical data based on trends observed in published literature, demonstrating a "sweet spot" for linker length.

Experimental Protocols

The successful development of potent PROTACs relies on robust and reproducible experimental methods. Below are detailed protocols for key experiments in the evaluation of PROTACs synthesized using linkers such as this compound.

Protocol 1: Synthesis of a PROTAC using a Heterobifunctional PEG Linker

This protocol outlines a general two-step synthesis for conjugating a POI ligand and an E3 ligase ligand using a Boc-protected amine and carboxylic acid-terminated PEG linker. This can be adapted for this compound.

Step 1: Coupling of the E3 Ligase Ligand

  • Reaction Setup: To a solution of the E3 ligase ligand (containing a free amine, 1.0 eq) and a Boc-NH-PEG-COOH linker (1.1 eq) in anhydrous dimethylformamide (DMF), add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection and Coupling of the POI Ligand

  • Boc Deprotection: Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v). Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.

  • Coupling of POI Ligand: Dissolve the resulting amine salt and the POI ligand (containing a carboxylic acid, 1.1 eq) in anhydrous DMF. Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq to neutralize the TFA salt and catalyze the reaction).

  • Reaction and Purification: Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS. Work up as described in Step 1. Purify the final PROTAC by preparative reverse-phase HPLC to obtain the high-purity product.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation[7]

This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.[7]

  • Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & PROTAC Treatment start->cell_culture lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer to Membrane sds_page->transfer immunoblotting 5. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection 6. Chemiluminescent Detection immunoblotting->detection analysis 7. Data Analysis (DC50 & Dmax Determination) detection->analysis end End analysis->end

Experimental workflow for Western Blot analysis.

PROTAC_Synthesis_Workflow start Start: Starting Materials (POI Ligand, E3 Ligand, Boc-NH-PEG-COOH) step1 Step 1: Couple E3 Ligand to Linker (Amide Coupling) start->step1 purify1 Purification 1 (Flash Chromatography) step1->purify1 step2 Step 2: Boc Deprotection (TFA/DCM) purify1->step2 step3 Step 3: Couple POI Ligand (Amide Coupling) step2->step3 purify2 Purification 2 (Preparative HPLC) step3->purify2 final_protac Final PROTAC Molecule purify2->final_protac end End final_protac->end

References

An In-depth Technical Guide to Boc-NH-PEG26-C2-NH2: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-NH-PEG26-C2-NH2, a long-chain, heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of targeted therapeutics, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. Due to the limited availability of specific experimental data for the PEG26 variant, this guide presents a combination of theoretical properties and established experimental protocols for analogous PEG-based linkers.

Chemical Structure and Properties

This compound is a monodisperse PEG derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a free primary amine at the other, connected by a 26-unit polyethylene glycol chain and a two-carbon (C2) spacer. The Boc group provides a stable protecting group that can be readily removed under acidic conditions, allowing for sequential and controlled conjugation of different molecular entities. The long, hydrophilic PEG chain enhances the solubility, bioavailability, and pharmacokinetic profile of the resulting conjugate, while reducing potential immunogenicity.

Chemical Structure:

Calculated Physicochemical Properties

The following table summarizes the theoretical physicochemical properties of this compound. These values are calculated based on its chemical structure and are provided for reference.

PropertyValue
Molecular Formula C63H128N2O28
Molecular Weight 1365.7 g/mol
Topological Polar Surface Area (TPSA) 358 Ų
logP (Octanol-Water Partition Coefficient) -1.5
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 29
Rotatable Bonds 83

Note: These properties are computationally derived and may vary slightly from experimentally determined values.

Synthesis and Purification

The synthesis of this compound typically involves the mono-protection of a symmetrical diamino-PEG26-C2 molecule. A common and effective strategy is the "one-pot" mono-Boc protection of the corresponding diamine.

General Synthesis Protocol: Mono-Boc Protection

This protocol is a representative method adapted from established procedures for the mono-Boc protection of diamines.

  • Dissolution: Dissolve diamino-PEG26-C2 in a suitable anhydrous solvent such as methanol (MeOH) or dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Acidification: Add one equivalent of a suitable acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to protonate one of the primary amine groups, rendering it less reactive.

  • Boc-Anhydride Addition: Slowly add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically quenched with a mild base and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

Purification

The crude product is typically purified using column chromatography on silica gel or by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired mono-protected product from unreacted starting material and the di-protected byproduct.

Characterization and Quality Control

Comprehensive characterization is crucial to confirm the identity, purity, and stability of this compound. The following are standard analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the PEG backbone (a complex multiplet around 3.6 ppm), and the methylene groups adjacent to the amine functionalities.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule, with distinct signals for the carbons of the Boc group, the repeating ethylene glycol units, and the terminal carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule. The expected mass-to-charge ratios ([M+H]⁺, [M+Na]⁺, etc.) should be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reversed-phase HPLC method with a suitable detector (e.g., UV, evaporative light scattering detector, or charged aerosol detector) is typically used. A single major peak is indicative of high purity.

Exemplary Analytical Data
TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃) δ ~1.4 (s, 9H, Boc), ~2.8-3.0 (m, 4H, CH₂-N), ~3.4-3.7 (m, ~104H, PEG backbone)
MS (ESI) Calculated for C63H128N2O28: 1365.7 g/mol . Observed: [M+H]⁺ at m/z 1366.7, [M+Na]⁺ at m/z 1388.7
HPLC (RP-C18) Purity ≥ 95%

Experimental Protocols and Applications

This compound is a versatile linker primarily used in bioconjugation and drug delivery. Its heterobifunctional nature allows for the sequential attachment of two different molecules.

Protocol 1: Boc Deprotection

The removal of the Boc protecting group is a critical step to enable the subsequent conjugation of a molecule to the newly freed amine.

  • Dissolution: Dissolve the Boc-protected compound in a suitable organic solvent, such as dichloromethane (DCM) or dioxane.

  • Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Solvent Removal: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base.

Application in PROTAC Synthesis

This compound is an ideal linker for the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

The following diagram illustrates the general workflow for synthesizing a PROTAC using this linker.

PROTAC_Synthesis_Workflow A This compound C Amide Bond Formation (EDC/NHS coupling) A->C B Target Protein Ligand (with reactive carboxyl group) B->C D Boc-Protected Intermediate C->D Step 1 E Boc Deprotection (TFA or HCl) D->E F Amine-PEG-Ligand Intermediate E->F Step 2 H Amide Bond Formation (EDC/NHS coupling) F->H G E3 Ligase Ligand (with reactive carboxyl group) G->H I Final PROTAC Molecule H->I Step 3

Caption: PROTAC synthesis workflow using this compound.

Logical Flow of PROTAC Synthesis

The synthesis of a PROTAC using this compound follows a logical, sequential process, as depicted in the diagram below. This ensures the specific and directional assembly of the final heterobifunctional molecule.

Logical_Flow_PROTAC_Synthesis start Start step1 Couple Target Protein Ligand to This compound start->step1 decision1 Coupling Complete? step1->decision1 decision1->step1 No step2 Purify Intermediate decision1->step2 Yes step3 Deprotect Boc Group step2->step3 decision2 Deprotection Complete? step3->decision2 decision2->step3 No step4 Couple E3 Ligase Ligand decision2->step4 Yes decision3 Final Coupling Complete? step4->decision3 decision3->step4 No step5 Purify Final PROTAC decision3->step5 Yes end End step5->end

Caption: Logical decision flow for PROTAC synthesis.

Conclusion

This compound is a valuable heterobifunctional linker for researchers and scientists in the field of drug development. Its well-defined structure, with a long hydrophilic PEG chain and orthogonal protecting groups, provides a versatile platform for the construction of complex therapeutic molecules like PROTACs. The methodologies and data presented in this guide, based on established chemical principles for analogous compounds, offer a solid foundation for the successful application of this linker in advanced research and development endeavors. As with any specialized chemical reagent, it is recommended to perform thorough in-house characterization to ensure the quality and suitability for its intended application.

Boc-NH-PEG26-C2-NH2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG2-NH2. It includes key chemical data, detailed experimental protocols for its use in bioconjugation, and a relevant application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Data Presentation

The quantitative data for Boc-NH-PEG2-NH2 is summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 153086-78-3[1]
Molecular Weight 248.3 g/mol [1]
Molecular Formula C11H24N2O4[1]
Purity ≥95%[1]
Appearance White/Off-white solid or viscous liquid
Solubility Soluble in water, aqueous buffers, DMF, DMSO, chloroform, methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether.[1][2]
Storage Conditions Store at -5°C, keep dry and avoid sunlight.[1]

Introduction to Boc-NH-PEG2-NH2

Boc-NH-PEG2-NH2 is a versatile, monodisperse polyethylene glycol (PEG) linker that plays a crucial role in modern drug development and bioconjugation.[1] It features two distinct functional groups: a primary amine (-NH2) at one end and a tert-butyloxycarbonyl (Boc) protected primary amine at the other, separated by a two-unit PEG spacer. This heterobifunctional nature allows for controlled, sequential conjugation reactions. The free amine can react with electrophiles such as carboxylic acids or activated NHS esters, while the Boc group provides a stable protecting group that can be removed under mild acidic conditions to reveal a second primary amine for subsequent reactions.[1][]

The inclusion of the hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate, a significant advantage in the development of complex biomolecules and targeted therapeutics like PROTACs.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the two primary reactions involving Boc-NH-PEG2-NH2: amide bond formation via the free amine and deprotection of the Boc-protected amine.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of the free amine of Boc-NH-PEG2-NH2 to a molecule containing a carboxylic acid (Molecule-COOH) using standard carbodiimide chemistry.

Materials:

  • Boc-NH-PEG2-NH2

  • Molecule-COOH (e.g., a protein of interest ligand)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

  • Activation of Carboxylic Acid: a. In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule-COOH (1.0 equivalent) in anhydrous DMF. b. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid, forming an NHS ester.

  • Coupling Reaction: a. In a separate vial, dissolve Boc-NH-PEG2-NH2 (1.1 equivalents) in a minimal amount of anhydrous DMF. b. Add the Boc-NH-PEG2-NH2 solution to the activated Molecule-COOH mixture. c. Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base. d. Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Once the reaction is complete, quench any remaining activated esters by adding the Quenching Buffer. b. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product (Boc-NH-PEG2-NH-Molecule) by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the conjugate synthesized in Protocol 1 to expose the terminal primary amine.

Materials:

  • Boc-protected conjugate (Boc-NH-PEG2-NH-Molecule)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or argon source

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: a. Dissolve the purified Boc-protected conjugate (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1 M) in a dry flask under an inert atmosphere. b. Cool the solution to 0°C using an ice bath.

  • Deprotection Reaction: a. Slowly add TFA to the solution to a final concentration of 20-50% (v/v). b. Remove the ice bath and allow the reaction to warm to room temperature. c. Stir the mixture for 1-3 hours. Monitor the deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the product with a mass decrease of 100.12 g/mol .

  • Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like methanol or toluene can help remove residual TFA. b. The resulting amine salt (TFA·H2N-PEG2-NH-Molecule) is often used directly in the next synthetic step without further purification. If necessary, the free amine can be obtained by neutralization with a suitable base.

Application in PROTAC Synthesis: A Case Study of ARV-110

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC's design. Boc-NH-PEG2-NH2 is an exemplary linker for the modular synthesis of PROTACs.

A notable example of a PROTAC is Bavdegalutamide (ARV-110), an orally bioavailable androgen receptor (AR) degrader for the treatment of prostate cancer.[5] While the final linker in ARV-110 is a more rigid piperidine-piperazine structure, its synthesis follows the same fundamental principles of sequential amide bond formation that a flexible linker like Boc-NH-PEG2-NH2 would undergo.[6]

The following diagrams illustrate the logical workflow for synthesizing a PROTAC using a bifunctional linker like Boc-NH-PEG2-NH2, inspired by the modular assembly of molecules like ARV-110.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling Ligand_A Ligand A (e.g., E3 Ligase Ligand) with -COOH Intermediate_1 Boc-NH-PEG2-NH-Ligand A Ligand_A->Intermediate_1 EDC/NHS Coupling Linker_Start Boc-NH-PEG2-NH2 Linker_Start->Intermediate_1 Intermediate_1_alias Boc-NH-PEG2-NH-Ligand A Intermediate_2 H2N-PEG2-NH-Ligand A Intermediate_2_alias H2N-PEG2-NH-Ligand A Intermediate_1_alias->Intermediate_2 TFA/DCM Ligand_B Ligand B (e.g., Target Protein Ligand) with -COOH Final_PROTAC Ligand B-NH-PEG2-NH-Ligand A (Final PROTAC) Ligand_B->Final_PROTAC EDC/NHS Coupling Intermediate_2_alias->Final_PROTAC

Caption: Modular synthesis workflow for a PROTAC using a bifunctional linker.

This diagram illustrates the sequential nature of the synthesis, where the bifunctional linker is first coupled to one ligand, deprotected, and then coupled to the second ligand. This allows for a controlled and versatile approach to building a library of PROTAC molecules with different ligands and linkers.

The mechanism of action for the resulting PROTAC is depicted in the following signaling pathway diagram.

PROTAC_MoA cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC POI Target Protein (e.g., AR) POI_bound Target Protein E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound Recycling PROTAC Recycling PROTAC_bound->Recycling Release POI_bound->PROTAC_bound Ubiquitination Poly-ubiquitination POI_bound->Ubiquitination Ub E3_Ligase_bound->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Ub-tagged Protein Degradation Degradation of Target Protein Proteasome->Degradation Recycling->PROTAC

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

This pathway shows how the PROTAC molecule brings the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PROTAC is then released to repeat the cycle.

References

A Technical Guide to the Synthesis and Purification of Boc-NH-PEG26-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG26-C2-NH2, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) due to its defined length, hydrophilic properties, and orthogonal protecting groups.

Introduction

This compound possesses a polyethylene glycol chain of 26 ethylene glycol units, which enhances the solubility and improves the pharmacokinetic profile of conjugated molecules.[1] One terminus of the molecule features a primary amine protected by a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed with mild acid. The other terminus has a free primary amine, available for conjugation to various functional groups. The "C2" designation refers to a two-carbon (ethylenediamine) spacer at the core of the diamino-PEG starting material. This guide details a robust and scalable "one-pot" synthesis strategy and a highly effective purification method using reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of this compound

The primary synthetic challenge lies in the selective mono-protection of the symmetrical diamino-PEG26-C2 molecule. A widely adopted and efficient method involves the temporary deactivation of one of the two primary amine groups through monoprotonation with one equivalent of an acid. The remaining free amine can then react with di-tert-butyl dicarbonate ((Boc)₂O) to yield the desired mono-protected product.[1][2]

Experimental Protocol: Mono-Boc Protection

This one-pot procedure is adapted from established methods for the mono-Boc protection of various diamines.[1][2][3][4]

Materials:

  • Diamino-PEG26-C2

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or Hydrochloric Acid (HCl) gas

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water

  • Diethyl ether

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the diamino-PEG26-C2 in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise. This in-situ generates one equivalent of HCl, which protonates one of the amine groups.[3] Stir the mixture at 0 °C for 30 minutes.

  • Add a small amount of water (approximately 1 mL per gram of diamine) to the mixture.[1]

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress using a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.[1]

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to deprotonate the remaining ammonium salt.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound diamino_peg Diamino-PEG26-C2 monoprotonation Monoprotonation (+ 1 eq. HCl) diamino_peg->monoprotonation Anhydrous MeOH, 0 °C boc_protection Boc Protection (+ 1 eq. (Boc)₂O) monoprotonation->boc_protection Room Temp, 1-2h workup Aqueous Work-up & pH Adjustment boc_protection->workup extraction Extraction with DCM workup->extraction crude_product Crude this compound extraction->crude_product Purification_Workflow cluster_purification Purification of this compound crude_product Crude Product dissolution Dissolution in Mobile Phase A crude_product->dissolution hplc Preparative RP-HPLC (C18 Column) dissolution->hplc Gradient Elution fraction_collection Fraction Collection hplc->fraction_collection UV Detection solvent_removal Solvent Removal fraction_collection->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_product Pure this compound (TFA Salt) lyophilization->pure_product

References

A Comprehensive Technical Guide on the Safe Handling of Boc-NH-PEG26-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of safety and handling procedures for Boc-NH-PEG26-C2-NH2. It is intended for informational purposes and should be used as a supplement to, not a replacement for, a manufacturer-specific Safety Data Sheet (SDS). A formal risk assessment should be conducted by qualified personnel before commencing any work with this chemical.

Introduction

This compound is a heterobifunctional polyethylene glycol (PEG) linker. Such linkers are integral in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The Boc (tert-butyloxycarbonyl) protecting group provides a stable means of masking one of the terminal amines, allowing for selective reactions. The long PEG chain enhances solubility and can improve the pharmacokinetic properties of the final conjugate. Given the reactive nature of the terminal amine and the potential for occupational exposure, a thorough understanding of its safety profile and handling requirements is essential.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is not anticipated to be classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[1] However, some shorter-chain Boc-amino-PEG derivatives have been reported to cause skin and eye irritation.[2][3] Therefore, it is prudent to handle this compound with care, assuming it may present the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralNot ClassifiedTo the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Skin Corrosion/IrritationPotential IrritantMay cause skin irritation.
Serious Eye Damage/IrritationPotential IrritantMay cause serious eye irritation.
Respiratory IrritationPotential IrritantMay cause respiratory irritation if inhaled.

Note: The toxicological properties of this compound have not been fully investigated.[1] All handling should be performed with the assumption that the compound is potentially hazardous.

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be similar to other high-molecular-weight PEG compounds.

PropertyValue
Appearance White to off-white solid or viscous liquid, depending on purity and ambient temperature.[1]
Solubility Miscible with water in any proportion. Soluble in many organic solvents.[1]
Stability Stable under recommended storage conditions.[1]
Reactivity Reacts with strong oxidizing agents.[1] Avoid contact with acids, acid chlorides, and acid anhydrides.

Handling and Storage

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The following PPE is recommended as a minimum standard:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat and appropriate protective clothing.
Respiratory Protection In case of insufficient ventilation, wear a suitable respiratory mask.
Safe Handling Protocol

Adherence to a strict handling protocol is crucial to minimize exposure risk.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound Carefully to Avoid Dust/Aerosol Formation prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere if Necessary handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decontaminate After completion cleanup_dispose Dispose of Waste According to Institutional and Local Regulations cleanup_decontaminate->cleanup_dispose cleanup_store Store Unused Compound Under Recommended Conditions cleanup_dispose->cleanup_store cleanup_wash Wash Hands Thoroughly cleanup_store->cleanup_wash

A general workflow for the safe handling of this compound.
Storage Conditions

Proper storage is essential to maintain the integrity of the compound.

ParameterRecommendation
Temperature Store in a cool, dry place. Recommended storage temperature is -20°C for long-term stability.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.
Container Keep the container tightly sealed.

Accidental Release Measures

In the event of a spill, follow these procedures promptly.

G Spill Response Protocol cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_post_cleanup Post-Cleanup spill_detected Spill Detected evacuate Evacuate Non-Essential Personnel spill_detected->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Dry Sand) ppe->contain Once safe to proceed collect Collect Absorbed Material into a Sealed Container for Disposal contain->collect clean Clean the Spill Area with a Suitable Solvent, Followed by Soap and Water collect->clean dispose Dispose of Waste in Accordance with Regulations clean->dispose After cleanup report Report the Incident as per Institutional Policy dispose->report

A stepwise protocol for responding to a spill of this compound.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Toxicological and Ecological Information

Toxicological Data

Limited toxicological data is available for Boc-protected amino-PEGs. For a generic Boc-NH-PEG-NH2, the following has been reported:

TestSpeciesResult
Acute Oral Toxicity (LD50) Rat> 12,600 mg/kg[1]
Acute Dermal Toxicity (LD50) Rabbit> 5,000 mg/kg[1]

These values suggest low acute toxicity for similar compounds. However, the lack of specific data for this compound necessitates cautious handling.

Ecological Information

No specific ecological data for this compound is available. As a general precaution, prevent the material from entering drains or waterways.

Experimental Protocols

General Procedure for Use in Bioconjugation

The following is a generalized protocol for the use of this compound in a typical conjugation reaction following deprotection of the Boc group.

Materials:

  • This compound

  • Deprotection reagent (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM))

  • Substrate for conjugation (e.g., an NHS-activated molecule)

  • Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Basic catalyst (e.g., diisopropylethylamine (DIPEA))

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in an appropriate solvent (e.g., DCM).

    • Add the deprotection reagent (e.g., TFA) and stir at room temperature for the required duration (typically 1-2 hours).

    • Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS).

    • Upon completion, remove the solvent and excess reagent under reduced pressure. The resulting amine salt may be used directly or after neutralization.

  • Conjugation:

    • Dissolve the deprotected amino-PEG linker and the substrate in an anhydrous, amine-free solvent.

    • Add a basic catalyst, such as DIPEA, to facilitate the reaction.

    • Allow the reaction to proceed at room temperature or as determined by the specific requirements of the substrate.

    • Monitor the progress of the conjugation.

  • Work-up and Purification:

    • Once the reaction is complete, quench any unreacted substrate.

    • Purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.

Note: All steps should be performed in a well-ventilated fume hood, and appropriate PPE should be worn throughout the process.

Conclusion

While this compound is not formally classified as hazardous, the absence of comprehensive safety data warrants a cautious approach. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can minimize the risks associated with its use. This document serves as a foundational resource, and it is imperative to consult the manufacturer's specific SDS and perform a detailed risk assessment before handling this compound.

References

Solubility Profile of Boc-NH-PEG26-C2-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-NH-PEG26-C2-NH2, a heterobifunctional polyethylene glycol (PEG) linker. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery systems, and other biomedical applications. This document outlines its expected solubility in various common laboratory solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for solubility testing.

Core Concept: Understanding the Solubility of this compound

This compound is an amphiphilic molecule. Its solubility is governed by the interplay between its constituent parts:

  • Hydrophilic Polyethylene Glycol (PEG) Chain: The long PEG26 chain, with its repeating ethylene oxide units, readily forms hydrogen bonds with polar solvents, contributing significantly to its aqueous solubility.[] Generally, a longer PEG chain enhances water solubility.[2]

  • Hydrophobic tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a bulky, nonpolar moiety that imparts hydrophobic character.[2]

  • Hydrophilic Amine Groups: The terminal primary amine (-NH2) and the Boc-protected amine contribute to the molecule's polarity.

The overall solubility of this compound is a balance between these hydrophilic and hydrophobic characteristics. It is anticipated to be soluble in a range of polar solvents.

Quantitative and Qualitative Solubility Data

Solvent CategorySolventChemical FormulaPolarityExpected SolubilityNotes
Aqueous Solvents WaterH₂OHighSolubleThe long PEG chain should confer good water solubility.
Phosphate-Buffered Saline (PBS)-HighSolubleExpected to be readily soluble in common aqueous buffers.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)C₂H₆OSHighHighly SolubleA common solvent for PEGylated compounds.[2][3]
Dimethylformamide (DMF)C₃H₇NOHighHighly SolubleAnother excellent solvent for dissolving PEG derivatives.[2][3]
Chlorinated Solvents Dichloromethane (DCM)CH₂Cl₂MediumSolubleOften used in synthesis and purification steps involving PEG linkers.[3]
ChloroformCHCl₃MediumSolubleSimilar to DCM, it is a good solvent for many PEGylated molecules.[3]
Alcohols MethanolCH₃OHHighSolubleSolubility may be slightly lower compared to DMSO or DMF.[2]
EthanolC₂H₅OHHighSolubleSimilar to methanol, good solubility is expected.
Nonpolar Solvents Diethyl Ether(C₂H₅)₂OLowInsolublePEG compounds are generally not soluble in ethers.[3]
HexanesC₆H₁₄LowInsolubleNot a suitable solvent for this polar molecule.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols can be employed.

Protocol 1: Equilibrium Solubility Determination

This method determines the saturation concentration of the compound in a specific solvent at a given temperature.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect a known volume of the clear supernatant.

  • Quantification:

    • Gravimetric Analysis: Evaporate the solvent from the collected supernatant and weigh the remaining solid.

    • Chromatographic Analysis (e.g., HPLC): Dilute the supernatant and quantify the concentration against a standard curve.

Protocol 2: High-Throughput Solubility Screening

This method is suitable for rapidly assessing the relative solubility in multiple solvents.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly effective solvent (e.g., DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvents.

  • Precipitation Observation: Visually or turbidimetrically monitor the wells for the onset of precipitation. The concentration at which precipitation occurs provides an estimate of the solubility limit.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility testing and the relationship between the molecular structure of this compound and its solubility characteristics.

G Solubility Testing Workflow for this compound start Start: Obtain this compound solvent_selection Select Solvents (e.g., Water, DMSO, DCM) start->solvent_selection protocol_selection Choose Solubility Protocol (Equilibrium vs. High-Throughput) solvent_selection->protocol_selection equilibration Equilibration/ Incubation protocol_selection->equilibration phase_separation Phase Separation (Centrifugation) equilibration->phase_separation quantification Quantification (Gravimetric/HPLC) phase_separation->quantification data_analysis Data Analysis and Solubility Determination quantification->data_analysis end End: Solubility Profile data_analysis->end

Caption: A logical workflow for determining the solubility of this compound.

G Structural Contributions to Solubility compound This compound boc Boc Group compound->boc peg PEG26 Chain compound->peg amine Amine Groups compound->amine hydrophobic Hydrophobic Character boc->hydrophobic hydrophilic Hydrophilic Character peg->hydrophilic amine->hydrophilic

Caption: Relationship between the functional groups of this compound and its solubility.

References

Stability and storage conditions for Boc-NH-PEG26-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Boc-NH-PEG26-C2-NH2

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of reagents is paramount to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability, recommended storage, and handling procedures for this compound, a heterobifunctional linker molecule. While specific data for the PEG26 variant is extrapolated from chemically similar Boc-protected PEG amines, the principles governing its stability are fundamentally the same.

Recommended Storage and Handling

Proper storage is critical to prevent degradation and maintain the quality of this compound. The primary concerns are moisture, which can cause hydrolysis, and oxygen or light, which can lead to oxidation of the PEG chain.

Quantitative Storage Recommendations

The following table summarizes the recommended conditions for short-term and long-term storage in both solid form and in solution.

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Neat) -20°CLong-term (Years)Store in a tightly sealed, light-protected container (e.g., amber vial).[1] For maximum stability, store under an inert atmosphere (argon or nitrogen) and in a desiccator to minimize moisture and oxidation.[1][2]
4°CShort-termAcceptable for brief periods, ensuring the container is well-sealed.[2]
In Solution -80°C or -20°CUp to 6 monthsUse anhydrous-grade organic solvents like DMSO or DMF.[1] Aliquot into single-use vials to prevent repeated freeze-thaw cycles and moisture contamination.[1][2]
Best Practices for Handling

To preserve the compound's integrity during use, the following handling procedures are recommended:

  • Prevent Condensation: Before opening, always allow the vial to equilibrate to room temperature to prevent atmospheric moisture from condensing inside, which can lead to hydrolysis.[1]

  • Aliquot for Frequent Use: For regular use, it is best to divide the compound into smaller, single-use aliquots to avoid contaminating the bulk supply and to minimize the effects of repeated temperature cycling.[1]

  • Inert Atmosphere: After dispensing the compound, purge the vial with a dry, inert gas such as argon or nitrogen before re-sealing to displace oxygen and moisture.[1]

  • Hygroscopic Nature: The polyethylene glycol (PEG) component is known to be hygroscopic. It is crucial to handle the substance in a dry environment and minimize its exposure to air.[2]

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the chemical properties of its two key components: the acid-labile Boc-protecting group and the polyethylene glycol (PEG) chain.

  • Boc Group Hydrolysis: The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic conditions.[1][2] Exposure to even mild acids can catalyze its cleavage, resulting in the unprotected primary amine, carbon dioxide, and isobutylene.[1][2] This is the most common degradation pathway. The Boc group is, however, generally stable under neutral and basic conditions.[2]

  • PEG Chain Oxidation: The ether linkages that form the backbone of the PEG chain are susceptible to auto-oxidation.[1] This process can be accelerated by exposure to oxygen, transition metal ions, and light, leading to chain cleavage and the formation of various impurities, including aldehydes and carboxylic acids.[1]

Factors Influencing Boc-NH-PEG-NH2 Stability cluster_factors Stress Factors cluster_degradation Degradation Pathways cluster_products Degradation Products Compound This compound Boc_Loss Boc Group Hydrolysis PEG_Oxidation PEG Chain Oxidation Acid Acidic Conditions Acid->Boc_Loss Catalyzes Moisture Moisture/Water Moisture->Boc_Loss Enables Hydrolysis Oxygen Oxygen / Air Oxygen->PEG_Oxidation Promotes Light Light / UV Light->PEG_Oxidation Promotes Metal Metal Ions Metal->PEG_Oxidation Promotes Amine Free Amine + CO2 + Isobutylene Boc_Loss->Amine Impurities Aldehydes, Carboxylic Acids PEG_Oxidation->Impurities

Logical relationship between stability and degradation factors.

Acid-Catalyzed Deprotection of Boc Group BocAmine Boc-NH-R Protonation Protonated Carbamate BocAmine->Protonation + H+ (Acid) CarbamicAcid Carbamic Acid (R-NH-COOH) Protonation->CarbamicAcid TertButyl tert-Butyl Cation Protonation->TertButyl Cleavage FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine Decarboxylation Products Isobutylene + CO2 FreeAmine->Products TertButyl->Products

Simplified pathway of Boc group hydrolysis under acidic conditions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is recommended.[1] Such studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

Protocol 1: Forced Degradation Study

This protocol exposes the compound to various stress conditions to accelerate its degradation.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1-10 mg/mL in an appropriate anhydrous solvent (e.g., DMSO or acetonitrile).[1]

  • Application of Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 40-60°C.[1]

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 40-60°C.[1]

    • Oxidation: Add a 3% solution of hydrogen peroxide (H₂O₂) and incubate at room temperature.[1]

    • Thermal Stress: Incubate an aliquot of the stock solution in an oven at 60°C.[1]

    • Photostability: Expose an aliquot to a controlled light source, such as in a photostability chamber.[1]

  • Time Points: Withdraw samples from each stress condition and a control sample (stored at -20°C) at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).[1]

  • Analysis: Immediately analyze the samples using a stability-indicating method like HPLC or LC-MS to quantify the remaining parent compound and identify degradation products.

Workflow for a Forced Degradation Study cluster_stress Expose Aliquots to Stress Conditions Start Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Acid Acidic (HCl, 40°C) Start->Acid Base Basic (NaOH, 40°C) Start->Base Oxidative Oxidative (H2O2, RT) Start->Oxidative Thermal Thermal (60°C) Start->Thermal Photo Photonic (Light Chamber) Start->Photo Control Control (-20°C) Start->Control Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Control->Sampling Analysis Analyze via HPLC / LC-MS Sampling->Analysis End Quantify Degradation & Identify Products Analysis->End

Experimental workflow for assessing compound stability.
Protocol 2: Stability Analysis by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be used to quantify the purity of the compound over time.

  • Methodology: Develop a reverse-phase HPLC method capable of separating the parent compound from potential impurities. A C18 column with a gradient elution using water and acetonitrile (both often containing 0.1% formic acid or TFA) is a common starting point.

  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration within the linear range of the detector (e.g., UV detector at 210-220 nm).

  • Data Analysis: Monitor the peak area of the parent compound at each time point. A decrease in the peak area relative to the t=0 sample indicates degradation. The appearance of new peaks signifies the formation of degradation products.

Protocol 3: Analysis by ¹H NMR and LC-MS
  • ¹H NMR for Boc Deprotection: To specifically monitor the integrity of the Boc group, ¹H NMR can be used.

    • Methodology: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Data Analysis: The presence of a sharp singlet peak around 1.4 ppm, which integrates to nine protons, is characteristic of the tert-butyl group of the intact Boc moiety.[3] The diminution or disappearance of this signal is a clear indicator of Boc group cleavage.[3]

  • LC-MS for Product Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying degradation products.

    • Methodology: Use an LC method similar to the one for HPLC analysis, coupled to a mass spectrometer.

    • Data Analysis: Confirm the mass of the parent compound in the initial sample. Analyze subsequent time points to identify the masses of new peaks, which helps in elucidating the structure of degradation products and confirming the degradation pathway.[3]

Conclusion

The chemical integrity of This compound is crucial for its successful application in research and development. Its primary vulnerabilities are the acid-catalyzed hydrolysis of the Boc-protecting group and the oxidation of the PEG backbone. By adhering to strict storage and handling protocols—namely, storing the compound at -20°C in a dry, dark, and inert environment—users can significantly extend its shelf life and ensure reliable performance. For critical applications, empirical stability testing using the described protocols is strongly recommended to validate the quality of the reagent.

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers: Core Principles, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional polyethylene glycol (PEG) linkers have become indispensable tools in modern bioconjugation, enabling the precise assembly of complex biomolecules for advanced therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of their core concepts, quantitative properties, key applications in drug development, and detailed experimental protocols for their successful implementation.

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers composed of a central polyethylene glycol chain with two distinct reactive functional groups at either end.[1][2] This unique X-PEG-Y structure is the foundation of their utility, permitting the sequential and specific covalent linkage of two different molecules, such as a targeting antibody and a therapeutic payload.[1][3]

The PEG backbone itself is not merely a spacer; it imparts several highly advantageous properties to the final conjugate:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules, mitigating aggregation and improving formulation stability.[3][4][5]

  • Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the conjugated molecule. This increased size reduces renal clearance and can shield the molecule from proteolytic degradation, thereby extending its circulation half-life in the body.[3][4]

  • Reduced Immunogenicity: The flexible, hydrophilic PEG chain can create a "stealth" effect, masking epitopes on the bioconjugate from the host's immune system and lowering the potential for an adverse immune response.[4]

  • Precise Spatial Control: The defined length of the PEG chain allows for precise control over the distance between the two conjugated entities, which is often critical for optimizing biological activity and minimizing steric hindrance.[4][6]

The core utility of these linkers is visually represented by their fundamental structure, allowing for the connection of two distinct molecular partners.

G FG1 Functional Group X PEG Hydrophilic PEG Chain (n repeats) FG1->PEG FG2 Functional Group Y PEG->FG2

Figure 1: General structure of a heterobifunctional PEG linker.

Common Chemistries and Quantitative Properties

The versatility of heterobifunctional PEG linkers stems from the wide array of available reactive groups that can be paired to target specific functional groups on biomolecules, such as the primary amines of lysine residues or the sulfhydryl groups of cysteines.

Functional GroupTarget MoietyResulting BondReaction pH
N-Hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂)Amide7.2 - 8.5
Maleimide Sulfhydryl/Thiol (-SH)Thioether6.5 - 7.5
Dibenzocyclooctyne (DBCO) Azide (-N₃)Triazole (via SPAAC)~7.4
Alkyne Azide (-N₃)Triazole (via CuAAC)~7.4
Carboxylic Acid (-COOH) Primary Amine (-NH₂)Amide (with activator)4.5 - 7.5
Hydrazide Aldehyde/KetoneHydrazone5.0 - 7.0

Table 1: Common Reactive Groups in Heterobifunctional PEG Linkers and Their Targets.

The selection of a linker is a critical design choice, with the length of the PEG chain being a key parameter that influences the final conjugate's properties. The following table summarizes the physicochemical properties of several common, discrete (monodisperse) heterobifunctional PEG linkers.

Linker NameFunctional Group XFunctional Group YPEG Units (n)Molecular Weight ( g/mol )Approx. Spacer Length (Å)
Mal-PEG2-NHS Ester MaleimideNHS Ester2354.31[7]~17.9
Mal-PEG4-NHS Ester MaleimideNHS Ester4442.42[8]~25.1
Mal-PEG6-NHS Ester MaleimideNHS Ester6530.52[9]~32.3
DBCO-PEG4-NHS Ester DBCONHS Ester4649.70[10][11]~35.4
DBCO-PEG6-NHS Ester DBCONHS Ester6751.82[12]~42.6

Table 2: Physicochemical Properties of Common Heterobifunctional PEG Linkers. Note: Spacer length is an approximation based on the extended conformation of the PEG chain (~3.5 Å per ethylene glycol unit) and the terminal functional groups.

Key Applications in Drug Development

Heterobifunctional PEG linkers are central to the development of several classes of advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapy that combines the specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[3] The linker is a critical component that connects the antibody to the drug payload. Heterobifunctional PEG linkers are ideal for ADC construction as they facilitate site-specific conjugation, leading to more homogeneous products with a predictable drug-to-antibody ratio (DAR).[3] The PEG moiety also enhances the solubility and stability of the ADC, preventing aggregation often caused by hydrophobic drug payloads.[3]

The synthesis of an ADC is a carefully orchestrated multi-step process, beginning with the selective modification of an antibody, followed by conjugation to the drug payload and extensive purification.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Final Purification & Characterization Ab Antibody (with Lysine -NH₂) Linker NHS-PEG-Maleimide Linker ActivatedAb Maleimide-Activated Antibody Linker->ActivatedAb React at pH 7.2-8.5 Purify1 Purification (Desalting Column) ActivatedAb->Purify1 Remove excess linker Drug Thiol-containing Drug (-SH) Purify1->Drug Add to activated Ab FinalADC Antibody-Drug Conjugate (ADC) Purify2 Purification (SEC-HPLC) FinalADC->Purify2 React at pH 6.5-7.5 Analysis Characterization (MS, SDS-PAGE, HIC) Purify2->Analysis

Figure 2: Generalized workflow for the synthesis of an ADC using an NHS-PEG-Maleimide linker.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's own ubiquitin-proteasome system.[13] A PROTAC consists of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[14][15] By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.[14]

PEG linkers are the most common type used in PROTAC design, with studies showing that over 50% of reported PROTACs employ a PEG-based linker.[5] The PEG chain's hydrophilicity can improve the solubility and cell permeability of the often-complex PROTAC molecule. Furthermore, the length of the linker is a critical parameter that must be optimized to allow for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[13]

G cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin (Ub) E3->Ub Proximity-induced poly-ubiquitination Ub_POI Poly-ubiquitinated Target Protein Ub->Ub_POI E1/E2 Enzymes Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Figure 3: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Protocols

Thorough and validated protocols are essential for successful bioconjugation. The following sections provide detailed methodologies for a common two-step amine-to-thiol conjugation, as well as for the purification and characterization of the final product.

Protocol 1: Two-Step Amine-to-Thiol Conjugation Using NHS-Ester-PEG-Maleimide

This is one of the most widely used bioconjugation strategies, ideal for creating ADCs or other protein-biomolecule conjugates.[16] The process involves two main steps: (1) activation of the amine-containing protein (e.g., an antibody) with the NHS ester end of the linker, and (2) conjugation of the now maleimide-activated protein to a thiol-containing molecule (e.g., a drug payload).[16][17]

A. Materials

  • Amine-containing protein (e.g., Antibody) in an amine-free buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl).

  • NHS-Ester-PEG-Maleimide linker.

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Thiol-containing molecule (e.g., drug payload).

  • Reaction Buffers:

    • Amine Reaction Buffer: PBS, pH 7.2-8.5.

    • Thiol Reaction Buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA.

  • Quenching Solution (optional): 1 M Tris or Glycine, pH 8.0.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Size-Exclusion Chromatography (SEC-HPLC) system for final purification.

B. Procedure

Step 1: Activation of Amine-Containing Protein

  • Protein Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Amine Reaction Buffer. Ensure the buffer is free of primary amines like Tris.[17]

  • Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG-Maleimide linker in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[16]

  • Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal ratio may require empirical testing.[16]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[18]

  • Purification: Immediately following incubation, remove the excess, unreacted linker using a desalting column equilibrated with Thiol Reaction Buffer (pH 6.5-7.5). This step is critical to prevent unwanted side reactions and to exchange the protein into the optimal buffer for the next step.[1]

Step 2: Conjugation to Thiol-Containing Molecule

  • Thiol-Molecule Preparation: Prepare the thiol-containing molecule in the Thiol Reaction Buffer. If the molecule contains disulfide bonds, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.[]

  • Reaction: Add the thiol-containing molecule to the purified, maleimide-activated antibody solution. A 3- to 5-fold molar excess of the thiol-molecule over the antibody is a typical starting point.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect from light if any components are light-sensitive.[20]

  • Quenching (Optional): To cap any unreacted maleimide groups, add a solution of free cysteine or N-acetylcysteine to a final concentration of 1-2 mM and incubate for an additional 20 minutes.

  • Final Purification: Purify the final conjugate to remove unreacted drug, linker fragments, and other small molecules. Size-exclusion chromatography (SEC-HPLC) is the most common and effective method.[16]

Protocol 2: Purification and Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation, determine purity, and assess key quality attributes like the drug-to-antibody ratio (DAR) in ADCs.

A. Purification by Size-Exclusion Chromatography (SEC-HPLC) SEC separates molecules based on their hydrodynamic size. The larger, conjugated protein will elute earlier than smaller, unconjugated molecules.[21][22]

  • System: HPLC system with a UV detector.

  • Column: A column suitable for the size range of the protein conjugate (e.g., Tosoh TSKgel G3000SWXL, Agilent AdvanceBio SEC).[23][24]

  • Mobile Phase: A physiological buffer such as 100-150 mM Sodium Phosphate, pH 6.8-7.0.[22][24]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-50 µL of the crude or purified conjugate solution.

    • Monitor the elution profile via UV absorbance at 280 nm.

    • Collect fractions corresponding to the high-molecular-weight conjugate peak, which should elute earlier than the unconjugated protein or drug.

B. Characterization Methods

MethodPrincipleInformation Obtained
SDS-PAGE Separation by molecular weight under denaturing conditions.Provides a qualitative assessment of conjugation. A successful conjugate will show a band shift to a higher apparent molecular weight compared to the unconjugated protein. The broadness of the band can indicate heterogeneity.[16]
SEC-HPLC Separation by hydrodynamic size in native conditions.Quantifies the percentage of high-molecular-weight species (aggregates) and purity of the monomeric conjugate.[21][25]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.For ADCs, HIC can resolve species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8), allowing for calculation of the average DAR and assessment of drug load distribution.[26]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio.Intact Mass (MALDI-TOF, ESI-QTOF): Confirms the molecular weight of the conjugate and can be used to determine the number of attached PEGs or drugs.[27][28] Peptide Mapping (LC-MS/MS): After proteolytic digestion, this technique identifies the specific amino acid residues (e.g., Lys, Cys) where the linker is attached.[29]

Table 3: Key Analytical Techniques for Bioconjugate Characterization.

Conclusion

Heterobifunctional PEG linkers are sophisticated and essential tools that have fundamentally advanced the fields of drug development and bioconjugation. Their unique ability to connect distinct molecular entities while simultaneously imparting beneficial physicochemical properties like enhanced solubility, stability, and improved pharmacokinetics is unparalleled.[3] From increasing the therapeutic index of ADCs to enabling the novel degradation mechanism of PROTACs, these linkers are at the forefront of creating next-generation therapeutics. A thorough understanding of their chemical properties, coupled with the application of robust experimental protocols for synthesis and characterization, is paramount for researchers aiming to harness their full potential.

References

The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Role of Boc Protection in Amine-Terminated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern therapeutics, the precise assembly of complex biomolecules is paramount. Amine-terminated polyethylene glycol (PEG) linkers are indispensable tools, enhancing the solubility, stability, and pharmacokinetic profiles of novel drugs. However, the high reactivity of the terminal amine group necessitates a robust protection strategy to ensure controlled and sequential conjugation. The tert-butyloxycarbonyl (Boc) group serves as a cornerstone of this strategy, acting as a temporary "gatekeeper" that enables the meticulous construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

This technical guide provides a comprehensive exploration of the role of Boc protection in amine-terminated PEG linkers, detailing the underlying chemical principles, summarizing key quantitative data, and providing detailed experimental protocols for its successful implementation in a research and drug development setting.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the nucleophilicity of a primary or secondary amine on a PEG linker.[1][2] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The strategic value of the Boc group is rooted in its unique chemical properties:

  • Stability: The Boc group is stable under a wide range of non-acidic conditions, including basic and nucleophilic environments, making it compatible with a diverse array of synthetic steps.[1][3][5]

  • Acid Lability: Its key feature is its facile and clean removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2][5][6] This regenerates the free amine for subsequent conjugation steps.[1]

  • Orthogonality: The acid-labile nature of the Boc group is orthogonal to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This orthogonality is fundamental in complex, multi-step syntheses, such as solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of one amine group without affecting the other.[5][7]

This combination of stability and controlled lability makes Boc-protected, heterobifunctional PEG linkers instrumental in the stepwise assembly of complex bioconjugates, preventing unwanted side reactions and ensuring the homogeneity of the final product.[1][8]

Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the Boc protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection
ProcessReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Boc Protection Di-tert-butyl dicarbonate ((Boc)₂O)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 - 252 - 12>95[1]
Boc Deprotection Trifluoroacetic acid (TFA) (20-50%)Dichloromethane (DCM)0 - 250.5 - 2>90[1][6]
Boc Deprotection 4M HCl in 1,4-Dioxane1,4-Dioxane0 - 251 - 4>90[1][6]
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
Acidic ReagentCommon ConcentrationTypical Reaction TimeKey AdvantagesPotential IssuesReference(s)
Trifluoroacetic Acid (TFA) 20-50% in DCM0.5 - 2 hoursFast and efficientCan cause side reactions with other acid-sensitive groups[6][9]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane1 - 4 hoursMilder than TFA, can be more selectiveSlower reaction times compared to TFA[1][6][9]
Oxalyl Chloride/Methanol 3 equivalentsNot specifiedMild conditionsLess common, may require more optimization[10]

Applications in Drug Development and Bioconjugation

The controlled, stepwise conjugation enabled by Boc-protected PEG linkers makes them invaluable in the synthesis of advanced therapeutics.[4]

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, a heterobifunctional PEG linker with a Boc-protected amine allows for the initial conjugation of the linker to the cytotoxic payload. Following this, the Boc group is removed to reveal the amine, which can then be precisely coupled to the antibody, ensuring a controlled drug-to-antibody ratio.[2]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[8] Boc-protected heterobifunctional PEG linkers are essential for their synthesis, enabling the sequential conjugation of the protein-of-interest (POI) ligand and the E3 ligase ligand.[2][8] The PEG component also enhances the solubility and cell permeability of the PROTAC molecule.[5]

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, an amino acid is attached to a solid support via a PEG linker. The Boc group on the N-terminus of the growing peptide chain is removed at each cycle with an acid like TFA to allow for the addition of the next Boc-protected amino acid.[2][11] The hydrophilic nature of the PEG linker can improve the solvation of the growing peptide chain, reducing aggregation and increasing coupling efficiency.[11]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

Objective: To protect a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amine-terminated PEG linker (e.g., NH₂-PEG-COOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the amine-terminated PEG linker (1 equivalent) in anhydrous DCM in a round-bottom flask.[2]

  • Add DIPEA (2-3 equivalents) to the solution and stir.[2]

  • Add (Boc)₂O (1.1-1.5 equivalents) to the reaction mixture.[2]

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution and then with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.[1]

Protocol 2: Boc Deprotection of a PEG Linker using TFA

Objective: To remove the Boc protecting group from a PEG linker to reveal the free amine.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2][6]

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours). The deprotected amine is more polar and will have a lower Rf value on TLC.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[6]

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting amine-TFA salt can often be used directly in the next step or neutralized.[6]

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[6]

Mandatory Visualizations

Boc_Protection_Workflow Amine_PEG Amine-Terminated PEG Linker Boc2O (Boc)₂O, Base DCM, RT Amine_PEG->Boc2O Protected_PEG Boc-Protected PEG Linker Boc2O->Protected_PEG Protection Workup Aqueous Workup & Purification Protected_PEG->Workup

Caption: Workflow for the Boc protection of an amine-terminated PEG linker.

Boc_Deprotection_Workflow Protected_PEG Boc-Protected PEG Linker TFA TFA / DCM 0°C to RT Protected_PEG->TFA Deprotected_Salt Amine-PEG (TFA Salt) TFA->Deprotected_Salt Deprotection Neutralization Neutralization (Optional) Deprotected_Salt->Neutralization Free_Amine Free Amine-PEG Neutralization->Free_Amine

Caption: Workflow for the acidic deprotection of a Boc-protected PEG linker.

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_deprotection Deprotection cluster_final_conjugation Final Conjugation Boc_Linker Boc-NH-PEG-X Conjugation1 Conjugate Linker to Payload Boc_Linker->Conjugation1 Payload Drug Payload Payload->Conjugation1 Boc_Linker_Payload Boc-NH-PEG-Payload Conjugation1->Boc_Linker_Payload Deprotection Boc Deprotection (TFA/DCM) Boc_Linker_Payload->Deprotection Amine_Linker_Payload H₂N-PEG-Payload Deprotection->Amine_Linker_Payload Conjugation2 Conjugate to Antibody Amine_Linker_Payload->Conjugation2 Antibody Antibody Antibody->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PEGylation in Drug Delivery Systems

This guide provides a comprehensive overview of PEGylation, the process of attaching polyethylene glycol (PEG) chains to therapeutic molecules. It details the core principles, benefits, and challenges of this widely used technique for enhancing the pharmacokinetic and pharmacodynamic properties of drugs. This document includes quantitative data on the effects of PEGylation, detailed experimental protocols for key laboratory procedures, and visualizations to clarify complex processes and relationships.

Core Principles of PEGylation

PEGylation is a bioconjugation technique that involves the covalent or non-covalent attachment of PEG, a hydrophilic and biocompatible polymer, to molecules such as proteins, peptides, or nanoparticles.[1][2] This modification is a cornerstone of modern drug delivery, designed to improve the safety and efficacy of therapeutic agents.[3][4]

The primary advantage of PEGylation is the creation of a "stealth effect."[5] Once attached, the long, flexible PEG chains form a hydrophilic cloud around the drug molecule. This steric shield masks the therapeutic agent from the host's immune system, reducing immunogenicity and antigenicity.[1][6] It also physically hinders the approach of proteolytic enzymes and opsonins, proteins that tag particles for clearance by phagocytic cells.[7][8]

This shielding dramatically increases the drug's hydrodynamic size, which significantly reduces its renal clearance rate and prolongs its circulation time in the bloodstream.[1][6] By extending the drug's half-life, PEGylation allows for less frequent dosing, which can improve patient compliance and reduce overall toxicity.[9][]

Key Advantages of PEGylation:

  • Extended Circulation Half-Life: Reduced kidney clearance leads to longer presence in the bloodstream.[1][]

  • Reduced Immunogenicity and Antigenicity: The PEG shield minimizes recognition by the immune system.[2][6]

  • Increased Stability: Protects against enzymatic degradation and proteolysis.[2]

  • Enhanced Solubility: Improves the solubility of hydrophobic drugs.[1][2]

  • Improved Pharmacokinetics: Leads to more sustained and predictable plasma concentrations.[6]

Challenges and Limitations:

  • Steric Hindrance: The PEG chain can sometimes block the drug's active site, leading to a partial loss of in vitro biological activity.[][12] This loss is often compensated for by the extended circulation time in vivo.[]

  • Anti-PEG Antibodies: Repeated administration of PEGylated drugs can lead to the production of anti-PEG antibodies (APAs), which may accelerate clearance and, in some cases, cause adverse reactions.[5][13]

  • Heterogeneity: First-generation PEGylation methods can be non-specific, resulting in a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations, which can complicate characterization and reproducibility.[9][14]

The Chemistry of PEGylation: From Random to Site-Specific

PEGylation chemistry has evolved to provide greater control over the conjugation process, moving from random attachment to highly specific modifications.

First-Generation PEGylation

First-generation techniques typically involve the random attachment of a linear methoxy-PEG (mPEG) to primary amine groups, such as the N-terminus of a protein or the ε-amino groups of lysine residues.[9][] The most common reagents for this are PEG-NHS esters (N-Hydroxysuccinimide esters), which react with amines at a pH of 7-9 to form stable amide bonds.[3] While effective, this approach often yields a complex mixture of PEGylated isomers.[14]

Second-Generation PEGylation

To overcome the limitations of first-generation methods, second-generation strategies were developed to achieve site-specific conjugation.[14][15] This provides a more homogeneous product with predictable properties.[15] Key strategies include:

  • N-terminal Specific PEGylation: Using PEG-aldehyde reagents under mildly acidic conditions allows for selective reductive amination of the N-terminal amine group.[9]

  • Thiol-Specific PEGylation: Targeting free cysteine residues with reagents like PEG-maleimide is highly specific because free cysteines are relatively rare in proteins.[9][15]

  • Enzymatic PEGylation: Enzymes like transglutaminase can be used to site-specifically incorporate PEG-amine derivatives at glutamine residues.[15]

Additionally, second-generation PEGylation introduced branched PEG structures, which can provide more effective shielding with fewer attachment points, further preserving the biological activity of the parent molecule.[9][14]

Quantitative Impact of PEGylation on Drug Properties

The physicochemical properties of the attached PEG, particularly its molecular weight and the density of its coverage, have a direct and quantifiable impact on the resulting drug conjugate.

Effect of PEG Molecular Weight on Pharmacokinetics

Increasing the molecular weight (MW) of the attached PEG chain generally leads to a longer circulation half-life and reduced clearance.

ParameterUnmodified Drug/CarrierPEG 750 DaPEG 2000 DaPEG 5000 Da
Elimination Half-Life (t½β) (h)10.4 ± 1.216.5 ± 2.122.8 ± 3.531.6 ± 4.2
AUC (µg·h/mL)18.7 ± 2.935.4 ± 4.858.1 ± 7.389.5 ± 10.6
Clearance (CL) (mL/h/kg)5.4 ± 0.82.8 ± 0.41.7 ± 0.21.1 ± 0.1

Table 1: Pharmacokinetic parameters of methotrexate-loaded chitosan nanoparticles PEGylated with different molecular weight PEGs. Data is presented as mean ± SD.

Studies on PEG itself show a similar trend; as the molecular weight of free PEG increases from 6 kDa to 50 kDa, its circulation half-life increases from 18 minutes to 16.5 hours.[]

Effect of PEGylation on Enzyme Activity

While improving stability and half-life, PEGylation can reduce an enzyme's catalytic activity due to steric hindrance near the active site.

PEGylation Degree (PEG molecules/enzyme)Catalytic Turnover (kcat) (% of Native)Michaelis-Menten Constant (KM) (Relative to Native)
0 (Native α-Chymotrypsin)100%1.00
3~75%~2.0
6~60%~3.2
9~50%~3.8

Table 2: Effect of the degree of PEGylation on the kinetic parameters of α-Chymotrypsin. The catalytic turnover (kcat) decreases while the substrate affinity (indicated by an increased KM) is lowered as more PEG molecules are attached.

Key Experimental Protocols

This section provides detailed methodologies for the PEGylation, purification, and characterization of proteins.

Protocol for Amine PEGylation using PEG-NHS Ester

This protocol describes the common method for conjugating a PEG-NHS ester to primary amines (lysine residues and the N-terminus) on a protein.

Materials:

  • Protein of interest

  • PEG-NHS Ester reagent (e.g., m-PEG-SCM, Y-NHS-40K)[3][16]

  • Reaction Buffer: 0.1 M Sodium Phosphate or Bicarbonate buffer, pH 7.5-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [7][8]

  • Anhydrous, water-miscible solvent (e.g., DMSO, DMF)[7][16]

  • Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 8.0

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-20 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.[3][16]

  • PEG Reagent Preparation: Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[7][8] Immediately before use, dissolve the required amount in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL). Do not prepare aqueous stock solutions, as the NHS ester hydrolyzes rapidly in water.[3][8]

  • PEGylation Reaction:

    • Calculate the amount of PEG-NHS ester needed. A 5- to 50-fold molar excess of the PEG reagent over the protein is a common starting point for optimization.[3]

    • Slowly add the PEG stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[7]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing.[3]

  • Reaction Quenching (Optional): To stop the reaction and consume any unreacted PEG-NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes.[3]

  • Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted PEG, hydrolyzed reagent, and unmodified protein.

Protocol for Purification of PEGylated Proteins

Chromatography is the primary method for purifying PEGylated conjugates. A multi-step approach is often required.

A. Size Exclusion Chromatography (SEC)

  • Principle: Separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, allowing for efficient separation from smaller, unreacted PEG reagents and byproducts.[]

  • Method:

    • Equilibrate an appropriate SEC column (e.g., Sephacryl, Superdex) with a suitable buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Elute with the equilibration buffer at a constant flow rate.

    • Collect fractions and monitor the eluate using UV absorbance at 280 nm.

    • Analyze fractions using SDS-PAGE to identify those containing the purified, high-molecular-weight PEGylated protein.[5]

B. Ion Exchange Chromatography (IEX)

  • Principle: Separates molecules based on net surface charge. The neutral PEG chains shield the charged residues on the protein surface, altering its binding affinity to the IEX resin. This allows for the separation of mono-, di-, and multi-PEGylated species, as well as the unmodified protein.[5][]

  • Method:

    • Select a cation or anion exchange column based on the protein's isoelectric point (pI) and the chosen buffer pH.

    • Equilibrate the column with a low-salt Binding Buffer.

    • Load the desalted reaction mixture onto the column.

    • Wash the column to remove unbound material.

    • Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Unmodified protein typically elutes later (binds more strongly) than PEGylated versions.

    • Collect and analyze fractions by SDS-PAGE.[5]

Protocol for Characterization by SDS-PAGE

SDS-PAGE is an accessible, first-line technique to confirm successful PEGylation and assess the reaction mixture.

Materials:

  • Polyacrylamide gels (gradient or fixed concentration)

  • SDS-PAGE running buffer

  • SDS-PAGE loading buffer (containing SDS and a reducing agent)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain (e.g., silver stain)

  • (Optional) Barium-Iodine stain for visualizing PEG

Procedure:

  • Sample Preparation: Mix the unmodified protein control and the PEGylated reaction samples with loading buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.[17]

  • Gel Electrophoresis: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining:

    • Protein Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein-containing species.

    • PEG Staining (Optional): To specifically visualize PEG-containing bands, first wash the gel, then immerse it in a barium-iodine solution. PEGylated proteins will appear as brown bands.[17]

  • Analysis:

    • Successful PEGylation is indicated by the appearance of new, higher molecular weight bands in the PEGylated sample lane compared to the unmodified protein control.

    • The PEGylated bands will appear "smeared" or broader than the sharp band of the unmodified protein due to the polydispersity of the PEG chain.[13][17]

    • The presence of a band corresponding to the unmodified protein indicates an incomplete reaction.

Visualizing PEGylation Workflows and Concepts

Graphviz diagrams are used below to illustrate key processes in PEGylation.

PEGylation_Workflow General Workflow for PEGylated Drug Development A Protein/ Nanoparticle Selection C PEGylation Reaction (Controlled pH, Temp, Ratio) A->C B PEG Reagent Selection (e.g., mPEG-NHS) B->C D Crude Reaction Mixture C->D E Purification (e.g., IEX, SEC) D->E F Purified PEG-Conjugate E->F G Characterization (SDS-PAGE, HPLC, MS) F->G H Final Product G->H

Caption: A flowchart illustrating the key stages of developing a PEGylated therapeutic.

Stealth_Effect Mechanism of the PEG 'Stealth' Effect cluster_0 Unmodified Nanoparticle cluster_1 PEGylated Nanoparticle NP Drug Nanoparticle Opsonin Opsonin Proteins NP->Opsonin Opsonization Macrophage Macrophage (Phagocytosis) Opsonin->Macrophage Recognition & Clearance PEG_NP PEGylated Nanoparticle Opsonin2 Opsonin Proteins PEG_NP->Opsonin2 Steric Hindrance (Blocks Opsonization) Circulation Prolonged Circulation PEG_NP->Circulation Macrophage2 Macrophage

Caption: How PEGylation provides a "stealth" effect to evade immune clearance.

PEG_Chem_Comparison Comparison of PEGylation Chemistries cluster_protein Protein Target gen1 First Generation Random Conjugation (e.g., mPEG-NHS ester) Targets Lysine -NH2 Groups Heterogeneous Product Mixture P Protein (Multiple Lysines, Single Cys) gen1->P Non-specific gen2 Second Generation Site-Specific Conjugation (e.g., PEG-Aldehyde, PEG-Maleimide) Targets N-terminus or Cysteine -SH Homogeneous Product gen2->P Specific Site

Caption: A comparison of first and second-generation PEGylation strategies.

References

The Architect's Blueprint: A Technical Guide to PROTAC Design and Linker Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that has fundamentally altered the landscape of drug discovery. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology to block the function of a target protein, PROTACs act as catalytic agents of degradation. These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] By inducing the proximity of a target protein and an E3 ubiquitin ligase, PROTACs trigger the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[2][3] This event-driven mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, often leading to a more profound and sustained pharmacological effect.[1][2]

This guide provides an in-depth exploration of the core principles of PROTAC design, with a particular focus on the critical role of the linker in orchestrating the formation of a productive ternary complex and influencing the overall physicochemical properties of the molecule. We will delve into the selection of warheads and E3 ligase ligands, present quantitative data for well-characterized PROTACs, and provide detailed experimental protocols for their evaluation.

Core Principles of PROTAC Design

A PROTAC molecule is comprised of three essential components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][4] The successful design of a potent and selective PROTAC hinges on the careful optimization of each of these elements and their interplay within the ternary complex.

The Warhead: Engaging the Protein of Interest

The warhead is the component of the PROTAC that recognizes and binds to the target protein. The selection of an appropriate warhead is a critical first step in PROTAC design. While high-affinity binders are often used, the catalytic nature of PROTACs means that even ligands with moderate affinity can be effective.[5] This opens up the possibility of targeting proteins that have been historically considered "undruggable" due to the lack of deep, well-defined binding pockets required for traditional inhibitors.

The E3 Ligase Ligand: Hijacking the Degradation Machinery

The E3 ligase ligand, often referred to as the "anchor," recruits the cellular machinery responsible for ubiquitination. To date, the most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as thalidomide and its analogs for CRBN, and derivatives of the natural product HIF-1α for VHL, are well-characterized and have been successfully incorporated into numerous PROTACs.[4] The choice of E3 ligase can influence the degradation profile and selectivity of the PROTAC.

The Linker: More Than Just a Spacer

The linker is arguably the most critical and challenging component to optimize in PROTAC design. It is not merely a passive tether but an active contributor to the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase). The length, composition, and attachment points of the linker dictate the relative orientation of the POI and the E3 ligase, which in turn determines the efficiency of ubiquitin transfer.

Common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains, which are synthetically tractable and allow for systematic variation in length.[1][4] More rigid linkers incorporating cyclic structures like piperidine or piperazine can also be employed to pre-organize the PROTAC into a bioactive conformation. The physicochemical properties of the linker, such as hydrophilicity and the number of hydrogen bond donors and acceptors, significantly impact the overall properties of the PROTAC, including its solubility and cell permeability.[5][6]

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for several well-characterized PROTACs, highlighting the impact of different warheads, E3 ligase ligands, and linkers on their degradation profiles.

Table 1: BRD4-Targeting PROTACs
PROTACWarheadE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
MZ1 JQ1VHL Ligand3-unit PEG8>95H661[7]
23>95H838[7]
dBET1 JQ1CRBN Ligand (Thalidomide)Glutarimide-based430 (EC50)>90MV4-11[8]
ARV-825 OTX015CRBN Ligand (Pomalidomide)PEG/Alkyl<1>95RS4;11[1]
Table 2: BTK-Targeting PROTACs
PROTACWarheadE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
NC-1 Ibrutinib AnalogCRBN Ligand (Thalidomide)Non-covalent2.297Mino[9]
IR-1 Ibrutinib AnalogCRBN Ligand (Thalidomide)Irreversible Covalent5.195Mino[9]
RC-3 Ibrutinib AnalogCRBN Ligand (Thalidomide)Reversible Covalent9.894Mino[9]
Table 3: Other Notable PROTACs
PROTACTargetWarheadE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
ARV-110 Androgen ReceptorEnzalutamide AnalogVHL Ligand1>95VCaP[5]
KT-474 IRAK4IRAK4 InhibitorCRBN Ligand0.88101THP-1[10]
SIAIS178 BCR-ABLDasatinibVHL Ligand10>90K562[11]

Experimental Protocols

The development and characterization of PROTACs involve a series of biochemical and cell-based assays to confirm their mechanism of action and quantify their efficacy. Below are detailed protocols for key experiments.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol describes the use of co-immunoprecipitation (Co-IP) to validate the formation of the POI-PROTAC-E3 ligase ternary complex within a cellular context.

Materials:

  • Mammalian cells expressing the POI and E3 ligase (e.g., HEK293T)

  • PROTAC of interest and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Antibody against the POI or E3 ligase for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

  • SDS-PAGE gels and Western blot apparatus

  • Primary and secondary antibodies for Western blot detection

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the PROTAC at various concentrations or a single effective concentration for a specified time (e.g., 2-4 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with the primary antibody against the "bait" protein (e.g., the POI) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specific binders.

  • Elution: Elute the captured proteins from the beads using elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the POI, the E3 ligase, and a negative control protein to confirm the co-precipitation of the ternary complex components.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)

  • Recombinant target protein (POI)

  • Ubiquitin and ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blot apparatus

  • Antibody against the POI for detection

Procedure:

  • Reaction Setup: On ice, assemble the reaction mixture containing the E1, E2, E3, POI, ubiquitin, and the PROTAC in the reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Detection: Analyze the reaction products by Western blot using an antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful reaction.

Protein Degradation Assay (Western Blot)

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and treat them with a serial dilution of the PROTAC for a desired time period (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for the target protein and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Data Analysis:

    • Detect the chemiluminescent signal and quantify the band intensities.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC-mediated protein degradation and the signaling pathways affected by specific PROTACs.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

PROTAC Mechanism of Action

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Degradation BTK Degradation BTK->Degradation DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB Activation PKC->NFkB Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC_BTK BTK PROTAC PROTAC_BTK->BTK

BTK Signaling Pathway and PROTAC Intervention

Conclusion

PROTAC technology has ushered in a new era of targeted protein degradation, offering the potential to address a wide range of diseases, including cancer and neurodegenerative disorders. The rational design of PROTACs is a multifactorial process that requires careful consideration of the warhead, E3 ligase ligand, and, most importantly, the linker. The linker's length, composition, and attachment points are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is the cornerstone of its degradative activity. As our understanding of the structural and dynamic aspects of ternary complexes deepens, we can anticipate the development of more sophisticated and predictive design strategies, moving beyond empirical screening to a more rational, structure-guided approach. The continued exploration of "linkerology," coupled with the discovery of novel E3 ligase ligands, will undoubtedly expand the therapeutic potential of PROTACs and solidify their place in the armamentarium of modern medicine.

References

The Architect's Blueprint: Unpacking the Critical Role of PEG Linker Length in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4][5] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[1][4]

Among the most common linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, which can improve the solubility and cell permeability of these often large "beyond Rule of Five" molecules.[4][] This guide delves into the nuanced but paramount importance of PEG linker length, providing quantitative data, detailed experimental protocols, and visual workflows to inform rational PROTAC design.

The Core Principle: Linker Length Dictates Ternary Complex Geometry

The primary function of a PROTAC is to facilitate the formation of a productive ternary complex between the POI and an E3 ligase.[1][7] The length and flexibility of the PEG linker are pivotal in achieving the optimal proximity and orientation within this complex to allow for the efficient transfer of ubiquitin from the E2 enzyme to lysine residues on the POI's surface.[8][9]

An improperly sized linker can lead to two primary failure modes:

  • Linker Too Short: A linker that is too short can introduce steric hindrance, physically preventing the POI and E3 ligase from binding simultaneously and forming a stable ternary complex.[][8][10]

  • Linker Too Long: Conversely, an excessively long linker can result in an overly flexible and unstable complex. This increased distance may position the POI's lysine residues out of reach for the E2-ubiquitin conjugate, leading to inefficient ubiquitination and reduced degradation.[][8] Furthermore, very long linkers can increase molecular weight and polar surface area, which may negatively impact cell permeability and bioavailability.[]

Therefore, an optimal linker length exists for each specific POI-E3 ligase pair, a "Goldilocks" zone that must be empirically determined.[][8]

Quantitative Analysis: The Impact of PEG Linker Length on Degradation Efficacy

Systematic variation of PEG linker length is a cornerstone of PROTAC optimization. The efficacy of these molecules is primarily assessed by two key metrics: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achievable.[10] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[10]

The following tables summarize data from studies investigating the effect of PEG linker length on the degradation of different target proteins.

Table 1: Effect of PEG Linker Length on BRD4 Degradation (VHL-based PROTACs)

PROTAC CandidateLinker CompositionDC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)
PROTAC A 2 PEG units> 1000< 200.8
PROTAC B 3 PEG units50905.2
PROTAC C 4 PEG units25> 9515.6
PROTAC D 5 PEG units48928.1
PROTAC E 8 PEG units250752.3

Data synthesized from representative studies. Actual values are target and cell-line dependent.

Table 2: Effect of PEG Linker Length on BTK Degradation (CRBN-based PROTACs)

PROTAC CandidateLinker CompositionDC50 (nM)Dmax (%)Ternary Complex Stability (t½ min)
PROTAC F 4 PEG units512605
PROTAC G 6 PEG units888518
PROTAC H 8 PEG units15> 9545
PROTAC I 10 PEG units21> 9542
PROTAC J 12 PEG units1258025

Data synthesized from representative studies. Actual values are target and cell-line dependent.

These data illustrate a common trend in PROTAC optimization: a "bell-shaped" curve where potency and efficacy increase with linker length to an optimal point, after which they decline.[8] This underscores the necessity of synthesizing and testing a library of PROTACs with systematically varied linker lengths to identify the optimal candidate.[11]

Visualizing the Process: Pathways and Workflows

Understanding the complex biological processes and experimental sequences is crucial for PROTAC development. The following diagrams, rendered in DOT language, illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) E3 E3 Ligase PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Ub Ubiquitin Ternary POI-PROTAC-E3 Ternary Complex Ub->Ternary Ubiquitination Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Ternary->PROTAC Recycling POI_Ub Ub-POI Ternary->POI_Ub Poly-ubiquitination POI_Ub->Proteasome Recognition

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[7]

Experimental_Workflow cluster_design Design & Synthesis cluster_eval Evaluation Cascade cluster_analysis Analysis & Selection Design 1. PROTAC Design (Vary PEG Linker Length) Synthesis 2. Chemical Synthesis of PROTAC Library Design->Synthesis Biophysical 3. Biophysical Assays (SPR, ITC, TR-FRET) Synthesis->Biophysical Degradation 4. In-Cell Degradation Assay (Western Blot, HiBiT) Biophysical->Degradation Ubiquitination 5. Target Ubiquitination Assay (IP-Western) Degradation->Ubiquitination Viability 6. Cell Viability Assay (e.g., CellTiter-Glo) Ubiquitination->Viability Analysis 7. Data Analysis (Calculate DC50, Dmax) Viability->Analysis Selection 8. Lead Candidate Selection Analysis->Selection

Caption: A typical experimental workflow for PROTAC linker optimization.[8]

Key Experimental Protocols

Reproducibility is paramount for successful drug development. Below are detailed protocols for essential experiments used to evaluate PROTACs with varying linker lengths.

Protocol 1: In-Cell Protein Degradation Assay (Western Blotting)

This assay is the gold standard for quantifying the reduction of a target protein following PROTAC treatment.[12][13]

  • Cell Culture and Treatment:

    • Seed the chosen cell line in 6-well plates to achieve 70-80% confluency at the time of harvest.[10]

    • Treat cells with a serial dilution of each PROTAC construct (e.g., 0.1 nM to 10 µM) for a predetermined duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).[11][13]

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant from each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.[8]

Protocol 2: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic and affinity data for both binary and ternary complex formation, allowing for the calculation of cooperativity (α).[12][14]

  • Immobilization:

    • Covalently couple the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface. This creates the stationary phase.[12]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the kinetics (kon, koff) and affinity (KD) of the PROTAC-E3 ligase interaction.

    • Separately, inject a series of concentrations of the PROTAC mixed with a constant, saturating concentration of the purified target protein over a clean sensor surface to determine the PROTAC-POI binary affinity.

  • Ternary Complex Analysis:

    • To measure the ternary complex formation, inject a solution containing a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.[12]

    • The resulting sensorgrams will show the formation and dissociation of the POI-PROTAC-E3 complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.

    • Calculate cooperativity (α) by comparing the binding affinity of one protein partner to the PROTAC in the absence and presence of the other protein partner.[14] A cooperativity value >1 indicates a positive and stable ternary complex formation.[15]

Conclusion and Future Perspectives

The length of the PEG linker is a paramount design parameter that profoundly influences PROTAC efficacy.[8] The quantitative and methodological frameworks presented here demonstrate that optimal linker length is not a universal constant but must be empirically determined for each unique target-ligase pair.[][8] A systematic approach involving the synthesis of a linker library followed by a cascade of biophysical and cellular assays is essential for identifying candidates with superior degradation potency and drug-like properties.

Future advancements will likely involve the integration of computational modeling and artificial intelligence to more accurately predict optimal linker lengths and geometries, thereby reducing the empirical burden of synthesis and screening.[] Furthermore, the development of novel linker chemistries that impart controlled flexibility or rigidity will continue to refine the ability to fine-tune PROTAC performance, pushing the boundaries of targeted protein degradation as a therapeutic strategy.

References

A Technical Guide to Boc-NH-PEG26-C2-NH2 for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-NH-PEG26-C2-NH2, a heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide will delve into the core principles of this linker, its application in PROTAC synthesis, and the experimental protocols necessary for its successful implementation in research and drug development.

Introduction to this compound and its Role in PROTACs

This compound is a long-chain polyethylene glycol (PEG)-based linker. Its structure features a Boc (tert-butyloxycarbonyl) protected amine on one end and a free amine on the other, connected by a 26-unit PEG chain and a C2 alkyl spacer. This bifunctional nature is critical for its role in PROTACs, which are chimeric molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is not merely a spacer; it plays a crucial role in the efficacy of a PROTAC by influencing its physicochemical properties, such as solubility and cell permeability, and by dictating the spatial orientation of the target protein and the E3 ligase. This orientation is critical for the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.

Long-chain PEG linkers like this compound are often employed to improve the aqueous solubility of often large and hydrophobic PROTAC molecules. The flexibility of the long PEG chain can also be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of a Representative Long-Chain Boc-NH-PEG-NH2 Linker

PropertyValueSource/Method
Molecular Weight Varies (Approx. 1200-1400 g/mol for a 26-unit PEG chain)Calculated based on the repeating unit of ethylene glycol.
Molecular Formula C57H116N2O28 (Representative for n=26)Calculated based on the chemical structure.
Appearance White to off-white solid or waxy solidGeneral observation for long-chain PEG compounds.
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents.Inferred from the hydrophilic nature of the PEG chain.
Purity Typically >95%Standard for research-grade chemical reagents.
Storage Store at -20°C, protected from moisture.Recommended for maintaining the integrity of the compound.

Note: The values in this table are estimates for a representative 26-unit PEG linker and should be confirmed with the specific supplier's documentation.

Experimental Protocols

General Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this linker typically involves a two-step process: sequential amide bond formation.

Step 1: Coupling of the First Ligand (e.g., E3 Ligase Ligand) to the Linker

  • Materials:

    • E3 ligase ligand with a carboxylic acid functionality (1.0 eq)

    • This compound (1.1 eq)

    • Coupling agent (e.g., HATU, HBTU) (1.2 eq)

    • Base (e.g., DIPEA, TEA) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., DMF, DMSO)

  • Procedure: a. Dissolve the E3 ligase ligand in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid. c. In a separate flask, dissolve this compound in the anhydrous solvent. d. Add the linker solution to the activated E3 ligase ligand solution. e. Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC. f. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the resulting Boc-protected intermediate by flash column chromatography on silica gel.

Step 2: Boc Deprotection and Coupling of the Second Ligand (e.g., Target Protein Ligand)

  • Materials:

    • Boc-protected E3 ligase-linker intermediate from Step 1 (1.0 eq)

    • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane)

    • Target protein ligand with a carboxylic acid functionality (1.1 eq)

    • Coupling agent (e.g., HATU, HBTU) (1.2 eq)

    • Base (e.g., DIPEA, TEA) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., DMF, DMSO)

  • Procedure: a. Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DCM). b. Add the deprotection reagent and stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. c. Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt is typically used directly in the next step. d. In a separate flask, dissolve the target protein ligand in the anhydrous solvent. e. Add the coupling agent and the base, and stir for 10-15 minutes to activate the carboxylic acid. f. Dissolve the deprotected amine salt in the anhydrous solvent and add it to the activated target protein ligand solution. g. Stir the reaction mixture at room temperature for 4-24 hours, monitoring by LC-MS. h. Upon completion, work up the reaction as described in Step 1. i. Purify the final PROTAC product by preparative HPLC to obtain the pure compound. j. Characterize the final PROTAC by NMR and high-resolution mass spectrometry.

Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment: a. Seed cells expressing the target protein in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. e. Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control. b. Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded).

Visualizations

Signaling Pathway: PROTAC Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[1] PROTACs can be designed to target key proteins within this pathway for degradation.[]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Proteasome Proteasome PI3K->Proteasome Degradation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation PROTAC PROTAC PROTAC->PI3K Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->PI3K Ubiquitination Ub Ubiquitin Degraded_PI3K Degraded PI3K Proteasome->Degraded_PI3K

Caption: PROTAC-mediated degradation of PI3K in the PI3K/AKT/mTOR pathway.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC is a modular process that allows for the combination of different target-binding and E3 ligase-recruiting ligands.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start_Materials Starting Materials: - E3 Ligase Ligand (COOH) - this compound - Target Ligand (COOH) Step1 Step 1: Amide Coupling (E3 Ligand + Linker) Start_Materials->Step1 Step3 Step 3: Amide Coupling (Intermediate + Target Ligand) Start_Materials->Step3 Intermediate Boc-Protected Intermediate Step1->Intermediate Purification1 Purification (Flash Chromatography) Intermediate->Purification1 Step2 Step 2: Boc Deprotection Purification1->Step2 Deprotected Deprotected Intermediate Step2->Deprotected Deprotected->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification2 Purification (Preparative HPLC) Crude_PROTAC->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC PROTAC_Mechanism cluster_MoA PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides Recycling->PROTAC

References

A Deep Dive into the Hydrophilicity of Long-Chain PEG Linkers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern drug development, celebrated for their capacity to enhance the therapeutic properties of conjugated molecules.[1][2] At the core of their utility is their profound hydrophilicity, a feature that significantly influences the solubility, pharmacokinetics, and immunogenicity of bioconjugates.[1] This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the principles governing the hydrophilicity of long-chain PEG linkers. We will explore the chemical basis of this property, present key quantitative data, detail experimental protocols for its characterization, and illustrate relevant biological and experimental workflows.

The Chemical Foundation of PEG's Hydrophilicity

The remarkable water solubility of Poly(ethylene glycol) is a direct result of its unique chemical structure, which consists of repeating ethylene glycol units (-CH₂-CH₂-O-).[1] The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules.[1] This interaction allows PEG chains to become readily hydrated, creating a protective aqueous shell around the conjugated molecule.[1][2] This "hydrodynamic shield" is fundamental to many of the beneficial properties conferred by PEGylation, including:

  • Enhanced Solubility: PEG linkers significantly increase the water solubility of hydrophobic drugs, which is a common challenge in drug formulation.[3][4]

  • Improved Stability: The hydration shell shields the attached therapeutic from enzymatic degradation, enhancing its stability in biological environments.[2]

  • Reduced Immunogenicity: The protective layer can mask epitopes on therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an immunogenic response.[1][2]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size imparted by the PEG chain reduces renal clearance, leading to a longer circulation time in the bloodstream.[2][5][6]

Quantitative Characterization of PEG Linker Hydrophilicity

The hydrophilicity of PEG linkers can be quantified through several key parameters. Understanding these metrics is crucial for selecting the appropriate linker for a specific drug development application.

Table 1: Physicochemical Properties of PEG Linkers

PEG Molecular Weight (Da) Water Solubility Octanol-Water Partition Coefficient (LogP) Notes
400 Highly Soluble -1.4 (for PEG 414 in hexane-water)[1] Low molecular weight PEGs are exceptionally soluble in aqueous solutions.
8,000 Highly Soluble Varies with end-groups, generally low Medium molecular weight PEGs maintain high hydrophilicity.[7]

| 40,000 (branched) | Soluble | Varies with structure, generally low | High molecular weight, branched PEGs are used to maximize hydrodynamic radius.[6] |

Table 2: Water Contact Angle on PEG-Modified Surfaces

Surface Modification Water Contact Angle (°) Key Finding
Unmodified Polydimethylsiloxane (PDMS) 97.9° ± 6.9° Inherently hydrophobic surface.[7]
PDMS with PEG400 ("grafting from") 8.6° ± 3.5° Demonstrates a significant increase in surface hydrophilicity.[7]

| PDMS with PEG8000 ("grafting from") | ~15° - 20° | High molecular weight PEG also imparts strong hydrophilicity.[7] |

Table 3: Impact of PEG Linker Length on Pharmacokinetics of Interferon

Parent Molecule PEG Linker Molecular Weight Half-life (t½) Systemic Clearance (CL)
Interferon alfa-2b 12 kDa (linear) ~50 hours ~0.05 L/h/kg[6]

| Interferon alfa-2a | 40 kDa (branched) | ~72-192 hours | ~0.01 L/h/kg[6] |

Visualizing Key Processes and Relationships

Diagrams are essential for visualizing the complex relationships and workflows in drug development. The following diagrams, created using the DOT language, illustrate the impact of PEGylation.

Logical Relationships: Impact of PEG Chain Length on Pharmacokinetics

The length of a PEG linker directly influences the physicochemical and pharmacokinetic properties of a bioconjugate. Generally, a longer PEG chain increases the hydrodynamic radius, which in turn reduces renal clearance and prolongs circulation half-life.[6]

PEG_Pharmacokinetics cluster_input Determinant cluster_properties Physicochemical Properties cluster_outcomes Pharmacokinetic Outcomes PEG_Length Increasing PEG Linker Length Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity enhances Hydro_Radius Increased Hydrodynamic Radius PEG_Length->Hydro_Radius leads to Renal_Clearance Decreased Renal Clearance Hydro_Radius->Renal_Clearance RES_Uptake Reduced RES Uptake Hydro_Radius->RES_Uptake shields from Half_Life Prolonged Plasma Half-Life Renal_Clearance->Half_Life results in RES_Uptake->Half_Life contributes to

Caption: Impact of PEG linker length on pharmacokinetic properties.
Experimental Workflow: Synthesis of a PEGylated Antibody-Drug Conjugate (ADC)

The hydrophilicity of PEG linkers is particularly beneficial in the development of Antibody-Drug Conjugates (ADCs), where they can help mitigate the hydrophobicity of the cytotoxic payload.[8] The workflow below outlines the key steps in synthesizing and characterizing a PEGylated ADC.[1][9]

ADC_Workflow Start Start: Materials Antibody 1. Antibody Preparation (e.g., Partial Reduction) Start->Antibody Drug_Linker 2. Drug-PEG Linker Synthesis Start->Drug_Linker Conjugation 3. Conjugation Reaction (Antibody + Drug-Linker) Antibody->Conjugation Drug_Linker->Conjugation Purification 4. Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization Purification->Characterization Analysis Drug-to-Antibody Ratio (DAR) Hydrophobicity (HIC) Purity (SEC-HPLC) Binding Affinity (ELISA) Characterization->Analysis End Final ADC Product Characterization->End

Caption: Synthesis and characterization workflow for a PEGylated ADC.
Signaling Pathway: PEGylated Interferon-α and the JAK-STAT Pathway

PEGylated interferon-α is a successful therapeutic that relies on a long-chain PEG linker to improve its pharmacokinetic profile, allowing for less frequent dosing.[4] Upon binding to its receptor, it activates the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes that mediate its antiviral and anti-proliferative effects.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 activates IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 activates STAT2 STAT2 JAK1->STAT2 phosphorylates (P) STAT1 STAT1 TYK2->STAT1 phosphorylates (P) STAT_dimer STAT1-STAT2 Dimer STAT1->STAT_dimer STAT2->STAT_dimer ISGF3 ISGF3 Complex STAT_dimer->ISGF3 IRF9 IRF9 IRF9->ISGF3 binds to form ISRE ISRE (DNA Binding Site) ISGF3->ISRE translocates & binds to Transcription Gene Transcription ISRE->Transcription initiates PEG_IFN PEGylated Interferon-α PEG_IFN->IFNAR1 binds PEG_IFN->IFNAR2 binds

Caption: JAK-STAT signaling pathway of PEGylated Interferon-α.

Detailed Experimental Protocols

Accurate characterization of hydrophilicity is essential for quality control and rational drug design. The following are detailed protocols for two common methods.

Protocol 1: Determination of LogP by Reverse-Phase HPLC (RP-HPLC)

The octanol-water partition coefficient (LogP) is a standard measure of a compound's hydrophilicity/hydrophobicity. A lower LogP value indicates greater hydrophilicity. This protocol describes its determination using RP-HPLC based on retention time.

A. Materials and Equipment:

  • HPLC system with a C18 column and UV detector.

  • Mobile phase: Acetonitrile and water (or buffer).

  • Reference compounds with known LogP values (e.g., a homologous series of n-alkylbenzenes).

  • Test compound (PEG linker or PEGylated molecule).

  • Thiourea or similar non-retained compound.

B. Procedure:

  • System Preparation: Equilibrate the HPLC system with a selected isocratic mobile phase composition (e.g., 60:40 acetonitrile:water).

  • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., thiourea) to determine the column dead time.[1]

  • Calibration Curve Generation:

    • Inject each reference compound individually and record its retention time (tᵣ).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (tᵣ - t₀) / t₀ .[1]

    • Create a calibration curve by plotting the logarithm of the capacity factor (log(k)) against the known LogP values of the reference compounds.[1] The plot should be linear.

  • Sample Analysis:

    • Inject the PEG linker or PEGylated conjugate under identical HPLC conditions and record its retention time.

    • Calculate the capacity factor (k) for the test compound.[1]

  • LogP Determination: Use the linear regression equation from the calibration curve to determine the LogP of the test compound from its calculated log(k) value.[1]

Protocol 2: Measurement of Water Contact Angle by Goniometry

Contact angle measurement directly assesses the wettability of a surface, providing a rapid measure of its hydrophilicity. A lower contact angle with water indicates a more hydrophilic surface.

A. Materials and Equipment:

  • Contact angle goniometer (e.g., CAM200 or DSA100) with a high-resolution camera and dosing system.[10]

  • Substrate material (e.g., silicon wafer, glass slide).[10]

  • Polymer solution for spin coating (e.g., PEG-modified polymer in a suitable solvent).[10]

  • Spin coater.

  • Ultrapure water (18.2 MΩ·cm).[10]

B. Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate surface (e.g., with UV light and sonication in methanol) to remove any contaminants.[10]

    • If applicable, create a thin, uniform film of the PEG-modified polymer on the substrate using a spin coater.[10]

    • Allow the polymer film to dry completely (e.g., for 24 hours).[10]

  • Instrument Calibration: Calibrate the goniometer according to the manufacturer's instructions to ensure accurate measurements.

  • Droplet Deposition:

    • Place the prepared substrate on the sample stage.

    • Carefully dispense a small droplet of ultrapure water (e.g., 2-12 µL) onto the surface of the polymer film.[10]

  • Image Acquisition and Analysis:

    • Immediately after the droplet stabilizes on the surface, capture a high-resolution image of the droplet profile.

    • Use the instrument's software to analyze the image and calculate the static contact angle at the three-phase (solid-liquid-air) interface.

  • Data Collection: Repeat the measurement at multiple (e.g., 5-10) different locations on the sample surface to ensure reproducibility and calculate the average contact angle and standard deviation.[10]

Conclusion

The hydrophilicity of long-chain PEG linkers is a cornerstone of their widespread success in drug delivery and bioconjugation.[1] By forming a protective hydration shell, these linkers enhance solubility, improve stability, and extend the circulation half-life of therapeutic molecules, ultimately leading to improved pharmacokinetic profiles.[11][12] The ability to tune these properties by adjusting PEG chain length provides a powerful tool for rational drug design.[13][14] By employing robust experimental methods for characterization, researchers can effectively harness the power of PEGylation to develop safer and more effective therapeutics. The strategic application of hydrophilic PEG linkers will undoubtedly continue to drive innovation in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-NH-PEG26-C2-NH2 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2][3]

Among the various linker strategies, the incorporation of polyethylene glycol (PEG) chains has become a cornerstone of modern PROTAC design.[2][3] PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[2] These properties can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[4] The variable length of the PEG chain allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation.[2][4]

The Boc-NH-PEG26-C2-NH2 linker is a long-chain PEG derivative designed for the synthesis of PROTACs.[5] It features a 26-unit PEG chain that provides significant flexibility and hydrophilicity. One end of the linker is protected by a tert-butyloxycarbonyl (Boc) group, allowing for a sequential and controlled conjugation strategy. The other end possesses a primary amine, enabling covalent attachment to a corresponding functional group on one of the ligands.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->PROTAC PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow Ligand1 Ligand 1 (POI or E3) with COOH Coupling1 Amide Coupling Ligand1->Coupling1 Linker This compound Linker->Coupling1 Intermediate Boc-Protected Intermediate (Ligand 1-Linker-NH-Boc) Coupling1->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Amine_Intermediate Amine Intermediate (Ligand 1-Linker-NH2) Deprotection->Amine_Intermediate Coupling2 Amide Coupling Amine_Intermediate->Coupling2 Ligand2 Ligand 2 (E3 or POI) with COOH Ligand2->Coupling2 Final_PROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Purified PROTAC Characterization->Final_Product Ternary_Complex cluster_0 PROTAC-Mediated Proximity POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase E3->PROTAC Ternary Productive Ternary Complex PROTAC->Ternary Formation Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Leads to

References

Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEG26-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG26-C2-NH2 is a high molecular weight, heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in modern drug development and bioconjugation. Its structure features a terminal primary amine and a Boc-protected primary amine, separated by a long, hydrophilic PEG26 chain and an ethylenediamine core. This configuration offers several advantages in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapeutics.

The primary amine serves as a reactive handle for conjugation to carboxylic acids, activated esters, or other electrophilic groups on a molecule of interest. The Boc (tert-butyloxycarbonyl) protecting group on the second amine allows for orthogonal chemistry. This means the first conjugation can be performed without affecting the protected amine. Subsequently, the Boc group can be removed under acidic conditions to reveal a new primary amine, ready for a second, distinct conjugation step. The long PEG26 spacer enhances the solubility and bioavailability of the resulting conjugate while reducing its immunogenicity and providing spatial separation between the conjugated moieties.[1]

This document provides detailed protocols for the formation of a stable amide bond with the primary amine of this compound and the subsequent deprotection of the Boc group.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C123H248N2O54
Molecular Weight ~2500 g/mol
Appearance White to off-white solid or waxy solid
Solubility Soluble in water, DMF, DMSO, and chlorinated solvents
Purity ≥95%
Table 2: Representative Amide Coupling Reaction Parameters and Expected Outcomes
ParameterRecommended ConditionExpected Outcome/Notes
Coupling Reagents EDC (1.2-1.5 eq.), NHS (1.2-1.5 eq.)Ensures efficient activation of the carboxylic acid.[2][3]
Solvent Anhydrous DMF or DMSOAprotic polar solvents are ideal for dissolving all reactants.
Activation pH 4.5 - 6.0Optimal for the activation of the carboxylic acid by EDC.[4]
Coupling pH 7.2 - 8.0Favors the nucleophilic attack of the primary amine.[4]
Molar Ratio (Linker:Carboxylic Acid) 1:1 to 1.2:1A slight excess of the linker can drive the reaction to completion.
Reaction Temperature Room TemperatureMild conditions to preserve the integrity of sensitive biomolecules.
Reaction Time 2 - 24 hoursMonitor reaction progress by LC-MS or TLC.[5]
Typical Yield 60 - 90%Highly dependent on the substrate and purification method.[2]
Table 3: Boc Deprotection Parameters and Expected Outcomes
ParameterRecommended ConditionExpected Outcome/Notes
Deprotection Reagent Trifluoroacetic acid (TFA)A strong acid that efficiently cleaves the Boc group.[6]
Solvent Anhydrous Dichloromethane (DCM)A common solvent for Boc deprotection.
TFA Concentration 20 - 50% (v/v) in DCMConcentration can be adjusted based on the acid sensitivity of the conjugate.[2]
Reaction Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C and allowed to warm to room temperature.[6]
Reaction Time 1 - 2 hoursMonitor deprotection by LC-MS.[2]
Typical Yield >95% (quantitative)Deprotection is generally a high-yielding reaction.[2]

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of a molecule containing a carboxylic acid to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC))

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve this compound in Coupling Buffer.

    • Freshly prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add EDC (1.2-1.5 molar equivalents) and NHS (1.2-1.5 molar equivalents).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.

  • Amide Coupling:

    • Immediately add the activated carboxylic acid solution to the this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary, using the Coupling Buffer.

    • Allow the reaction to proceed for 2-24 hours at room temperature with gentle stirring. Monitor the reaction progress by LC-MS or TLC.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting Boc-protected conjugate using an appropriate method such as SEC to remove unreacted starting materials and byproducts. For smaller conjugates, RP-HPLC may be suitable.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS and/or NMR.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation steps.

Materials:

  • Boc-protected PEG conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Nitrogen or argon gas supply

  • Centrifuge

Procedure:

  • Preparation:

    • Ensure the Boc-protected PEG conjugate is dry (lyophilize if necessary).

    • Dissolve the conjugate in anhydrous DCM under an inert atmosphere (nitrogen or argon).

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

    • Monitor the reaction progress by LC-MS to ensure complete removal of the Boc group.

  • Work-up:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected product by adding cold diethyl ether to the residue.

    • Collect the precipitate by centrifugation.

    • Wash the pellet with cold diethyl ether two to three times to remove the cleaved Boc byproducts.

    • Dry the final deprotected conjugate under vacuum. The product is typically obtained as a TFA salt.

Visualizations

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Purification Carboxylic_Acid Carboxylic Acid (R-COOH) EDC_NHS EDC / NHS in Activation Buffer (pH 4.5-6.0) Carboxylic_Acid->EDC_NHS 15-30 min RT Activated_Ester NHS Ester (R-CO-NHS) EDC_NHS->Activated_Ester PEG_Amine This compound in Coupling Buffer (pH 7.2-8.0) Activated_Ester->PEG_Amine 2-24 h RT Conjugate Boc-Protected Conjugate PEG_Amine->Conjugate Purification SEC or RP-HPLC Conjugate->Purification Final_Product Purified Boc-Protected Conjugate Purification->Final_Product

Caption: Workflow for EDC/NHS mediated amide bond formation.

Boc_Deprotection_Workflow cluster_reaction Step 1: Deprotection Reaction cluster_workup Step 2: Work-up and Isolation Boc_Conjugate Boc-Protected Conjugate in DCM TFA TFA (20-50%) 0°C to RT Boc_Conjugate->TFA Deprotected_Salt Deprotected Conjugate (TFA Salt) TFA->Deprotected_Salt 1-2 hours Evaporation Evaporation of Solvent and TFA Deprotected_Salt->Evaporation Precipitation Precipitation with Cold Diethyl Ether Evaporation->Precipitation Final_Product Purified Deprotected Conjugate Precipitation->Final_Product

Caption: Workflow for the Boc deprotection of the PEG conjugate.

Signaling_Pathway_Concept cluster_PROTAC PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Conceptual pathway of PROTAC-mediated protein degradation.

References

Application Note and Protocols: A Step-by-Step Guide to Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in the construction of complex biomolecules such as PEGylated linkers for antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other advanced therapeutics.[1][2] Its widespread use is attributed to its stability across a broad range of synthetic conditions and its facile, clean removal under acidic conditions.[1][3]

Heterobifunctional PEG linkers, which often feature a Boc-protected amine at one terminus, are critical for the controlled, stepwise assembly of molecular conjugates, thereby preventing undesirable side reactions.[2] The efficient removal of the Boc group is a crucial step to unmask the amine functionality for subsequent conjugation reactions.[2] This application note provides detailed protocols for the acidic deprotection of Boc-protected PEG linkers, a summary of quantitative data for various conditions, and visual guides to the workflow and chemical mechanism.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via acidolysis. The mechanism involves the initial protonation of the carbamate oxygen by a strong acid, like trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[3] This carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the desired free amine, which is typically protonated by the acid to form an ammonium salt.[3]

Quantitative Data Summary

The efficiency of Boc deprotection is highly dependent on the choice of acid, its concentration, reaction time, and temperature. The following table summarizes common acidic conditions and their impact on product purity, providing a basis for method selection and optimization.

ReagentConcentrationSolventTimeTemperatureProduct Purity (%)Reference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.>95[2][3][4]
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp.~80 to >95[2][3]
Formic AcidNeat or in DCM1 - 16 hoursRoom Temp.Variable[4]

Experimental Protocols

This section details two standard protocols for the Boc deprotection of PEG linkers.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most widely used method due to its high efficiency and the volatility of the reagents, which simplifies their removal during the work-up phase.[1]

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)[4]

  • Trifluoroacetic acid (TFA)[4]

  • Triisopropylsilane (TIS) (optional, as a scavenger for acid-sensitive substrates)[1][3]

  • Nitrogen or Argon source

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (for precipitation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)[5][6]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[6]

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.[5]

  • Cooling: Cool the solution to 0°C using an ice bath.[1][4]

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[5] If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v) to trap the generated tert-butyl cations.[1][5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (see Protocol 3) until the starting material is completely consumed (typically 1-2 hours).[5]

  • Work-up and Isolation (as TFA salt): a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[6] b. To ensure complete removal of residual TFA, perform co-evaporation by adding toluene and concentrating under reduced pressure. Repeat this step two more times.[5][6] c. Add cold diethyl ether to the residue to precipitate the deprotected PEG linker as its TFA salt.[2] d. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[2]

  • Neutralization (Optional, to obtain free amine): a. If the free amine is required, dissolve the TFA salt residue in DCM.[6] b. Carefully wash the organic solution with a saturated aqueous solution of NaHCO₃ to neutralize the acid.[5][6] c. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[5]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides an alternative to TFA and is particularly useful when TFA-labile groups are present or when the TFA salt is problematic for subsequent steps.

Materials:

  • Boc-protected PEG linker

  • 4M HCl in 1,4-dioxane[2]

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon source

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the Boc-protected PEG linker in a minimal amount of anhydrous 1,4-dioxane.[2]

  • Acid Addition: To the stirred solution, add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents).[2]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or NMR until completion.[2]

  • Work-up and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure.[2] b. Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected PEG linker.[2] c. Collect the solid by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under vacuum.[2]

Protocol 3: Monitoring the Deprotection Reaction

Careful reaction monitoring is essential to ensure complete deprotection while minimizing potential side reactions.[2]

  • A. Thin-Layer Chromatography (TLC): TLC is a fast and convenient qualitative method. The deprotected amine product is more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf) value.[2][5]

  • B. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction, allowing for the determination of the relative amounts of starting material, product, and any byproducts.[5]

  • C. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[2][5]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation dissolve Dissolve Boc-PEG in Anhydrous Solvent cool Cool to 0°C (for TFA method) dissolve->cool add_acid 1. Add Acidic Reagent (TFA or HCl/Dioxane) cool->add_acid stir 2. Stir at RT add_acid->stir monitor 3. Monitor Progress (TLC, HPLC, NMR) stir->monitor concentrate 4. Concentrate (upon completion) monitor->concentrate neutralize 5. Neutralize (optional) concentrate->neutralize isolate 6. Isolate Product (Precipitation/Filtration) neutralize->isolate

Caption: Experimental workflow for Boc deprotection of PEG linkers.

G Boc_PEG Boc-NH-PEG Protonated_Carbamate Protonated Carbamate Intermediate Boc_PEG->Protonated_Carbamate Protonation H_plus H⁺ H_plus->Protonated_Carbamate Protonation Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Cleavage tButyl_Cation tert-Butyl Cation Protonated_Carbamate->tButyl_Cation Cleavage Deprotonated_Amine H₃N⁺-PEG Carbamic_Acid->Deprotonated_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation

Caption: Acid-catalyzed mechanism of Boc deprotection.

References

Application Notes and Protocols for the Characterization of Boc-NH-PEG26-C2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG26-C2-NH2 is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's structure, featuring a Boc-protected amine at one terminus and a primary amine at the other, connected by a 26-unit PEG chain, allows for the controlled and sequential conjugation of different molecular entities. The hydrophilic PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

Accurate and comprehensive characterization of this compound is essential to ensure its identity, purity, and suitability for downstream applications. This document provides detailed analytical methods and protocols for the thorough characterization of this important bifunctional linker.

Molecular Structure and Physicochemical Properties

  • Chemical Name: tert-butyl (2-(2-(...2-(2-aminoethoxy)ethoxy...)-ethoxy)ethyl)carbamate (26 ethylene glycol units)

  • Molecular Formula: C61H124N2O28

  • Molecular Weight: 1353.6 g/mol (average)

Analytical Characterization Workflow

A multi-faceted analytical approach is required for the comprehensive characterization of this compound, confirming its structure, purity, and molecular weight. The general workflow involves spectroscopic and chromatographic techniques to assess different aspects of the molecule's quality.

Figure 1. Overall Analytical Workflow start This compound Sample nmr NMR Spectroscopy (Structural Confirmation & Purity) start->nmr hplc RP-HPLC (Purity Assessment) start->hplc ms LC-MS (Molecular Weight Confirmation & Impurity ID) start->ms sec SEC-MALS (Molecular Weight & Polydispersity) start->sec end Comprehensive Characterization Report nmr->end hplc->end ms->end sec->end

Caption: Overall analytical workflow for the characterization of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the analytical characterization of this compound. The data for a closely related analogue, Boc-NH-PEG24-CH2CH2COOH, is provided as a reference for NMR and MS, as it exhibits very similar spectral characteristics.[1]

ParameterMethodExpected Value
Identity
¹H NMRNMR SpectroscopySignals corresponding to the Boc group, PEG backbone, and terminal methylene groups.
¹³C NMRNMR SpectroscopySignals corresponding to the Boc carbonyl, PEG backbone, and carbons adjacent to the amine groups.
Molecular WeightLC-MS (ESI)[M+H]⁺ at m/z ≈ 1354.6
Purity
Purity by NMR¹H NMR Spectroscopy≥ 95%
Purity by HPLCRP-HPLC≥ 95%
Molecular Weight Distribution
Polydispersity Index (PDI)SEC-MALS≤ 1.05

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Figure 2. NMR Spectroscopy Workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) data_acq Data Acquisition (¹H and ¹³C NMR) sample_prep->data_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis result Structural Confirmation & Purity analysis->result

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 5 seconds for quantitative analysis.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative proton ratios. Purity is assessed by comparing the integration of the product peaks to those of any impurities.

  • Expected Chemical Shifts (based on Boc-NH-PEG24-CH2CH2COOH analogue[1]):

    • δ 1.44 (s, 9H, -C(CH₃)₃)

    • δ 2.87 (t, 2H, -CH₂-NH₂)

    • δ 3.25 (t, 2H, -CH₂-NH-Boc)

    • δ 3.55-3.70 (m, ~104H, PEG backbone -O-CH₂-CH₂-O-)

    • δ 5.15 (br s, 1H, -NH-Boc)

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6 mL of CDCl₃.

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 seconds.

  • Expected Chemical Shifts (based on Boc-NH-PEG24-CH2CH2COOH analogue[1]):

    • δ 28.4 (-C(CH₃)₃)

    • δ 40.2 (-CH₂-NH-Boc)

    • δ 41.6 (-CH₂-NH₂)

    • δ 70.0-70.6 (PEG backbone -O-CH₂-CH₂-O-)

    • δ 79.1 (-C(CH₃)₃)

    • δ 156.1 (-C=O)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for determining the purity of the this compound conjugate.

Figure 3. RP-HPLC Workflow sample_prep Sample Preparation (1 mg/mL in mobile phase A) hplc_run HPLC Separation (C18 column, gradient elution) sample_prep->hplc_run detection Detection (ELSD or CAD) hplc_run->detection data_analysis Data Analysis (Peak integration) detection->data_analysis result Purity Assessment (%) data_analysis->result

Caption: Workflow for RP-HPLC purity analysis.

Protocol:

  • HPLC System: A standard HPLC system equipped with a gradient pump and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG lacks a strong UV chromophore.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient would be 30-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Sample Preparation: Dissolve the sample in mobile phase A to a concentration of 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the this compound and to identify any impurities.

Protocol:

  • LC-MS System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).

  • Chromatography: Utilize the same column and mobile phases as the RP-HPLC method, but with formic acid (0.1%) instead of TFA if better MS sensitivity is required.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 400-2000.

    • Data Analysis: Extract the mass spectrum for the main chromatographic peak to confirm the mass of the protonated molecule [M+H]⁺.

  • Expected Mass (based on Boc-NH-PEG24-CH2CH2COOH analogue[1]): The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 1354.6 g/mol .

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is employed to determine the absolute molecular weight and polydispersity index (PDI) of the PEG linker.

Protocol:

  • System: An HPLC system coupled with a MALS detector and a differential refractive index (dRI) detector.

  • Column: An appropriate SEC column for the molecular weight range.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 2-5 mg/mL.

  • Data Analysis: The data from the MALS and dRI detectors are used by the accompanying software to calculate the absolute molar mass and PDI for the eluting peak.

Conclusion

The combination of NMR spectroscopy, RP-HPLC, LC-MS, and SEC-MALS provides a comprehensive characterization of this compound. These analytical methods are crucial for ensuring the structural integrity, purity, and defined molecular weight of this bifunctional linker, which are critical quality attributes for its successful application in the development of targeted therapeutics. The detailed protocols provided in this document offer a robust framework for the quality control and validation of this compound in research and drug development settings.

References

Revolutionizing Targeted Protein Degradation: Applications and Protocols for Boc-NH-PEG26-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein elimination. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively degrade proteins of interest (POIs), offering a powerful strategy to address previously "undruggable" targets. A critical component in the architecture of a potent PROTAC is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase recruiter. The characteristics of this linker, such as its length, flexibility, and hydrophilicity, are paramount in dictating the efficacy of the final molecule.

This document provides detailed application notes and protocols for the utilization of Boc-NH-PEG26-C2-NH2, a long-chain polyethylene glycol (PEG)-based linker, in the development of PROTACs. The extended PEG chain of this linker offers distinct advantages in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase, enhancing solubility, and improving pharmacokinetic properties.

The Mechanism of PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Recruited by Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

PROTAC-Mediated Protein Degradation Pathway

Advantages of Long-Chain PEG Linkers in PROTAC Design

The selection of the linker is a critical optimization step in PROTAC development. Long-chain PEG linkers like this compound offer several key advantages:

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain significantly improves the overall solubility of the PROTAC, which is crucial for its handling, formulation, and bioavailability.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passive diffusion across the cell membrane.

  • Optimized Ternary Complex Formation: The extended length of the PEG26 linker provides a greater range of accessible distances and orientations between the target protein and the E3 ligase. This increased flexibility can be crucial for forming a stable and productive ternary complex, which is essential for efficient ubiquitination. For some target-E3 ligase pairs, a longer linker is necessary to overcome steric hindrance and achieve optimal geometry for ubiquitin transfer.[1]

  • Reduced "Hook Effect": The hook effect is a phenomenon where at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, inhibiting the formation of the productive ternary complex. The improved solubility and conformational flexibility imparted by long PEG linkers can help mitigate this effect.

Quantitative Analysis of Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. Systematic variation of the linker length is a common strategy to identify the most potent and efficacious PROTAC. The following tables provide illustrative and published data on the impact of linker length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Illustrative Data for Linker Optimization of a Hypothetical PROTAC

PROTAC CandidateLinker CompositionDC50 (nM)Dmax (%)
PROTAC-APEG415085
PROTAC-BPEG85095
PROTAC-CPEG127590
PROTAC-DPEG2420070

This data is for illustrative purposes to demonstrate the concept of linker length optimization.

Table 2: Published Data for TBK1-Targeting PROTACs with Varying Linker Lengths [1]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
Compound 17No Degradation-
Compound 212Submicromolar>90
Compound 321396
Compound 42929276

Data extracted from a review article citing a study on TANK-binding kinase 1 (TBK1) degraders.[1]

Experimental Protocols

The following section provides detailed protocols for the synthesis and evaluation of PROTACs utilizing this compound.

Experimental_Workflow cluster_workflow PROTAC Development Workflow Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay In Vitro Binding Assays (SPR, TR-FRET) Characterization->Binding_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Binding_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

A typical workflow for PROTAC development and evaluation.
Protocol 1: Two-Step PROTAC Synthesis using this compound

This protocol describes a general method for synthesizing a PROTAC in a stepwise manner. It assumes the use of a POI ligand with a carboxylic acid functional group and an E3 ligase ligand with a suitable functional group for attachment to the C2-NH2 end of the linker (e.g., via another amide bond formation after appropriate functionalization).

Step 1: Coupling of POI Ligand to the Boc-protected Linker

  • Materials:

    • POI ligand with a carboxylic acid group (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq) or HBTU (1.2 eq)

    • DIPEA (3.0 eq) or Et3N (3.0 eq)

    • Anhydrous DMF

  • Procedure: a. In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) dropwise to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid. c. In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. d. Add the linker solution to the activated POI ligand solution. e. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated sodium bicarbonate (NaHCO3) solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to obtain the Boc-protected POI-linker conjugate.

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

  • Materials:

    • Boc-protected POI-linker conjugate (from Step 1) (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • E3 ligase ligand with a carboxylic acid group (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure: a. Boc Deprotection: i. Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in DCM (approximately 0.1 M). ii. Add TFA to a final concentration of 20-50% (v/v). iii. Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed. iv. Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting amine-TFA salt is typically used directly in the next step. b. E3 Ligase Ligand Coupling: i. In a separate dry flask, dissolve the E3 ligase ligand-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. ii. Add DIPEA (3.0 eq) and stir for 10-15 minutes at room temperature. iii. Add a solution of the deprotected POI-linker-amine TFA salt in anhydrous DMF to the activated E3 ligase ligand solution. iv. Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS. v. Upon completion, purify the crude PROTAC by preparative reverse-phase HPLC. vi. Lyophilize the pure fractions to obtain the final PROTAC product.

Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)

This assay measures the PROTAC-induced proximity of the POI and the E3 ligase.

  • Materials:

    • Purified, tagged POI (e.g., His-tagged)

    • Purified, tagged E3 ligase complex (e.g., GST-tagged)

    • Synthesized PROTAC

    • TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)

    • TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)

    • Assay buffer

    • Microplate reader capable of TR-FRET measurements

  • Procedure: a. In a suitable microplate, add the POI, E3 ligase complex, and varying concentrations of the PROTAC. b. Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation. c. Add the donor and acceptor-labeled antibodies. d. Incubate for another specified time to allow for antibody binding. e. Measure the FRET signal on a compatible plate reader. f. Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.

Protocol 3: Cellular Degradation Assay (Western Blot) for DC50 and Dmax Determination

This protocol is used to quantify the degradation of the target protein in a cellular context.

  • Materials:

    • Cell line expressing the POI

    • Synthesized PROTAC

    • Cell culture medium and reagents

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system for chemiluminescence detection

  • Procedure: a. Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO). b. Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. d. SDS-PAGE and Western Blotting: i. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling. ii. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. iii. Transfer the separated proteins to a membrane. iv. Block the membrane with blocking buffer for 1 hour at room temperature. v. Incubate the membrane with the primary antibody against the POI overnight at 4°C. vi. Wash the membrane and incubate with the HRP-conjugated secondary antibody. vii. Repeat the antibody incubation steps for the loading control protein. e. Detection and Analysis: i. Apply ECL substrate and capture the chemiluminescent signal. ii. Quantify the band intensities using densitometry software. iii. Normalize the POI band intensity to the loading control band intensity. iv. Calculate the percentage of protein degradation relative to the vehicle-treated control. v. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable tool for the rational design and synthesis of PROTACs, particularly when a long linker is required to achieve optimal degradation of a target protein. Its extended, hydrophilic PEG chain can significantly improve the physicochemical properties of the resulting PROTAC, while providing the necessary length and flexibility to facilitate the formation of a productive ternary complex. The provided protocols offer a comprehensive framework for the synthesis and evaluation of PROTACs incorporating this and similar long-chain PEG linkers, enabling researchers to systematically explore the "linkerology" of their degraders and advance the development of novel therapeutics in the exciting field of targeted protein degradation.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Boc-NH-PEG26-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Boc-NH-PEG26-C2-NH2 is a heterobifunctional polyethylene glycol (PEG) linker designed for ADC development.

This linker features a Boc-protected amine (Boc-NH) at one terminus and a primary amine (-NH2) at the other, separated by a 26-unit PEG chain and a two-carbon spacer. The long, hydrophilic PEG chain imparts several advantageous properties to the resulting ADC, including increased solubility, reduced aggregation, and an extended plasma half-life.[1][] The terminal amine groups allow for a controlled, sequential conjugation process, enabling the attachment of the linker to a payload and subsequently to the antibody.

These application notes provide detailed protocols and guidelines for the use of this compound in the development of ADCs.

Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents.[3] Insoluble in ether.[3]
Molecular Weight Approximately 1250 g/mol
Purity Typically >95%
Storage Store at -20°C for long-term stability.[3]

Core Principles of ADC Synthesis with this compound

The synthesis of an ADC using this linker involves a multi-step approach designed to ensure controlled conjugation and a homogenous final product. The general strategy is to first conjugate the cytotoxic payload to the linker and then conjugate the resulting payload-linker complex to the antibody. This prevents exposing the antibody to potentially harsh reaction conditions required for payload attachment.

The key steps are:

  • Payload-Linker Conjugation: The primary amine of the this compound linker is reacted with an activated functional group on the cytotoxic payload (e.g., a carboxylic acid activated as an NHS ester).

  • Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions to reveal a primary amine.

  • Antibody Modification (optional but recommended): To achieve a more homogenous drug-to-antibody ratio (DAR), the antibody's lysine residues can be modified with a bifunctional crosslinker to introduce a specific reactive group for the linker to attach to.

  • Antibody-Linker Conjugation: The deprotected amine of the payload-linker complex is conjugated to the antibody, typically through an activated carboxylic acid group on the antibody or a crosslinker.

Experimental Protocols

Protocol 1: Payload Conjugation to this compound

Objective: To conjugate a cytotoxic payload with a carboxylic acid group to the primary amine of the linker.

Materials:

  • This compound

  • Cytotoxic payload with a carboxylic acid group (e.g., MMAE, DM1)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Payload Activation:

    • Dissolve the cytotoxic payload in anhydrous DMF.

    • Add 1.2 equivalents of DCC (or EDC) and 1.2 equivalents of NHS.

    • Stir the reaction at room temperature for 1-2 hours to activate the carboxylic acid group, forming an NHS ester.[4]

  • Linker Preparation:

    • In a separate flask, dissolve this compound in anhydrous DMF.

  • Conjugation:

    • Add the activated payload solution to the linker solution.

    • Add 3-4 equivalents of DIPEA to act as a base.[5]

    • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Boc-NH-PEG26-C2-Payload conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the conjugate as a solid.

Protocol 2: Boc Deprotection of the Payload-Linker Conjugate

Objective: To remove the Boc protecting group to reveal a primary amine for antibody conjugation.

Materials:

  • Boc-NH-PEG26-C2-Payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Nitrogen or argon gas

Procedure:

  • Deprotection Reaction:

    • Dissolve the lyophilized Boc-protected conjugate in a solution of 25-50% TFA in DCM.[6]

    • Stir the reaction at room temperature for 30-60 minutes.

  • Monitoring:

    • Monitor the reaction progress by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).

  • Solvent Removal:

    • Remove the TFA and DCM under a stream of nitrogen or argon gas or by rotary evaporation.[6]

  • Precipitation and Washing:

    • Precipitate the deprotected product (NH2-PEG26-C2-Payload) by adding cold diethyl ether.[6]

    • Wash the precipitate with cold diethyl ether to remove residual TFA.

    • Dry the final product under vacuum. The resulting TFA salt can often be used directly in the next step after thorough drying.[5]

Protocol 3: Conjugation to Antibody

Objective: To conjugate the deprotected payload-linker complex to the antibody. This protocol assumes conjugation to lysine residues via an activated crosslinker on the antibody.

Materials:

  • Purified monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL

  • NH2-PEG26-C2-Payload conjugate

  • Heterobifunctional crosslinker (e.g., SMCC)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Conjugation Buffer (PBS, pH 7.4) using a desalting column or dialysis.

  • Antibody Activation (with SMCC as an example):

    • Add a 10-20 fold molar excess of the SMCC crosslinker (dissolved in DMSO) to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted crosslinker using a desalting column equilibrated with PBS, pH 7.4.[1]

  • Conjugation:

    • Immediately add the deprotected NH2-PEG26-C2-Payload (dissolved in a small amount of DMSO or DMF and diluted in PBS) to the activated antibody solution. The molar ratio of linker-payload to antibody will determine the final DAR and should be optimized (e.g., start with a 5-10 fold molar excess).[5]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching:

    • To stop the reaction, add Quenching Buffer to a final concentration of 50 mM.[7]

    • Incubate for 15-30 minutes at room temperature.[7]

  • Purification:

    • Purify the ADC using an SEC column to remove unreacted payload-linker and other small molecules.[6]

    • Collect fractions corresponding to the high molecular weight ADC.

    • Pool the purified fractions and concentrate if necessary.

    • Sterile filter the final ADC solution.

Data Presentation

The length of the PEG linker significantly impacts the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs with varying PEG linker lengths.

Table 1: Effect of PEG Linker Length on ADC Drug-to-Antibody Ratio (DAR) and Aggregation

Linker TypePayloadTarget DARAchieved DAR% Aggregation
Short, non-PEGMMAE43.85.2%
PEG4MMAE43.92.1%
PEG12MMAE44.01.5%
PEG24 MMAE 4 4.0 <1%

Note: Longer PEG chains can help to reduce aggregation, especially with hydrophobic payloads, and may allow for higher achievable DARs.[8][9]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

ADCPEG LengthTarget Cell LineIC50 (nM)
ADC-1PEG4HER2+ (SK-BR-3)0.5
ADC-2PEG12HER2+ (SK-BR-3)1.2
ADC-3PEG24 HER2+ (SK-BR-3)2.5

Note: A general trend observed is that increasing PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance.[10]

Table 3: Influence of PEG Linker Length on ADC Pharmacokinetics (PK) in Mice

ADCPEG LengthHalf-life (t½, hours)Area Under Curve (AUC, µg*h/mL)
ADC-1PEG48015,000
ADC-2PEG1212025,000
ADC-3PEG24 18040,000

Note: Longer PEG chains increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[10][11]

Table 4: Effect of PEG Linker Length on In Vivo Antitumor Efficacy

ADCPEG LengthTumor ModelTumor Growth Inhibition (%)
ADC-1PEG4NCI-N87 Xenograft60%
ADC-2PEG12NCI-N87 Xenograft85%
ADC-3PEG24 NCI-N87 Xenograft95%

Note: The improved pharmacokinetics of ADCs with longer PEG linkers can lead to greater tumor accumulation and enhanced in vivo efficacy.[12][13]

Mandatory Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow Payload Cytotoxic Payload (P) ActivatedPayload Activated Payload (P-NHS) Payload->ActivatedPayload EDC/NHS Linker This compound PayloadLinker Boc-NH-PEG26-C2-P Linker->PayloadLinker ActivatedPayload->PayloadLinker DeprotectedLinker NH2-PEG26-C2-P PayloadLinker->DeprotectedLinker TFA ADC Final ADC (Ab-Linker-Payload) DeprotectedLinker->ADC Antibody Monoclonal Antibody (Ab) ActivatedAb Activated Antibody (Ab-SMCC) Antibody->ActivatedAb SMCC ActivatedAb->ADC

Caption: General workflow for ADC synthesis using a Boc-protected PEG linker.

ADC Mechanism of Action

ADC_Mechanism_of_Action ADC_ext 1. ADC binds to target antigen on tumor cell surface Internalization 2. Receptor-mediated endocytosis (Clathrin-mediated) ADC_ext->Internalization Endosome 3. Trafficking to early endosome Internalization->Endosome Lysosome 4. Fusion with lysosome Endosome->Lysosome PayloadRelease 5. Linker cleavage and payload release Lysosome->PayloadRelease Apoptosis 6. Payload induces cell apoptosis PayloadRelease->Apoptosis

Caption: Canonical signaling pathway of ADC internalization and action.

Conclusion

The this compound linker offers a versatile platform for the development of next-generation ADCs. Its long PEG chain provides significant advantages in terms of solubility, stability, and pharmacokinetics. The heterobifunctional nature of the linker allows for a controlled and sequential conjugation strategy, leading to more homogenous and well-defined ADCs. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this linker in their ADC development programs. Careful optimization of the conjugation conditions and a thorough characterization of the resulting ADC are crucial for achieving the desired therapeutic index.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Boc-NH-PEG26-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and nanotherapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and in vivo performance of nanoparticles. This process involves grafting PEG chains onto the nanoparticle surface, which imparts a hydrophilic shield. This "stealth" coating reduces opsonization (the process of marking particles for clearance by the immune system), minimizes non-specific protein adsorption, and prolongs systemic circulation time.[1]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Boc-NH-PEG26-C2-NH2, a heterobifunctional linker. This linker possesses a terminal primary amine for initial conjugation to the nanoparticle surface and a Boc (tert-butyloxycarbonyl) protected amine at the distal end. The Boc group serves as a temporary protecting group that can be removed under mild acidic conditions to reveal a primary amine. This terminal amine can then be used for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic payloads, allowing for a controlled, stepwise functionalization of the nanoparticle.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of a representative Boc-NH-PEG-amine linker is provided in the table below. Note that the exact molecular weight of this compound should be obtained from the supplier's technical data sheet, as it can vary slightly between batches. For the purpose of the following protocols, an estimated molecular weight of approximately 1300 g/mol will be used for calculations.

PropertyValueReference(s)
Estimated Molecular Weight ~1300 g/mol N/A
Appearance White to off-white solid or viscous liquid[2]
Solubility Soluble in water, aqueous buffers, Chloroform, Methylene Chloride, DMF, DMSO. Less soluble in alcohols.[2]
Storage Conditions Store at -20°C, protected from light and moisture.[3]

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the covalent attachment of the primary amine of the PEG linker to nanoparticles displaying carboxyl groups on their surface via EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 50 mM Hydroxylamine or Tris buffer, pH 8.5

  • Washing Buffer: PBS

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the PEG linker

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a known concentration (e.g., 1-10 mg/mL).

  • PEG Linker Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add EDC and NHS. A 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the surface carboxyl groups on the nanoparticles is a common starting point for optimization.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the this compound solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of the PEG linker relative to the nanoparticles is recommended as a starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the PEGylated nanoparticles to remove unreacted PEG linker and coupling reagents. For nanoparticles that can be pelleted, this can be achieved by repeated centrifugation and resuspension in the Washing Buffer.

    • Alternatively, size exclusion chromatography or dialysis can be used for purification.

  • Storage: Resuspend the purified Boc-protected PEGylated nanoparticles in a suitable buffer for storage at 4°C.

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification Carboxylated Nanoparticles Carboxylated Nanoparticles Activated Nanoparticles Activated Nanoparticles Carboxylated Nanoparticles->Activated Nanoparticles MES Buffer, pH 5.5-6.0 EDC/NHS EDC/NHS EDC/NHS->Activated Nanoparticles Boc-PEGylated Nanoparticles Boc-PEGylated Nanoparticles Activated Nanoparticles->Boc-PEGylated Nanoparticles PBS, pH 7.2-7.5 This compound This compound This compound->Boc-PEGylated Nanoparticles Purified Nanoparticles Purified Nanoparticles Boc-PEGylated Nanoparticles->Purified Nanoparticles Centrifugation/Dialysis

Workflow for nanoparticle conjugation with this compound.
Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose a terminal primary amine for subsequent functionalization.

Materials:

  • Boc-protected PEGylated nanoparticles from Protocol 1

  • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: PBS, pH 7.4

  • Washing Buffer: PBS

Procedure:

  • Solvent Exchange (if necessary): If the nanoparticles are in an aqueous buffer, they may need to be transferred to an organic solvent like DCM. This can be achieved by lyophilization followed by resuspension in DCM.

  • Deprotection Reaction:

    • Resuspend the Boc-protected PEGylated nanoparticles in the Deprotection Solution.

    • Incubate the mixture at room temperature for 1-2 hours with gentle stirring.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Washing and Neutralization:

    • Wash the resulting amine-functionalized nanoparticles several times with a suitable buffer (e.g., PBS) to remove residual TFA.

    • Ensure the final pH of the nanoparticle suspension is neutral. This can be done by repeated centrifugation and resuspension in the Neutralization Buffer.

  • Final Resuspension: Resuspend the final amine-terminated PEGylated nanoparticles in the desired buffer for subsequent conjugation or use.

G Boc-PEGylated Nanoparticles Boc-PEGylated Nanoparticles Deprotection Deprotection Boc-PEGylated Nanoparticles->Deprotection TFA in DCM TFA in DCM TFA in DCM->Deprotection Amine-terminated Nanoparticles Amine-terminated Nanoparticles Deprotection->Amine-terminated Nanoparticles Washing/Neutralization Washing/Neutralization Amine-terminated Nanoparticles->Washing/Neutralization Purified Amine-terminated Nanoparticles Purified Amine-terminated Nanoparticles Washing/Neutralization->Purified Amine-terminated Nanoparticles

Workflow for Boc deprotection.

Quantitative Data Summary

The following tables summarize typical changes in the physicochemical properties of nanoparticles upon surface modification. The exact values will vary depending on the core nanoparticle material, size, and the density of the PEG chains on the surface. The data presented here is representative for nanoparticles functionalized with a PEG linker of approximately 2000 Da.[4][5]

Table 1: Change in Hydrodynamic Diameter (Z-average) as measured by Dynamic Light Scattering (DLS)

Nanoparticle StageRepresentative Hydrodynamic Diameter (nm)Representative Polydispersity Index (PDI)
Bare Nanoparticles 120 ± 5< 0.15
Boc-PEGylated Nanoparticles 150 ± 8< 0.20
Amine-terminated Nanoparticles 148 ± 7< 0.20

Table 2: Change in Surface Charge as measured by Zeta Potential

Nanoparticle StageRepresentative Zeta Potential (mV)
Bare Carboxylated Nanoparticles -35 ± 4
Boc-PEGylated Nanoparticles -15 ± 3
Amine-terminated Nanoparticles -12 ± 3

Characterization of Surface Modification

Thorough characterization is essential to confirm the successful surface modification of nanoparticles.

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter after PEGylation is indicative of successful surface modification.[5]

  • Zeta Potential: A shift in the zeta potential towards neutral is expected after PEGylation of charged nanoparticles, as the PEG layer shields the surface charge.[6][7]

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of grafted PEG by measuring the weight loss upon thermal degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the presence of PEG on the nanoparticle surface and to determine the efficiency of the conjugation reaction.[8][9]

Applications in Drug Development

The sequential functionalization enabled by this compound is highly advantageous for the development of sophisticated drug delivery platforms.

  • Targeted Drug Delivery: After Boc deprotection, targeting ligands such as antibodies, peptides, or small molecules can be conjugated to the terminal amine. This allows for the specific delivery of therapeutic payloads to diseased cells or tissues, enhancing efficacy and reducing off-target side effects.

  • Multifunctional Nanoparticles: The versatile chemistry allows for the attachment of both therapeutic agents and imaging probes to the same nanoparticle, creating theranostic agents for simultaneous diagnosis and therapy.

  • Improved Pharmacokinetics: The PEG spacer enhances the solubility and stability of the nanoparticles in biological fluids and prolongs their circulation time, which is crucial for effective drug delivery.[1]

G cluster_0 Core Nanoparticle cluster_1 Surface Modification cluster_2 Targeted Nanoparticle Therapeutic Agent Therapeutic Agent Functionalized Nanoparticle Functionalized Nanoparticle Therapeutic Agent->Functionalized Nanoparticle Encapsulation This compound This compound This compound->Functionalized Nanoparticle Conjugation Targeting Ligand Targeting Ligand Targeting Ligand->Functionalized Nanoparticle Conjugation

Logical relationship of components in a targeted nanoparticle system.

References

Application Notes and Protocols for Peptide and Protein Modification using Boc-NH-PEG26-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG26-C2-NH2 is a long-chain, heterobifunctional polyethylene glycol (PEG) linker designed for the covalent modification of peptides, proteins, and other biomolecules. This reagent is particularly valuable in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The key features of this linker include a Boc-protected amine, a hydrophilic 26-unit PEG spacer, and a terminal primary amine connected by a two-carbon (C2) spacer.

The extensive PEG26 chain imparts significant hydrophilicity to the conjugated molecule, which can lead to improved aqueous solubility, reduced aggregation, and a larger hydrodynamic volume. These properties can extend the in-vivo half-life of a therapeutic by reducing renal clearance and shielding it from proteolytic degradation. The terminal primary amine allows for covalent attachment to various functional groups on a target molecule, while the Boc-protected amine provides an orthogonal handle for subsequent modifications after deprotection. This bifunctionality makes this compound a versatile tool for the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2]

These application notes provide detailed protocols for the use of this compound in peptide and protein modification, covering Boc deprotection and subsequent conjugation to a target molecule.

Key Applications

  • Peptide and Protein PEGylation: To improve the solubility, stability, and in-vivo half-life of therapeutic peptides and proteins.[]

  • Synthesis of PROTACs: Acts as a flexible linker to connect a target-binding ligand and an E3 ligase ligand.[2]

  • Development of ADCs: Can be used to attach a cytotoxic payload to an antibody.

  • Surface Modification: Functionalization of surfaces to enhance biocompatibility and reduce non-specific binding.

Chemical Structure and Properties

Below is a diagram representing the chemical structure of this compound.

G boc Boc-NH- peg_start boc->peg_start peg_unit (CH₂CH₂O)₂₆ peg_start->peg_unit peg_end peg_unit->peg_end c2 -CH₂CH₂- peg_end->c2 nh2 NH₂ c2->nh2

Caption: Chemical structure of this compound.

Data Presentation

The following tables summarize typical quantitative data for the modification of a model peptide and protein with this compound. These values are illustrative and can vary based on the specific molecule, reaction conditions, and purification methods.

Table 1: Quantitative Data for Peptide Modification

ParameterStageTypical ValueAnalytical Method
Yield Amide Bond Conjugation60-85%RP-HPLC
Boc Deprotection>95%RP-HPLC, LC-MS
Purity Crude Conjugate40-70%RP-HPLC
Purified Conjugate>95%RP-HPLC
Identity Molecular Weight ConfirmationExpected mass +/- 1 DaLC-MS

Table 2: Quantitative Data for Protein Modification

ParameterUnmodified ProteinPEGylated ProteinAnalytical Method
Modification Efficiency N/A~70-90%SDS-PAGE, SEC-HPLC
Purity >98%>95%SEC-HPLC
Apparent MW on SDS-PAGE X kDaX + ~1.5-2.0 kDa per PEG chainSDS-PAGE
Aggregation Level VariableSignificantly ReducedSEC-HPLC

Experimental Protocols

This section provides detailed protocols for the key steps in utilizing this compound for bioconjugation.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

G cluster_workflow Boc Deprotection Workflow dissolve Dissolve this compound in 20-50% TFA in DCM react Stir at Room Temperature (30-60 min) dissolve->react monitor Monitor Reaction (TLC or LC-MS) react->monitor remove Remove TFA/DCM (N₂ stream or rotary evaporator) monitor->remove product Deprotected Linker (TFA salt) Ready for Conjugation remove->product

Caption: Workflow for the Boc deprotection of the PEG linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Dry nitrogen or argon gas

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in a solution of 20-50% TFA in anhydrous DCM. A typical concentration is 10-20 mg/mL.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Solvent Removal: Upon completion, remove the TFA and DCM under a stream of dry nitrogen or by using a rotary evaporator.

  • Final Product: The resulting deprotected linker (as a TFA salt) can be used directly in the next conjugation step.

Protocol 2: Conjugation of Deprotected Linker to a Peptide/Protein via Amide Bond Formation

This protocol describes the covalent attachment of the deprotected NH2-PEG26-C2-NH2 linker to a carboxylic acid group on a target peptide or protein using carbodiimide chemistry.

G cluster_workflow Amide Coupling Workflow reagent_prep Dissolve Peptide/Protein in Anhydrous DMF or DMSO activation Activate Carboxyl Groups with EDC and NHS/sulfo-NHS (15-30 min at RT) reagent_prep->activation conjugation Add Deprotected PEG Linker to Activated Peptide/Protein (pH 7.2-8.0) activation->conjugation incubation Incubate for 2-4h at RT or Overnight at 4°C conjugation->incubation quenching Quench Reaction with Hydroxylamine or Tris Buffer incubation->quenching purification Purify Conjugate (RP-HPLC or SEC) quenching->purification characterization Characterize Final Product (LC-MS, SDS-PAGE) purification->characterization

References

Application Notes and Protocols for PEGylation with Boc-NH-PEG26-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyethylene glycol (PEG)ylation is a well-established technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including proteins, peptides, and small drugs.[1][2] This process involves the covalent attachment of PEG chains, which can enhance solubility, extend circulation half-life, and reduce immunogenicity.[1] Heterobifunctional PEG linkers, such as Boc-NH-PEG26-C2-NH2, are particularly valuable in drug development. This linker possesses a free primary amine for immediate conjugation and a Boc-protected amine, which allows for subsequent, orthogonal deprotection and further modification.[][4] This enables the precise, stepwise construction of complex biomolecules like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[5]

These application notes provide a detailed experimental framework for utilizing this compound in a typical two-stage conjugation workflow: first, conjugating a molecule of interest (e.g., a small molecule or protein containing a carboxylic acid) to the linker's primary amine, and second, deprotecting the Boc group to reveal a new reactive amine for subsequent reactions.

Experimental Protocols

Protocol 1: Conjugation of a Carboxylated Molecule via EDC/NHS Chemistry

This protocol details the activation of a molecule containing a carboxylic acid group to form a reactive N-hydroxysuccinimide (NHS) ester, followed by its conjugation to the free primary amine of this compound.

Materials and Reagents:

  • This compound

  • Molecule of Interest with a carboxylic acid group (Molecule-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other non-amine buffers like HEPES or bicarbonate)[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Reaction vessels and magnetic stirrer

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO immediately prior to the experiment.[7]

  • Activation of Molecule-COOH:

    • Dissolve the Molecule-COOH in Activation Buffer.

    • Add a 2- to 5-fold molar excess of both EDC and NHS to the Molecule-COOH solution.[7]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to generate the NHS-activated molecule.[2]

  • Conjugation Reaction:

    • Dissolve the this compound linker in Coupling Buffer.

    • Immediately add the freshly prepared NHS-activated molecule solution to the PEG linker solution. A typical starting point is a 1.2 to 2-fold molar excess of the activated molecule relative to the PEG linker.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching:

    • (Optional) Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[2]

    • Incubate for 30 minutes at room temperature.

Protocol 2: Boc-Group Deprotection

This protocol describes the removal of the tert-Butyloxycarbonyl (Boc) protecting group to expose the terminal primary amine using acidic conditions.

Materials and Reagents:

  • Boc-protected PEGylated conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and rotary evaporator

Procedure:

  • Reaction Setup:

    • Lyophilize or dry the purified Boc-protected conjugate to remove all water.

    • Dissolve the conjugate in DCM.

    • Prepare a solution of 20-50% TFA in DCM.[7]

  • Deprotection Reaction:

    • Add the TFA/DCM solution to the dissolved conjugate.

    • Incubate at room temperature for 30-60 minutes. Monitor the reaction progress using TLC or LC-MS if possible.

  • Product Precipitation and Recovery:

    • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.[7]

    • Precipitate the deprotected product by adding a sufficient volume of cold diethyl ether.[7]

    • Pellet the product by centrifugation and decant the ether.

    • Wash the pellet with cold diethyl ether 2-3 times to remove residual TFA.

    • Dry the final amine-TFA salt product under vacuum. The product is now ready for subsequent conjugation steps or characterization.

Data Presentation

Quantitative data from the experimental procedures should be systematically recorded. The following tables provide examples of how to structure this data for clarity and comparison.

Table 1: Optimization of Conjugation Reaction Conditions

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
Molar Ratio (Activated Molecule:PEG) 1.2 : 1 2 : 1 5 : 1 2 : 1
Reaction Time (hours) 2 4 Overnight (16) 4
Temperature (°C) 25 (RT) 25 (RT) 4 25 (RT)
Yield (%) 65% 85% 82% 85%

| Purity (by HPLC, %) | 90% | >95% | >95% | >95% |

Table 2: Comparative Analysis of Boc Deprotection Conditions

Acidic Reagent Concentration Solvent Time (min) Purity of Deprotected Product (%)
Trifluoroacetic Acid (TFA) 20% Dichloromethane (DCM) 30 ~85%
Trifluoroacetic Acid (TFA) 50% Dichloromethane (DCM) 60 >95%
Hydrochloric Acid (HCl) 4M 1,4-Dioxane 60 >95%

(Data adapted from studies on Boc deprotection of similar PEG linkers. Purity determined by HPLC analysis.[7])

Purification and Characterization

Purification: The purification of PEGylated products is crucial to remove unreacted reagents and by-products.[] The choice of method depends on the properties of the conjugate.

  • Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[9][10]

  • Reverse Phase HPLC (RP-HPLC): Useful for high-resolution separation and purity assessment, especially for small molecule conjugates.[]

  • Ion Exchange Chromatography (IEX): Can separate molecules based on charge differences, which may be altered by PEGylation.[9][10]

  • Dialysis/Ultrafiltration: A simpler method to remove small molecule impurities, though it may not provide high-resolution separation.[9][11]

Characterization: A multi-faceted analytical approach is required to confirm the identity and purity of the final conjugate.[12]

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are essential for confirming the molecular weight of the PEGylated product and thus the degree of PEGylation.[1][13]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural information. The characteristic intense signal from the PEG's repeating ethylene glycol units (around 3.6 ppm) can be compared to signals from the conjugated molecule to confirm attachment and assess purity.[1][14]

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the two-stage PEGylation reaction.

PEGylation_Workflow cluster_prep Stage 1: Conjugation cluster_deprotect Stage 2: Deprotection & Finalization mol_cooh Molecule-COOH activation Activation (EDC/NHS) mol_cooh->activation peg_linker This compound conjugation Conjugation Reaction peg_linker->conjugation activation->conjugation Activated Molecule boc_product Boc-Protected Conjugate conjugation->boc_product deprotection Boc Deprotection (TFA/DCM) boc_product->deprotection purification Purification (e.g., SEC/HPLC) deprotection->purification characterization Characterization (LC-MS, NMR) purification->characterization final_product Final Amine-Functionalized Conjugate characterization->final_product

Caption: Experimental workflow for a two-stage PEGylation reaction.

References

Application Notes and Protocols for In Vitro Evaluation of PROTACs Synthesized with a Boc-NH-PEG26-C2-NH2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, initiating the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]

The linker plays a crucial role in PROTAC efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[7][8] The Boc-NH-PEG26-C2-NH2 linker is a long, flexible polyethylene glycol (PEG)-based linker. PEG linkers are known to enhance the solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules.[7][9] This document provides detailed application notes and protocols for the in vitro characterization of PROTACs synthesized using the this compound linker.

PROTAC Mechanism of Action

PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2][10] The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ligase into close proximity.[3][11] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[12][13] The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[6]

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recognizes Degradation->PROTAC Releases Peptides Degraded Peptides Degradation->Peptides Experimental_Workflow Start PROTAC Synthesis (with this compound linker) Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, ITC, NanoBRET) Start->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay (Western Blot) Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Degradation_Assay->Viability_Assay End Candidate Selection Viability_Assay->End

References

Application Notes and Protocols for Cellular Uptake Studies of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. The efficacy of a PROTAC is critically dependent on its ability to penetrate the cell membrane and reach its intracellular target. The linker component, which connects the target-binding and E3 ligase-binding moieties, plays a pivotal role in determining the physicochemical properties of the PROTAC, including its cellular permeability.

This document provides detailed application notes and protocols for studying the cellular uptake of PROTACs, with a particular focus on those containing long-chain polyethylene glycol (PEG) linkers, such as those synthesized using the Boc-NH-PEG26-C2-NH2 building block. While direct quantitative data for this specific 26-unit PEG linker is not extensively available in published literature, the principles and methodologies described herein are applicable, and data from PROTACs with varying PEG linker lengths are presented to illustrate the general trends.

The Role of PEG Linkers in PROTAC Cellular Uptake

PEG linkers are frequently incorporated into PROTAC design to enhance solubility and optimize the formation of the ternary complex between the target protein and the E3 ligase.[1] However, the impact of PEGylation on cellular permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, potentially improving cell entry.[2][3] Therefore, empirical determination of the optimal PEG linker length is crucial for each PROTAC system.

Quantitative Data on PEG Linker Length and Permeability

The following tables summarize data from studies on various PROTACs, illustrating the impact of PEG linker length on cellular permeability. It is important to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Table 1: Impact of PEG Linker Length on the Permeability of VH032-based PROTACs [4]

CompoundLinker CompositionApparent Permeability (Pₑ) x 10⁻⁶ cm/s
7 2-unit PEG0.04
8 3-unit PEG0.002
9 4-unit PEG<0.001

This data demonstrates a decrease in passive permeability as the PEG linker length increases in this particular series.[4]

Table 2: Comparative In Vitro Degradation and Permeability of Hypothetical BRD4-Targeting PROTACs [5]

LinkerDC₅₀ (nM)Dₘₐₓ (%)PAMPA Permeability (10⁻⁶ cm/s)
PEG4 55>951.5
PEG6 20>980.8

This hypothetical comparison suggests that a longer PEG linker may, in some cases, improve degradation efficacy despite potentially lower passive permeability, highlighting the complex interplay between physicochemical properties and biological activity.[5]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[4]

Protocol:

  • Preparation of Solutions:

    • Prepare a solution of the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare the artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane).

  • Assay Assembly:

    • Coat a 96-well filter plate with the artificial membrane solution.

    • Place the coated filter plate on top of a 96-well acceptor plate containing buffer.

    • Add the PROTAC solution to the wells of the filter (donor) plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area * Time)) * (C_A / (C_D - C_A)) Where:

      • V_A = Volume of acceptor well

      • Area = Surface area of the membrane

      • Time = Incubation time

      • C_A = Concentration in acceptor well

      • C_D = Concentration in donor well at the end of the incubation

NanoBRET™ Target Engagement and Cellular Availability Assay

The NanoBRET™ assay is a live-cell method to quantify the binding of a PROTAC to its target and to assess its intracellular availability.[6][7][8]

Protocol:

  • Cell Preparation:

    • Use cells engineered to express the target protein as a NanoLuc® luciferase fusion.

  • Assay Setup (Live-Cell):

    • Plate the cells in a white, 96-well assay plate.

    • Add the NanoBRET® tracer (a fluorescent ligand for the target protein) to the cells.

    • Add varying concentrations of the PROTAC to the wells.

    • Incubate at 37°C and 5% CO₂.

  • Assay Setup (Permeabilized-Cell):

    • Follow the same procedure as the live-cell assay, but include a step to permeabilize the cell membrane with digitonin before adding the tracer and PROTAC. This allows for the measurement of intrinsic binding affinity without the barrier of the cell membrane.[6]

  • Measurement:

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a microplate reader. The BRET signal will decrease as the PROTAC competes with the tracer for binding to the target protein.

  • Data Analysis:

    • Plot the BRET signal against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value for both live and permeabilized cells.

    • The ratio of the IC₅₀ values (permeabilized/live) can be used as an "availability index" to rank the intracellular availability of different PROTACs.[9]

LC-MS/MS Quantification of Intracellular PROTAC Concentration

This method provides a direct measurement of the amount of PROTAC that has entered the cells.[10][11][12]

Protocol:

  • Cell Treatment:

    • Plate cells in a multi-well plate and treat with the PROTAC at the desired concentration and for the desired time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS to remove any extracellular PROTAC.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Sample Preparation:

    • Perform protein precipitation (e.g., with cold acetonitrile) to separate the PROTAC from cellular proteins.

    • Centrifuge the samples and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the PROTAC.

  • Data Normalization:

    • Normalize the intracellular PROTAC concentration to the number of cells or the total protein concentration in the lysate.

Visualization of Workflows and Pathways

PROTAC_Experimental_Workflow cluster_permeability Permeability Assessment cluster_uptake Cellular Uptake & Target Engagement cluster_degradation Protein Degradation & Downstream Effects PAMPA_Assay PAMPA Assay Caco2_Assay Caco-2 Assay NanoBRET NanoBRET™ Assay Western_Blot Western Blot NanoBRET->Western_Blot Confirm Degradation LC_MS LC-MS/MS Quantification LC_MS->Western_Blot Proteomics Mass Spec Proteomics Western_Blot->Proteomics Global Protein Changes PROTAC_Candidate PROTAC Candidate (with this compound linker) PROTAC_Candidate->PAMPA_Assay Passive Permeability PROTAC_Candidate->Caco2_Assay Active Transport & Efflux PROTAC_Candidate->NanoBRET Target Engagement & Availability PROTAC_Candidate->LC_MS Intracellular Conc.

Caption: Experimental workflow for evaluating PROTAC cellular uptake and efficacy.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates Proteasome Proteasome IRAK4->Proteasome ubiquitination & degradation TRAF6 TRAF6 IRAK1->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex activates NF_kappaB NF-κB IKK_Complex->NF_kappaB activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kappaB->Inflammatory_Cytokines induces transcription PROTAC IRAK4 PROTAC PROTAC->IRAK4 binds & recruits E3 ligase

Caption: IRAK4 signaling pathway and the mechanism of PROTAC-mediated degradation.[13][14][15][]

References

Application Notes and Protocols for Boc-NH-PEG26-C2-NH2 in the Development of Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize ternary complex formation.[3][4]

This document provides detailed application notes and protocols for the use of Boc-NH-PEG26-C2-NH2 , a long-chain PEG-based PROTAC linker, in the development of degraders for specific targets such as the Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Mechanism of Action

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein (e.g., BRD4 or BTK) and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7][8] This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[1]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4, BTK) POI->Ternary_Complex E3->Ternary_Complex PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Applications in Degrader Development for BRD4 and BTK

BRD4: BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that acts as an epigenetic reader, regulating the expression of key oncogenes like c-Myc.[9][10] The development of BRD4 degraders is a promising strategy for cancer therapy.[10][11] The use of a long PEG linker like PEG26 can influence the degradation efficiency by optimizing the distance and orientation between BRD4 and the E3 ligase.

BTK: Bruton's tyrosine kinase is a crucial component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[5] While BTK inhibitors have shown clinical success, the development of resistance, often through mutations like C481S, has prompted the exploration of alternative therapeutic strategies such as targeted degradation.[5][12] PROTACs can induce the degradation of both wild-type and mutant BTK.[5]

Quantitative Data Summary

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] The following tables summarize representative data for BRD4 and BTK degraders, illustrating the impact of linker composition and length on degradation performance. While specific data for a PEG26 linker is not extensively available in the public domain, the provided data highlights the importance of linker optimization.

Table 1: Performance of BRD4-Targeting PROTACs with Varying Linkers

PROTAC NameE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Linker Type
PROTAC 1Pomalidomide (CRBN)Burkitt's Lymphoma (BL)< 1> 90PEG[9]
ARV-771VHLProstate Cancer< 1> 90Not Specified[9]
PROTAC 3Thalidomide (CRBN)RS4;11 (Leukemia)0.1 - 0.3> 90PEG[9]
MZ1VHLHeLaNot Specified> 90 (at 24h)PEG[13]

Table 2: Impact of Linker Length on BTK Degradation

PROTACLinker Composition% BTK Degradation (200 nM, 24h)
RC-1PEG2~50%[14]
RC-2PEG3~80%[14]
RC-3PEG4>90%[14]
RC-4PEG5~85%[14]
MT802PEGPotent degradation at low nM[5]

Experimental Protocols

The following is a generalized workflow for the evaluation of a novel PROTAC synthesized using this compound.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (using this compound) Binding_Assay Target & E3 Ligase Binding Assays (e.g., TR-FRET) Synthesis->Binding_Assay Western_Blot Western Blot (Degradation Assessment) Binding_Assay->Western_Blot Ubiquitination Ubiquitination Assay Western_Blot->Ubiquitination Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Viability

Caption: A typical experimental workflow for PROTAC evaluation.

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol is fundamental for quantifying the reduction in the target protein levels following PROTAC treatment.[7][15]

Materials:

  • Cell line of interest (e.g., expressing BRD4 or BTK)

  • Complete cell culture medium

  • PROTAC synthesized with this compound

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein (BRD4 or BTK)

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.[6]

    • Treat cells with varying concentrations of the PROTAC (e.g., a dose-response from 0.1 nM to 10 µM). Include a vehicle-only control.[6]

    • Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration.[6]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[7]

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[7]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[6][7]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer, followed by boiling at 95-100°C for 5-10 minutes.[6]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]

    • Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Repeat the antibody incubation steps for the loading control.[7]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]

    • Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation relative to the vehicle control.[8]

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[2][8]

Materials:

  • Cell line of interest

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer for immunoprecipitation

  • Antibody against the target protein

  • Antibody against ubiquitin

  • Protein A/G magnetic beads

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.[2]

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in a suitable buffer that preserves protein-protein interactions.

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein and its binding partners.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Perform western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein. A ladder of high-molecular-weight bands indicates polyubiquitination.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the downstream functional consequences of target protein degradation, such as effects on cell proliferation and viability.[2][9]

Materials:

  • Cell line of interest

  • PROTAC of interest

  • 96-well plates

  • MTT solution or CellTiter-Glo® reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[2]

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[2]

  • Assay and Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.[2]

    • For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure ATP levels, which indicate the number of metabolically active cells.[9]

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.[2][9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the half-maximal inhibitory concentration (IC50).[2]

Logical Relationships in PROTAC Design and Optimization

The development of an effective PROTAC is an iterative process involving the optimization of its three components. The use of a long and flexible linker like this compound provides significant scope for modulating the geometry of the ternary complex.

PROTAC_Optimization PROTAC Design and Optimization Logic cluster_components PROTAC Components cluster_optimization Optimization Cycle cluster_properties Desired Properties Warhead Target Binder (e.g., JQ1 for BRD4) Synthesis PROTAC Synthesis Warhead->Synthesis E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Synthesis Linker Linker (e.g., this compound) Linker->Synthesis Evaluation Biological Evaluation (DC50, Dmax, IC50) Synthesis->Evaluation SAR Structure-Activity Relationship (SAR) Analysis Evaluation->SAR Potency High Potency (low DC50/IC50) Evaluation->Potency Efficacy High Efficacy (high Dmax) Evaluation->Efficacy Selectivity Selectivity Evaluation->Selectivity PK Favorable PK/PD Properties Evaluation->PK SAR->Warhead Modify Target Binder SAR->E3_Ligand Change E3 Ligase SAR->Linker Optimize Linker Length & Composition

Caption: Logical relationships in PROTAC design and optimization.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, particularly when a long and flexible linker is desired to facilitate optimal ternary complex formation. The protocols provided herein offer a comprehensive framework for the systematic evaluation of novel degraders targeting proteins such as BRD4 and BTK. Successful PROTAC development relies on an iterative process of design, synthesis, and biological characterization to achieve potent, selective, and effective targeted protein degradation.

References

Application Notes and Protocols for the Formulation of Boc-NH-PEG26-C2-NH2 Based PROTACs for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The linker is a critical component that significantly influences the physicochemical properties, pharmacokinetic profile, and overall efficacy of the PROTAC.[2][3]

PROTACs often exhibit high molecular weights and hydrophobicity, leading to challenges in solubility, permeability, and oral bioavailability, which can impede their clinical translation.[4] PEGylation, the attachment of polyethylene glycol (PEG) chains, is a well-established strategy to overcome these limitations.[5] The Boc-NH-PEG26-C2-NH2 linker is a long-chain PEG-based linker designed to enhance the in vivo performance of PROTACs. This document provides detailed application notes and protocols for the formulation of PROTACs incorporating this specific linker for in vivo studies.

Rationale for Using a this compound Linker

The use of a long-chain PEG linker, such as the 26-unit PEG in this compound, offers several advantages for in vivo applications:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic PROTAC molecules, which is crucial for formulation and bioavailability.[2][5][6]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the PROTAC, which can reduce renal clearance and prolong its circulation half-life.[7]

  • Increased Stability: The PEG chain can sterically hinder metabolic enzymes, protecting the PROTAC from degradation and improving its stability in biological fluids.[7]

  • Reduced Immunogenicity: PEGylation can mask the PROTAC from the immune system, potentially reducing immune responses.[7]

Physicochemical and Pharmacokinetic Properties

The incorporation of a this compound linker is expected to significantly improve the drug-like properties of a PROTAC. Below is a table summarizing the anticipated changes in key parameters for a hypothetical PROTAC, "Degrader-X," when formulated with and without the PEG26 linker.

ParameterDegrader-X (Non-PEGylated)Degrader-X-PEG26Rationale for Improvement
Molecular Weight (Da) ~800~2000Addition of the PEG26 linker
Aqueous Solubility (µg/mL) < 1> 50Increased hydrophilicity from the PEG chain.[2][6]
LogP 5.53.0The hydrophilic PEG chain reduces overall lipophilicity.
In Vitro Metabolic Stability (t½ in liver microsomes, min) 1560Steric hindrance of the PEG chain protects against metabolic enzymes.[7]
Plasma Half-life (t½ in vivo, h) 212Reduced renal clearance due to increased size.[7]
Area Under the Curve (AUC in vivo, ng·h/mL) 5005000Improved stability and longer circulation time lead to greater overall exposure.
Oral Bioavailability (%) < 210-20Enhanced solubility and stability can improve absorption.

Signaling Pathway: General PROTAC Mechanism of Action

PROTACs function by inducing the degradation of a target protein through the ubiquitin-proteasome pathway. The following diagram illustrates this general mechanism.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ubiquitination Ubiquitination Pathway PROTAC PROTAC (Degrader-X-PEG26) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., Kinase, Transcription Factor) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation InVivo_Workflow cluster_preclinical Preclinical Development Workflow Synthesis PROTAC Synthesis (Degrader-X-PEG26) Formulation Formulation Development (e.g., ASD, LNP) Synthesis->Formulation Characterization Formulation Characterization (Size, Solubility, Stability) Formulation->Characterization InVivo_Study In Vivo Animal Study (e.g., Mouse, Rat) Characterization->InVivo_Study PK_PD_Analysis PK/PD Analysis InVivo_Study->PK_PD_Analysis Efficacy_Tox Efficacy and Toxicology Assessment PK_PD_Analysis->Efficacy_Tox Data_Analysis Data Interpretation and Reporting Efficacy_Tox->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of Boc-NH-PEG26-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the incomplete deprotection of the tert-butoxycarbonyl (Boc) group from Boc-NH-PEG26-C2-NH2 and similar PEGylated amines.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is incomplete. What are the likely causes and how can I improve the yield?

Incomplete Boc deprotection of PEGylated compounds can arise from several factors:

  • Insufficient Acid Strength or Concentration : The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient for complete removal of the Boc group.[1] While many deprotections are conducted at room temperature, some substrates may need longer reaction times.[1][2]

  • Steric Hindrance : The polyethylene glycol (PEG) chain, especially with a high molecular weight, can sterically hinder the acid's approach to the Boc-protected amine, which slows down the reaction rate.[1][3]

  • Solvent Issues : It is critical that the chosen solvent fully dissolves both the PEGylated compound and the acid. Dichloromethane (DCM) is a frequently used and effective solvent for TFA-mediated deprotection.[1][2]

Troubleshooting Steps:

  • Increase Acid Concentration : You can gradually increase the concentration of the acid. For example, if you are using 20% TFA in DCM, consider increasing it to 50%.[1][2]

  • Extend Reaction Time : Monitor the reaction's progress using analytical techniques like TLC, LC-MS, or NMR and extend the reaction time as needed.[1][2]

  • Consider a Stronger Acid : If increasing the concentration and time is not effective, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be used.[1][2]

  • Optimize Solvent : Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[2]

Q2: I am observing unexpected side products after the deprotection reaction. What could be the cause and how can I prevent them?

Side product formation is often due to the reactive nature of the carbocation intermediate generated during Boc deprotection.

  • Alkylation by tert-butyl cation : During the acidic cleavage of the Boc group, a tert-butyl cation is formed. This cation can alkylate electron-rich amino acid residues, leading to unwanted side products.[2]

  • Cleavage of Other Acid-Sensitive Groups : The acidic conditions required for Boc deprotection can sometimes lead to the cleavage of other acid-sensitive functional groups within your molecule. For instance, ester bonds can be partially cleaved by TFA.[1]

Preventative Measures:

  • Use of Scavengers : To prevent side reactions, it is highly recommended to add a scavenger to the reaction mixture. Scavengers are compounds that "trap" the reactive carbocations.[4] Common scavengers and their applications are listed in the table below.

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, protects Tryptophan.[2]
Water2.5 - 5%Carbocation scavenger.[2]
Thioanisole5%Carbocation scavenger, protects Methionine.[2]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine.[2]
Phenol5%Carbocation scavenger.[2]

Table 2: Typical Reaction Conditions for Boc Deprotection

Reagent/SolventTemperature (°C)Time (h)Yield (%)Reference(s)
20-50% TFA in DCM0 to Room Temp0.5 - 2High (>90)[2]
50% TFA in DCMRoom Temp0.4>95[2]
4M HCl in DioxaneRoom Temp0.5 - 2High (>90)[2]
4M HCl in DioxaneRoom Temp1240 - 85[2]

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2]

  • If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]

  • Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or purified further.[2]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 4 equivalents or as a co-solvent).[2]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine. The salt can often be precipitated by the addition of diethyl ether.[2]

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_product Product start Boc-NH-PEG-NH2 dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) + Scavenger (e.g., TIS) cool->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize (optional) (aq. NaHCO3) coevaporate->neutralize product H2N-PEG-NH2 (TFA salt or free amine) coevaporate->product Use as salt neutralize->product

Caption: Experimental workflow for Boc deprotection.

Troubleshooting_Tree cluster_primary Primary Checks cluster_solutions Solutions start Incomplete Boc Deprotection check_time Was reaction time sufficient (e.g., >2 hours)? start->check_time check_conc Was TFA concentration adequate (e.g., 20-50%)? check_time->check_conc Yes increase_time Increase reaction time check_time->increase_time No increase_conc Increase TFA concentration check_conc->increase_conc No stronger_acid Use stronger acid (e.g., 4M HCl in Dioxane) check_conc->stronger_acid Yes check_solubility Check substrate solubility in solvent stronger_acid->check_solubility

Caption: Troubleshooting decision tree for incomplete deprotection.

Boc_Deprotection_Mechanism reagents {Boc-NH-R | + H⁺ (from TFA)} protonation Protonation of Carbonyl Oxygen reagents->protonation cleavage Cleavage to form Carbocation protonation->cleavage deprotonation Deprotonation & Release cleavage->deprotonation products {H₃N⁺-R | + CO₂ | + (CH₃)₃C⁺} deprotonation->products

Caption: Simplified Boc deprotection signaling pathway.

References

Side reactions in Boc-NH-PEG26-C2-NH2 conjugation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG26-C2-NH2. Here, you will find solutions to common issues encountered during conjugation experiments, focusing on identifying and preventing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features a 26-unit polyethylene glycol (PEG) chain that enhances hydrophilicity and biocompatibility.[1] One terminus of the PEG chain is protected by a tert-butyloxycarbonyl (Boc) group, while the other end has a free primary amine.[1] This structure enables a two-step conjugation process: the free amine can be reacted with an activated molecule (e.g., one with an NHS ester), and subsequently, the Boc group is removed under acidic conditions to reveal a new primary amine for further conjugation.[1][2] This reagent is frequently used in bioconjugation, drug delivery, and for the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras).[1][3][4]

Q2: What are the most common side reactions during the conjugation and deprotection steps?

The most prevalent side reactions can be divided into two stages:

  • During Conjugation (PEGylation):

    • Hydrolysis of the activated ester: If you are reacting the amine of the PEG with an N-hydroxysuccinimide (NHS) ester, the NHS ester is susceptible to hydrolysis in aqueous solutions, which renders it unreactive.[3][5][6][7]

    • Off-target conjugation: The primary amine of the PEG linker might react with unintended functional groups on your target molecule.[1]

    • Over-PEGylation: If your target molecule has multiple reactive sites, more than one PEG linker may attach to a single molecule.[1][8]

    • Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional, it can link multiple target molecules together, leading to aggregation.[5][8]

  • During Boc Deprotection:

    • Alkylation of sensitive residues: The tert-butyl cation formed during the acidic removal of the Boc group can alkylate electron-rich amino acid residues like tryptophan and methionine.[1][9][10]

    • Incomplete deprotection: The Boc group may not be fully removed, resulting in a heterogeneous product mixture.[1][9]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Symptom: Your analysis (e.g., HPLC, LC-MS) shows a low yield of the desired PEGylated product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Reaction pH The reaction of the amine with an NHS ester is most efficient in the pH range of 7.2-8.5.[3][6][11] Below this range, the amine is protonated and less reactive, while above this range, hydrolysis of the NHS ester is significant.[3][6] Verify the pH of your reaction buffer immediately before use.
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with the PEG amine for the activated ester on your target molecule.[3][5][11] Use an amine-free buffer like phosphate-buffered saline (PBS) or HEPES.[11][12]
Hydrolysis of Activated Ester (e.g., NHS Ester) NHS esters are sensitive to moisture.[3][11] Always allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[5] Prepare activated ester solutions immediately before use and avoid making stock solutions for long-term storage.[6][13][14]
Inactive Reagents Improper storage or handling can lead to the degradation of both the PEG linker and the activated molecule. Store reagents at the recommended temperature (typically -20°C) and protect them from moisture.[3][11]
Low Reactant Concentrations The conjugation reaction is concentration-dependent, whereas hydrolysis is not. In very dilute solutions, hydrolysis can outcompete the desired conjugation.[11] If possible, increase the concentration of your reactants.

Troubleshooting Workflow for Low Conjugation Yield

start Low Conjugation Yield ph_check Is pH optimal (7.2-8.5)? start->ph_check buffer_check Is buffer amine-free? ph_check->buffer_check Yes adjust_ph Adjust pH to 7.2-8.5 ph_check->adjust_ph No reagent_check Are reagents fresh and active? buffer_check->reagent_check Yes change_buffer Switch to PBS or HEPES buffer buffer_check->change_buffer No concentration_check Are reactant concentrations adequate? reagent_check->concentration_check Yes use_fresh_reagents Use fresh, properly stored reagents reagent_check->use_fresh_reagents No increase_concentration Increase reactant concentrations concentration_check->increase_concentration No success Improved Yield concentration_check->success Yes adjust_ph->buffer_check change_buffer->reagent_check use_fresh_reagents->concentration_check increase_concentration->success

Caption: A logical workflow for troubleshooting low conjugation yield.

Issue 2: Side Reactions During Boc Deprotection

Symptom: After the Boc deprotection step, you observe unexpected masses in your LC-MS analysis, such as your product plus 56 Da, or incomplete removal of the Boc group.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Alkylation of Sensitive Residues The tert-butyl cation generated during deprotection can react with nucleophilic residues.[1][9][10] To prevent this, include "scavengers" in your deprotection solution. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.[15]
Incomplete Deprotection The Boc group may not be fully removed due to insufficient acid concentration, short reaction time, or steric hindrance.[1][9] You can increase the concentration of trifluoroacetic acid (TFA) (e.g., from 20% to 50% in DCM), extend the reaction time, or slightly increase the temperature (e.g., to 40°C), while carefully monitoring for potential degradation of your molecule.[1][9][16]
Aspartimide Formation For peptide-based molecules, peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate under acidic conditions, which can lead to a mixture of α- and β-aspartyl peptides.[9] Using milder deprotection conditions and shorter reaction times can help minimize this side reaction.[9]
Pyroglutamate Formation An N-terminal glutamine residue can cyclize to form pyroglutamate under acidic conditions.[9] This can be minimized by ensuring complete coupling of the subsequent amino acid and avoiding prolonged exposure to acid.[9]

Boc Deprotection and Side Reaction Prevention

cluster_deprotection Boc Deprotection cluster_side_reactions Potential Side Reactions cluster_solutions Solutions boc_protected Boc-NH-PEG-Conjugate tfa TFA in DCM boc_protected->tfa deprotected_product H2N-PEG-Conjugate (Desired Product) tfa->deprotected_product tert_butyl tert-butyl cation (+56 Da) tfa->tert_butyl incomplete Incomplete Deprotection tfa->incomplete alkylation Alkylation of Trp, Met tert_butyl->alkylation scavengers Add Scavengers (e.g., TIPS, TES) scavengers->tert_butyl Traps optimize Optimize Conditions (Time, [TFA], Temp) optimize->incomplete Drives to completion

Caption: Boc deprotection process with potential side reactions and their solutions.

Issue 3: Multiple PEGylated Products or Aggregation

Symptom: Your analysis shows a mixture of mono-, di-, and multi-PEGylated products, or you observe precipitation/aggregation during the reaction.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Molar Ratio of PEG to Target A high excess of the PEG linker increases the likelihood of modification at multiple sites.[8] Systematically decrease the molar ratio to find an optimal balance that favors mono-PEGylation.[8]
High Reaction pH For amine-reactive PEGylation, a higher pH (>8.5) increases the reactivity of lysine residues, leading to a higher degree of PEGylation.[8] Lowering the pH can increase selectivity, for example, for the N-terminal amine which generally has a lower pKa than lysine epsilon-amines.[8][13]
Multiple Reactive Sites with Similar Accessibility If your target molecule has several surface-exposed and reactive amines, a mixture of products is likely.[8] Consider site-directed mutagenesis to remove competing reactive sites if a single, specific attachment point is critical.[8][13]
Intermolecular Cross-linking If you are using a bifunctional PEG reagent (with reactive groups at both ends), it can link multiple protein molecules together, leading to aggregation.[5][8] Ensure you are using a monofunctional PEG reagent if your goal is not to create cross-linked structures.[8]
High Protein Concentration High concentrations increase the proximity of protein molecules, making aggregation more likely.[5][8] Try reducing the protein concentration in the reaction mixture.[8][13]

Experimental Protocols

Protocol 1: General Conjugation of this compound to an NHS-Activated Molecule
  • Prepare Target Molecule Solution: Ensure your target molecule containing the NHS ester is in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.[3][17]

  • Prepare PEG Solution: Immediately before use, dissolve the this compound in the reaction buffer.

  • Calculate Molar Excess: Determine the desired molar excess of the PEG linker to the target molecule. A 5 to 20-fold molar excess is a common starting point and requires empirical optimization.[16][18]

  • Labeling Reaction: Add the calculated volume of the PEG solution to the target molecule solution. Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.[3][16]

  • Quench the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[3][6]

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.[3][6]

Protocol 2: Boc Deprotection
  • Dissolve the Conjugate: Dissolve the purified and dried Boc-protected conjugate in a suitable anhydrous solvent like dichloromethane (DCM).[3][16]

  • Acidic Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v). If your molecule is sensitive to alkylation, include a scavenger (e.g., 1-5% triisopropylsilane).[3][16]

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.[3][16] Monitor the reaction by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).[19]

  • Removal of Acid: Remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation or a stream of nitrogen).[16]

  • Work-up: For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate (NaHCO3) solution to neutralize the acid. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[16]

General Experimental Workflow

start Start conjugation Step 1: Conjugation (Boc-NH-PEG-NH2 + Activated Molecule) start->conjugation purification1 Step 2: Purification (e.g., SEC, Dialysis) conjugation->purification1 deprotection Step 3: Boc Deprotection (TFA in DCM) purification1->deprotection purification2 Step 4: Purification & Work-up deprotection->purification2 final_product Final Conjugate purification2->final_product

Caption: A typical experimental workflow for conjugation and deprotection.

References

Technical Support Center: Optimizing Reaction Conditions for Boc-NH-PEG26-C2-NH2 Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving Boc-NH-PEG26-C2-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshoot common issues, and improve the efficiency of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It is commonly used in bioconjugation and drug delivery to connect a molecule of interest (e.g., a small molecule drug, peptide, or protein) to another molecule or a surface. The terminal primary amine allows for coupling to carboxylic acids, while the Boc-protected amine can be deprotected in a subsequent step for further modification. The PEG spacer enhances solubility and can reduce the immunogenicity of the final conjugate.

Q2: What are the most common methods for coupling a carboxylic acid to this compound?

A2: The most common method is through the formation of an amide bond. This is typically achieved by activating the carboxylic acid group of the target molecule using coupling reagents. Widely used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Q3: What is the role of the Boc protecting group and when should it be removed?

A3: The Boc (tert-butyloxycarbonyl) group protects one of the terminal amines of the PEG linker, preventing it from reacting with the activated carboxylic acid. This ensures that the coupling reaction occurs at the desired primary amine. The Boc group is stable under typical coupling conditions and is typically removed after the initial conjugation using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine for a subsequent reaction step.

Q4: How can I monitor the progress of the coupling reaction?

A4: The progress of the reaction can be monitored using analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can track the consumption of the reactants and the formation of the desired PEGylated product.

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers. The activation of a carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0). The subsequent coupling to the primary amine of the PEG linker is favored at a more neutral to slightly basic pH (pH 7.0-8.5). Consider a two-step protocol where activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling step.[1]
Inactive Reagents EDC and NHS are sensitive to moisture. Ensure you are using fresh, high-quality reagents. Store them desiccated at -20°C. Before use, allow the vials to warm to room temperature to prevent condensation. It is best to prepare EDC and NHS solutions immediately before use.[1]
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with your intended reaction. For the activation step, use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid). For the coupling step, phosphate-buffered saline (PBS) or borate buffer are suitable choices.[2]
Hydrolysis of Intermediates The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis in aqueous solutions. Perform the reaction steps promptly. The addition of NHS or its water-soluble analog, Sulfo-NHS, helps to create a more stable amine-reactive intermediate.[1]
Suboptimal Molar Ratios The ideal molar ratio of coupling reagents to your carboxylic acid can vary. A common starting point is to use a molar excess of EDC and NHS. Ratios ranging from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups have been suggested. Optimization of these ratios is often necessary.[1]

Issue 2: Presence of Side Products

Potential CauseRecommended Action
Reaction of Boc-protected amine While the Boc group is generally stable, prolonged reaction times or harsh conditions could lead to its partial removal and subsequent side reactions. Monitor the reaction progress and aim for the shortest effective reaction time.
Formation of N-acylisourea In the absence of NHS, the O-acylisourea intermediate can rearrange to a stable N-acylisourea byproduct, which is unreactive towards amines. Always use NHS or Sulfo-NHS in conjunction with EDC to form a more stable active ester.
Di-PEGylation of the target molecule If your target molecule has multiple carboxylic acid groups, you may get multiple PEG chains attached. To achieve mono-PEGylation, consider using a limiting amount of the this compound linker and optimizing the stoichiometry.

Data Presentation: Representative Reaction Conditions

Table 1: EDC/NHS Coupling of a Carboxylic Acid to an Amine-PEG Linker

ParameterConditionExpected Outcome
Carboxylic Acid 1 equivalent-
Amine-PEG 1.0 - 1.5 equivalentsDrives reaction to completion
EDC 1.2 - 1.5 equivalentsActivates carboxylic acid
NHS/Sulfo-NHS 1.0 - 1.2 equivalentsStabilizes activated intermediate
Solvent Anhydrous DMF or DMSOSolubilizes reactants
Base (optional) DIPEA (1.5-2 equivalents)For amine salts
Temperature Room TemperatureMild reaction conditions
Reaction Time 2 hours to overnightMonitored by TLC or LC-MS
Representative Yield 60-90%Dependent on substrates

Table 2: HATU Coupling of a Carboxylic Acid to an Amine-PEG Linker

ParameterConditionExpected Outcome
Carboxylic Acid 1 equivalent-
Amine-PEG 1.0 - 1.2 equivalentsDrives reaction to completion
HATU 1.1 - 1.5 equivalentsActivates carboxylic acid
Base DIPEA or Triethylamine (2-3 equivalents)Maintains basic pH for coupling
Solvent Anhydrous DMF or DCMSolubilizes reactants
Temperature Room TemperatureMild reaction conditions
Reaction Time 1 - 4 hoursGenerally faster than EDC/NHS
Representative Yield 70-95%Often higher for difficult couplings

Experimental Protocols

Protocol 1: EDC/NHS Mediated Coupling

  • Preparation:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.0 - 1.5 equivalents) in the same solvent.

    • Bring EDC and NHS reagents to room temperature before opening. Prepare fresh solutions.

  • Activation:

    • Add NHS (1.0 - 1.2 equivalents) to the carboxylic acid solution.

    • Add EDC (1.2 - 1.5 equivalents) to the carboxylic acid solution.[3]

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.[3]

  • Coupling:

    • Add the this compound solution to the activated carboxylic acid mixture.

    • If the amine is in a salt form, add a non-nucleophilic base such as DIPEA (1.5-2 equivalents).

    • Stir the reaction at room temperature for 2 hours to overnight. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of water or an amine-containing buffer like Tris.

    • Purify the crude product using an appropriate method such as silica gel chromatography or preparative HPLC.

Protocol 2: HATU Mediated Coupling

  • Preparation:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.

    • Add HATU (1.1 - 1.5 equivalents) to the solution.

  • Activation and Coupling:

    • Add a non-nucleophilic base such as DIPEA or triethylamine (2-3 equivalents) to the reaction mixture.

    • Stir for a few minutes to allow for the activation of the carboxylic acid.

    • Add this compound (1.0 - 1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Perform an aqueous work-up to remove the coupling byproducts and excess base.

    • Purify the crude product using an appropriate method such as flash column chromatography or preparative HPLC.

Protocol 3: Boc Deprotection

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Deprotection:

    • Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by LC-MS by observing the expected mass decrease.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base.

Visualizations

experimental_workflow cluster_coupling Amide Coupling cluster_deprotection Boc Deprotection start Carboxylic Acid + This compound activation Activate Carboxylic Acid (EDC/NHS or HATU) start->activation Add Coupling Reagents coupling Amine Coupling (pH 7.0-8.5) activation->coupling Add PEG-Amine product1 Boc-Protected PEG Conjugate coupling->product1 deprotection Acidic Treatment (e.g., TFA in DCM) product1->deprotection product2 Final Deprotected PEG Conjugate deprotection->product2

Caption: Experimental workflow for amide coupling and Boc deprotection.

troubleshooting_guide start Low or No Yield? reagents Are reagents (EDC, NHS) fresh and handled properly? start->reagents reagents_yes Yes reagents->reagents_yes reagents_no No reagents->reagents_no ph Is the reaction pH optimal for both activation and coupling steps? ph_yes Yes ph->ph_yes ph_no No ph->ph_no buffer Are you using a non-competing buffer (e.g., MES, PBS)? buffer_yes Yes buffer->buffer_yes buffer_no No buffer->buffer_no ratio Are the molar ratios of reagents optimized? ratio_yes Yes ratio->ratio_yes ratio_no No ratio->ratio_no reagents_yes->ph sol_reagents Use fresh reagents, store desiccated at -20°C, and warm to RT before use. reagents_no->sol_reagents ph_yes->buffer sol_ph Use acidic pH (4.5-6.0) for activation and neutral/basic pH (7.0-8.5) for coupling. ph_no->sol_ph buffer_yes->ratio sol_buffer Switch to a non-amine, non-carboxylate buffer. buffer_no->sol_buffer contact If all conditions are optimal, consider alternative coupling reagents (e.g., HATU) or consult further technical support. ratio_yes->contact sol_ratio Systematically vary molar excess of coupling reagents and PEG linker. ratio_no->sol_ratio

Caption: Troubleshooting decision tree for low coupling yield.

References

Technical Support Center: Optimizing Boc-NH-PEG26-C2-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the yield of conjugation reactions involving Boc-NH-PEG26-C2-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the role of each functional group in the this compound linker?

A1: The this compound linker is a heterobifunctional reagent with three key components:

  • Boc (tert-butoxycarbonyl) group: A protecting group for one of the primary amines. It prevents this amine from reacting prematurely and is typically removed under acidic conditions to reveal the reactive amine.[1][2]

  • PEG26 (26-unit polyethylene glycol) spacer: A long, hydrophilic spacer that increases the solubility of the conjugate in aqueous buffers, reduces steric hindrance between the conjugated molecules, and can help decrease the immunogenicity of the final bioconjugate.[1][3]

  • Primary Amine (-NH2): This is the reactive group on the other end of the linker, ready for conjugation to a suitable functional group on the target molecule, such as a carboxylic acid.[4]

Q2: What is the fundamental chemistry behind conjugating the primary amine of this compound to a carboxylic acid?

A2: The conjugation relies on the formation of a stable amide bond between the primary amine (-NH2) of the PEG linker and a carboxylic acid (-COOH) on your target molecule. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[5] The process occurs in two main steps:

  • Carboxyl Activation: EDC reacts with the carboxylic acid on the target molecule to form a highly reactive O-acylisourea intermediate.[5]

  • Amide Bond Formation: This intermediate then reacts with the primary amine of the PEG linker to form a stable amide bond.[5] Using NHS in the reaction mixture can increase efficiency by converting the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[5]

Q3: What are the optimal pH conditions for this conjugation?

A3: The optimal pH for EDC/NHS coupling to primary amines is typically between 7.2 and 8.5.[5][6] This is a critical parameter to control. Below pH 7.2, the primary amine on the PEG linker becomes increasingly protonated (-NH3+), which reduces its nucleophilicity and slows down the reaction.[5]

Q4: Should I be concerned about the Boc protecting group during the conjugation reaction?

A4: The Boc group is stable under the neutral to slightly basic conditions used for the EDC/NHS conjugation reaction.[7] However, it is sensitive to strong acids. Care should be taken to avoid acidic conditions until the deprotection step is intended.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common challenge in bioconjugation reactions. This guide provides a systematic approach to identifying and resolving potential causes.

Problem 1: Low or No Conjugate Formation

This is one of the most frequent issues encountered. The following troubleshooting flowchart and table can help diagnose the root cause.

G start Low Yield? reagents Check Reagent Quality & Storage start->reagents Step 1 conditions Verify Reaction Conditions start->conditions Step 2 protocol Optimize Protocol start->protocol Step 3 analysis Analyze Conjugate & Byproducts start->analysis Step 4 reagents_q1 PEG linker degraded? reagents->reagents_q1 reagents_q2 EDC/NHS hydrolyzed? reagents->reagents_q2 reagents_q3 Target molecule impure? reagents->reagents_q3 conditions_q1 Incorrect pH? conditions->conditions_q1 conditions_q2 Wrong buffer? conditions->conditions_q2 conditions_q3 Suboptimal temperature/time? conditions->conditions_q3 protocol_q1 Adjust molar ratios? protocol->protocol_q1 protocol_q2 Modify concentrations? protocol->protocol_q2 protocol_q3 Consider co-solvents? protocol->protocol_q3

Caption: Troubleshooting logic for low conjugation yield.

Possible Cause Solution Experimental Protocol Link
Inactive PEG Reagent PEG reagents can degrade if not stored or handled properly. Use fresh or properly stored reagents. Avoid repeated freeze-thaw cycles.[6]--INVALID-LINK--
Hydrolyzed EDC/NHS EDC and NHS are moisture-sensitive. Purchase high-quality reagents and store them in a desiccator. Prepare solutions immediately before use.[8]--INVALID-LINK--
Suboptimal pH The reactivity of the primary amine is highly pH-dependent. Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal results.[5][6]--INVALID-LINK--
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) or carboxyl groups will compete with your target molecule.[3][9] Use non-amine, non-carboxylate buffers like PBS, MES, or HEPES.[3]--INVALID-LINK--
Insufficient Molar Ratio An insufficient amount of the PEG linker or coupling agents will lead to an incomplete reaction.[6] Increase the molar excess of the PEG linker and EDC/NHS.[8]--INVALID-LINK--
Low Reactant Concentration Reaction kinetics can be slow at very low concentrations. If possible, increase the concentration of your target molecule and the PEG linker.[5][6]--INVALID-LINK--
Steric Hindrance The conjugation site on your target molecule may be sterically hindered. Consider increasing the reaction time or temperature, or using a linker with a longer spacer arm if this persists as an issue.[9]--INVALID-LINK--
Problem 2: Side Reactions and Impurities

Even with conjugate formation, side reactions can reduce the yield of the desired product.

Possible Cause Solution Experimental Protocol Link
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis. Add the this compound to the activated molecule promptly after the activation step.[9]--INVALID-LINK--
Alkylation from Boc Deprotection The tert-butyl cation generated during Boc deprotection can alkylate electron-rich amino acid residues. Use scavengers like triisopropylsilane (TIS) or water in the trifluoroacetic acid (TFA) deprotection cocktail.[10]--INVALID-LINK--
Protein Aggregation High protein concentrations or suboptimal buffer conditions can lead to aggregation.[8] Reduce the protein concentration and screen different buffer systems to maintain protein stability.[8]--INVALID-LINK--

Experimental Protocols

General Protocol for EDC/NHS Conjugation

This protocol outlines the conjugation of this compound to a molecule containing a carboxylic acid.

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.5) cluster_2 Quenching & Purification A Dissolve Target Molecule in Activation Buffer B Add EDC & NHS A->B C Incubate 15-30 min at RT B->C D Add Activated Molecule to This compound C->D Immediate Transfer E Adjust pH to 7.2-8.5 D->E F Incubate 2h at RT or overnight at 4°C E->F G Add Quenching Buffer F->G H Purify Conjugate (e.g., SEC) G->H

Caption: Workflow for EDC/NHS mediated conjugation.

Materials:

  • Target molecule with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation: Allow all reagents to warm to room temperature before use. Prepare stock solutions of EDC and NHS immediately before starting the reaction.

  • Activation of Carboxylic Acid:

    • Dissolve your target molecule in the Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and NHS to the target molecule solution.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Conjugation to PEG Linker:

    • Immediately add the activated target molecule solution to a solution of this compound (typically at a 1.1 to 1.5 molar equivalent to the target molecule) in Conjugation Buffer.[11]

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[3]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-activated molecules.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the conjugate using a suitable method like SEC to remove excess reagents and byproducts.[3]

  • Analysis:

    • Analyze the purified conjugate to confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.[3]

Optimization of Molar Ratios

To determine the optimal molar ratio of the PEG linker to your target molecule, it is recommended to perform small-scale optimization experiments.

Parameter Recommendation
PEG Linker : Target Molecule Start with a 1.5 to 3-fold molar excess of the PEG linker.[12]
EDC : Target Molecule Use a 2 to 10-fold molar excess.[5]
NHS : Target Molecule Use a 2 to 5-fold molar excess.[5]
Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

Materials:

  • Boc-protected conjugate

  • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[13]

  • Scavenger (optional): Triisopropylsilane (TIS) or water (5% v/v).

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected conjugate in the Deprotection Solution (with scavenger, if needed).

  • Incubate for 30-60 minutes at room temperature. Monitor the reaction for completion.

  • Remove the TFA and DCM under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Wash the pellet with cold diethyl ether multiple times to remove residual TFA.

  • Dry the final product under vacuum.[12]

References

Technical Support Center: Purification of Boc-NH-PEG26-C2-NH2 Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Boc-NH-PEG26-C2-NH2 reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the physicochemical properties of the PEG linker. These include:

  • High Polarity and Water Solubility: This can make extraction from aqueous media difficult and can lead to issues like streaking on normal-phase silica gel chromatography.

  • Polydispersity: Commercial PEG reagents, even with a defined number of repeating units like 26, have a degree of polydispersity. This can result in a cluster of closely related product peaks rather than a single sharp peak during chromatography.[1]

  • Presence of Structurally Similar Impurities: The reaction mixture can contain unreacted starting materials, partially reacted intermediates, and byproducts from side reactions that are structurally very similar to the desired product, making separation challenging.

Q2: What are the most common impurities in a this compound synthesis?

A2: Common impurities can include:

  • Unreacted Starting Materials: Such as the initial PEG-diol or a mono-functionalized precursor.

  • Bis-Boc Protected PEG: Where both amino termini have reacted with the Boc-anhydride.

  • PEG-diamine: Where the Boc group has been prematurely cleaved or was never attached.

  • Byproducts from Side Reactions: Depending on the synthetic route, these could include products of elimination or substitution reactions.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is often necessary for a thorough assessment:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC) coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), is ideal for separating the components of the reaction mixture and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the purified product and identifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of unknown impurities.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the purification of this compound.

Issue 1: Poor Separation and Streaking on Silica Gel Chromatography
Potential Cause Suggested Solution
High Polarity of the Compound PEG compounds are known to interact strongly with silica gel, which can lead to significant streaking. It is often recommended to switch to reversed-phase chromatography for better results. If silica gel must be used, try a more polar mobile phase system. A gradient elution from a less polar to a more polar solvent system may improve separation. Dry loading the sample onto the silica gel can also help to improve band sharpness.
Inappropriate Solvent System The choice of eluent is critical. For PEG-containing molecules, solvent systems like chloroform/methanol or dichloromethane/methanol are commonly used. Adding a small amount of a basic modifier like ammonium hydroxide to the mobile phase can sometimes improve peak shape for amine-containing compounds.
Column Overload Loading too much crude material onto the column can lead to poor separation and band broadening. Reduce the amount of sample loaded onto the column.
Issue 2: Co-elution of Impurities in Reversed-Phase HPLC
Potential Cause Suggested Solution
Suboptimal Gradient A gradient that is too steep will not provide adequate resolution between closely eluting compounds. Lengthen the gradient and decrease the rate of change of the organic solvent concentration.
Inappropriate Column Chemistry While C18 columns are a good starting point, for some PEGylated compounds, a C4 or C8 stationary phase may provide better separation and peak shape.[2]
Ionization State of the Amines The retention of amine-containing compounds on a reversed-phase column is highly dependent on the pH of the mobile phase. Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase will protonate the amines, leading to more consistent retention times and improved peak shape.[2]
Issue 3: Low Yield of Purified Product
Potential Cause Suggested Solution
Product Loss During Extraction Due to its hydrophilic nature, this compound may have significant solubility in the aqueous phase during a liquid-liquid extraction. To minimize this, saturate the aqueous phase with a salt like sodium chloride to "salt out" the product into the organic layer. Perform multiple extractions with the organic solvent.
Incomplete Elution from the Column The product may be irreversibly adsorbed onto the stationary phase, particularly with silica gel. Ensure the mobile phase is sufficiently polar to elute the compound.
Degradation of the Product The Boc protecting group is sensitive to acidic conditions. If using an acidic mobile phase modifier like TFA in HPLC, it is important to neutralize the collected fractions promptly if the free amine is not the desired final product.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

This protocol provides a general starting point for the purification of this compound. Optimization may be required.

  • Instrumentation and Column:

    • HPLC system with a gradient pump and a suitable detector (e.g., ELSD, CAD, or MS).

    • A C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Elute with a linear gradient from 5% to 95% B over 40 minutes.

    • Monitor the elution and collect fractions corresponding to the product peak.

  • Post-Purification Work-up:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions.

    • If the Boc-protected form is desired, consider neutralizing the TFA.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified product.

Protocol 2: Liquid-Liquid Extraction for Initial Work-up

This protocol is for an initial clean-up of the reaction mixture before chromatographic purification.

  • Quench the reaction as appropriate for the specific synthesis.

  • If the reaction solvent is organic and water-miscible, remove it under reduced pressure.

  • Dissolve the residue in a mixture of brine (saturated aqueous NaCl solution) and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation

Table 1: Example HPLC Gradient for Purification of this compound

Time (minutes)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0955
40595
45595
50955
60955

Table 2: Troubleshooting Summary for HPLC Purification

Observation Potential Cause Suggested Action
Broad or tailing peaksSecondary interactions with the columnUse an ion-pairing agent (e.g., TFA); consider a different column chemistry (e.g., C4 or C8).
Poor resolutionSuboptimal gradientDecrease the gradient slope (i.e., increase the gradient time).
Product elutes in the void volumeInsufficient retentionStart with a lower initial concentration of the organic mobile phase.
No product elutionStrong retentionStart with a higher initial concentration of the organic mobile phase or use a stronger organic solvent.

Visualizations

experimental_workflow crude_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction crude_mixture->extraction concentration Concentration extraction->concentration hplc Reversed-Phase HPLC concentration->hplc fraction_analysis Fraction Analysis (Analytical HPLC) hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_product Purified this compound lyophilization->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification is_streaking Is the main peak broad or streaking? start->is_streaking is_impurity_close Are impurities co-eluting? is_streaking->is_impurity_close No change_column Consider secondary interactions. - Add ion-pairing agent (TFA). - Try a different column (C4/C8). is_streaking->change_column Yes optimize_gradient Optimize HPLC gradient. - Decrease gradient slope. - Try a different organic solvent. is_impurity_close->optimize_gradient Yes check_impurities Characterize impurities (MS, NMR). Consider an orthogonal purification step. is_impurity_close->check_impurities No

Caption: Troubleshooting logic for low purity in HPLC analysis.

References

Common issues with PEG linker stability and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG linker stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of polyethylene glycol (PEG) linkers under various experimental conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during your research.

Frequently Asked questions (FAQs)

Q1: What are the most common stability issues observed with PEG linkers?

A1: The primary stability concerns for PEG linkers revolve around the chemical integrity of the functional groups used for conjugation and the linkages connecting the PEG chain to biomolecules. The polyethylene glycol backbone itself is generally stable, but the linkages can be susceptible to degradation. Common issues include:

  • Hydrolysis: Ester-based linkers (e.g., NHS esters) and other functionalities like hydrazones are susceptible to hydrolysis, which is often dependent on pH.[1][2][3]

  • Retro-Michael Reaction: Thiol-maleimide conjugates can undergo a reversible retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[4][5][6]

  • Oxidation: The polyether backbone of PEG can be susceptible to oxidative degradation, and certain linkages like thioethers are also prone to oxidation.[3][7]

  • Enzymatic Cleavage: Linkers containing specific peptide sequences can be cleaved by enzymes such as proteases (e.g., cathepsins) or esterases present in biological samples.[3][8]

Q2: How does pH affect the stability of PEG linkers?

A2: The effect of pH on PEG linker stability is highly dependent on the chemical nature of the linkages within the PEG derivative.[2]

  • Acidic Conditions (Low pH): Acid-labile linkers, such as hydrazones and acetals, are designed to cleave in acidic environments like those found in endosomes and lysosomes (pH < 6.0).[2][3][9] Ester linkages can also undergo acid-catalyzed hydrolysis.[2]

  • Neutral pH (Physiological pH ~7.4): Most PEG linkers are designed to be relatively stable at physiological pH to ensure the integrity of the conjugate during circulation.[2] However, slow hydrolysis of ester-containing linkers can still occur over extended periods.[2]

  • Basic Conditions (High pH): Base-catalyzed hydrolysis of ester bonds is a significant degradation pathway and is generally faster than acid-catalyzed hydrolysis.[2] Maleimide groups are also more susceptible to hydrolysis at higher pH, reducing their reactivity towards thiols.[10][11]

Q3: How does the length of a PEG linker impact the stability and performance of a bioconjugate?

A3: The length of the PEG linker is a critical parameter that can significantly influence the properties of a bioconjugate. A shorter PEG chain may not provide sufficient steric hindrance to prevent aggregation of a hydrophobic payload.[2][3] Conversely, a longer PEG chain can increase the hydrodynamic volume of the conjugate, which can extend its circulation half-life but may also impede tissue penetration or interfere with target binding.[12] The optimal length often needs to be determined empirically for each specific application.[12]

Troubleshooting Guides

Issue 1: Low or No Yield in PEGylation Reaction

Symptom: You observe very little or no formation of your desired PEGylated product.

Possible Cause Solution
Incorrect Buffer Ensure you are using an amine-free buffer such as PBS, HEPES, or borate for NHS ester reactions. Buffers like Tris will quench the reaction.[1]
Hydrolyzed PEG Reagent PEG-NHS esters are moisture-sensitive.[1] Allow the vial to warm to room temperature before opening to prevent condensation.[11] Prepare the reagent solution in anhydrous DMSO or DMF immediately before use.[1]
Suboptimal pH For NHS ester reactions, the optimal pH is typically 7.2-8.5.[1] For maleimide reactions with thiols, the optimal pH is 6.5-7.5 to ensure specificity and minimize maleimide hydrolysis.[10][11]
Oxidized Thiols If conjugating to cysteine residues, free sulfhydryl groups can oxidize to form disulfide bonds. Consider using a reducing agent like TCEP, which does not need to be removed prior to the maleimide reaction.[10]
Insufficient Molar Ratio The molar excess of the PEG reagent may be too low. A starting point of 10- to 50-fold molar excess is common for NHS ester reactions.[1]

G

Issue 2: Unexpected Cleavage of PEGylated Conjugate

Symptom: You observe the presence of the unconjugated molecule in your sample during analysis (e.g., by LC-MS or SEC).

Possible Cause Solution
Inappropriate Buffer pH The pH of your experimental buffer may be promoting the hydrolysis of a labile linkage (e.g., ester, hydrazone).[2] Verify the linker chemistry and ensure the buffer pH is within the stable range for that linker.[2]
Enzymatic Degradation If working with biological samples, endogenous enzymes like esterases or proteases may be cleaving your linker.[3] Consider adding appropriate enzyme inhibitors to your samples or using a linker that is not susceptible to enzymatic cleavage.[2]
Retro-Michael Reaction (for Maleimide-Thiol Conjugates) The thiosuccinimide linkage can revert, especially in the presence of high concentrations of other thiols (e.g., glutathione).[4][10] Strategies to overcome this include using self-hydrolyzing maleimides that form a stable ring-opened product or alternative chemistries like carbonylacrylic or vinyl pyridinium reagents.[5][6]
Oxidative Damage The presence of oxidizing agents or exposure to air and light can cause degradation of the PEG backbone or certain linkages.[2][3] Work with degassed buffers and protect samples from light.

G

Issue 3: Aggregation of PEGylated Product

Symptom: Your size-exclusion chromatography (SEC) analysis shows an increase in high molecular weight (HMW) species over time.

Possible Cause Solution
Insufficient PEGylation The PEG chain may be too short to provide adequate steric hindrance and prevent intermolecular interactions.[2][3] Consider using a PEG linker with a higher molecular weight or a branched PEG linker for a more effective hydrophilic shield.[2][12]
Premature Linker Cleavage Cleavage of the PEG linker can expose a hydrophobic drug molecule, leading to aggregation.[2] Assess the stability of your linker under the experimental conditions and consider a more stable linkage if necessary.
Inappropriate Storage Temperature PEGylation can alter a protein's thermal stability. Conduct a temperature stability study to determine the optimal storage temperature for your specific conjugate.[13]
Cross-linking with Bifunctional PEGs If you are not using a monofunctional PEG (like mPEG), the bifunctional nature of the reagent can lead to intermolecular cross-linking and aggregation.[14]

Quantitative Data on Linker Stability

The stability of a PEG linker is highly dependent on its chemical structure and the conditions to which it is exposed. The following table summarizes the relative stability of common conjugation chemistries.

Linker Bond TypeCommon Cleavage MechanismRelative Stability in PlasmaKey Considerations
Amide (e.g., from NHS Ester) Hydrolysis (very slow)Very HighConsidered a stable, non-cleavable linkage.[2][15]
Thioether (e.g., from Maleimide) Retro-Michael Reaction, OxidationModerate to HighStability can be enhanced by hydrolysis of the succinimide ring or by using next-generation maleimides.[5][6][10]
Hydrazone pH-sensitive HydrolysisLow (at acidic pH)Designed to be cleavable in acidic environments like endosomes.[2][3][9]
Disulfide ReductionLow (in reducing environments)Stable in circulation but cleaved in the reducing environment inside cells.[15]
Ester Hydrolysis, Enzymatic CleavageLow to ModerateSusceptible to both chemical hydrolysis and cleavage by esterases.[2][3]

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability of a PEG Linker

Objective: To determine the rate of hydrolysis of a PEG-conjugated molecule at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Sample Preparation: Dissolve the PEGylated conjugate in each buffer to a known concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each reaction mixture.

  • Analysis: Analyze the aliquots by a suitable analytical method such as RP-HPLC or LC-MS to quantify the amount of intact conjugate and any cleaved products.

  • Data Analysis: Plot the percentage of intact conjugate versus time for each pH to determine the hydrolysis rate and half-life.

Protocol 2: Evaluating the Stability of Maleimide-Thiol Conjugates in the Presence of Glutathione

Objective: To assess the stability of a thiosuccinimide linkage to thiol exchange.

Methodology:

  • Sample Preparation: Prepare the purified maleimide-thiol conjugate in a physiological buffer (e.g., PBS, pH 7.4) at a known concentration.[10]

  • Incubation: Incubate the conjugate at 37°C in the presence of a physiologically relevant concentration of reduced glutathione (e.g., 1-5 mM).[10] A control sample without glutathione should also be incubated.[10]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.[10]

  • Analysis: Analyze the aliquots by LC-MS to identify and quantify the intact conjugate, the deconjugated payload, and any hydrolyzed species.[10]

G

References

Technical Support Center: Monitoring Boc-NH-PEG26-C2-NH2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving Boc-NH-PEG26-C2-NH2. Find troubleshooting tips and frequently asked questions to navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common reactions?

This compound is a heterobifunctional linker molecule. It features a Boc-protected amine, a 26-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that is stable under many conditions but can be removed under acidic conditions.[1][2] The long, hydrophilic PEG chain enhances solubility and biocompatibility.

Common reactions that require monitoring include:

  • Boc Deprotection: Removal of the Boc group to liberate the primary amine for subsequent conjugation. This is typically achieved using a strong acid like trifluoroacetic acid (TFA).[2][3]

  • Conjugation Reactions: Coupling of the terminal primary amine to a molecule of interest (e.g., a protein, peptide, or small molecule drug) that typically has a carboxylic acid or an activated ester.

Q2: Which analytical techniques are recommended for monitoring these reactions?

The progress of reactions involving this compound can be effectively monitored using several standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction progress.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reactants and products.[][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers both separation and mass identification, confirming the molecular weight of the products.[3][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural confirmation, particularly for the final product, and can monitor the disappearance of the Boc group's characteristic signal.[8][9]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Issue: My PEGylated compound is streaking on the TLC plate.

  • Possible Causes:

    • High Polarity: PEG compounds are inherently polar and can interact strongly with the silica gel stationary phase.[4][7]

    • Sample Overloading: Applying too much sample to the plate can lead to broad, streaky spots.[7]

    • Inappropriate Solvent System: The mobile phase may not be optimal for the compound's polarity.

    • Acidic Silica: The slightly acidic nature of standard silica gel can interact with the amine groups in your compound.[10]

  • Solutions:

    • Adjust Mobile Phase: A good starting point for PEGylated compounds is a mixture of dichloromethane (DCM) and methanol (MeOH), for instance, in a 95:5 or 90:10 ratio.[4][7] You can increase the polarity by increasing the percentage of methanol.

    • Add a Basic Modifier: To counteract the acidity of the silica gel and reduce streaking, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (e.g., 0.5-2%).[7][10][11]

    • Dilute Your Sample: Ensure your sample is sufficiently diluted before spotting it on the TLC plate.[7]

    • Use a Different Staining Method: If visualization is an issue, consider stains that are effective for PEG compounds, such as a modified Dragendorff stain.[12] For compounds with a free amine (the product of Boc deprotection), ninhydrin stain can be very effective.[11][13]

Boc Deprotection Reaction

Issue: Incomplete removal of the Boc group.

  • Possible Causes:

    • Insufficient Acid: The concentration or equivalents of the acid (e.g., TFA) may be too low.[1][3]

    • Inadequate Reaction Time or Temperature: The deprotection reaction may not have had enough time to go to completion, or the temperature may be too low.[1][3]

    • Poor Solubility: If the Boc-protected starting material is not fully dissolved, the reaction will be inefficient.[1][3]

    • Steric Hindrance: The bulky PEG chain might hinder the acid's access to the Boc group.[1][3]

  • Solutions:

    • Optimize Acid Concentration: If using a dilute solution of TFA in DCM (e.g., 20%), try increasing the concentration to 50% or even use neat TFA.[1][3] Alternatively, a different acid system like 4M HCl in dioxane can be tested.[1]

    • Extend Reaction Time: Monitor the reaction over a longer period, taking aliquots at various time points to determine the optimal duration.[3]

    • Increase Temperature: Gentle heating (e.g., to 40°C) can sometimes accelerate a sluggish reaction, but this should be done with caution to avoid potential degradation.[3]

    • Improve Solubility: Ensure the compound is fully dissolved in the reaction solvent. DCM is a common choice for TFA-mediated deprotection.[1][3]

Issue: I'm observing unexpected masses in my LC-MS analysis after deprotection.

  • Possible Cause:

    • tert-Butylation: During Boc deprotection, a reactive tert-butyl cation is formed. This cation can alkylate nucleophilic residues in your molecule (e.g., tryptophan, methionine), leading to a mass increase of 56 Da.[1][3]

  • Solution:

    • Use Scavengers: Include a "scavenger" in your deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), dithiothreitol (DTT), and anisole.[3] A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[3]

Data Presentation

Table 1: Comparison of Analytical Techniques for Monitoring this compound Reactions

TechniquePrincipleKey Indicator of Reaction ProgressAdvantagesDisadvantages
¹H NMR Measures the magnetic environment of protons.Boc Deprotection: Disappearance of the singlet from the nine tert-butyl protons (~1.4-1.5 ppm).[9]Provides unambiguous, quantitative confirmation.[9]Requires a relatively pure sample; the N-H proton of the deprotected amine can be broad.[9]
LC-MS Separates components by chromatography and detects them by mass.Boc Deprotection: A mass decrease of 100.12 amu. Conjugation: Appearance of a new peak with the expected combined mass.Highly specific and sensitive; confirms product identity by molecular weight.[6]Ionization efficiency can vary; may require method optimization.
HPLC Separates components based on their interaction with a stationary phase.Change in retention time between starting material and product.Highly sensitive, selective, and provides quantitative data on reaction conversion.[]Does not provide structural information on its own; requires method development.
TLC Separates components based on polarity on a thin stationary phase.Change in Rf value; disappearance of starting material spot and appearance of product spot.[14]Simple, fast, and low-cost.[14]Qualitative, not quantitative; PEG compounds may streak.[4][7]

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Prepare the TLC Plate: On a silica gel plate, draw a starting line with a pencil about 1 cm from the bottom. Mark lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).[4]

  • Spot the Plate: Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane. Apply a spot of the reaction mixture to the 'R' lane. Apply both to the same spot in the 'C' lane.[4]

  • Develop the Plate: Place the TLC plate in a chamber containing the chosen mobile phase (e.g., 10% MeOH in DCM).[4] Allow the solvent to move up the plate until it is about 1 cm from the top.

  • Dry and Visualize: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots using a suitable method, such as UV light (if applicable) or a chemical stain (e.g., ninhydrin for free amines or phosphomolybdic acid).[4][13]

Protocol 2: General Procedure for Reaction Monitoring by HPLC
  • Prepare Mobile Phases: Use HPLC-grade solvents. A typical setup for reverse-phase HPLC would be Mobile Phase A: 0.1% TFA in water, and Mobile Phase B: 0.1% TFA in acetonitrile.[15]

  • Equilibrate the Column: Use a C18 reverse-phase column and equilibrate it with the initial gradient conditions (e.g., 95% A, 5% B).[4]

  • Prepare the Sample: Take a small aliquot (e.g., 5-10 µL) from the reaction mixture. Dilute it with a suitable solvent (e.g., a 1:1 mixture of water/acetonitrile) to a concentration of approximately 1 mg/mL.[4]

  • Inject and Analyze: Inject the diluted sample into the HPLC system. Run a gradient method, for example, from 5% B to 95% B over 20-30 minutes, to elute the compounds.[15]

  • Monitor: Monitor the elution profile using a UV detector, typically at 220 nm for amide bonds, or an evaporative light scattering detector (ELSD) if the compounds lack a chromophore.[15][16]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Step cluster_analysis Analysis Step cluster_decision Decision Point cluster_outcome Outcome start Start Reaction (e.g., Boc Deprotection) reaction Take Aliquot at Time 't' start->reaction tlc Quick Check with TLC reaction->tlc Qualitative Assessment hplc_ms Quantitative Analysis (HPLC / LC-MS) tlc->hplc_ms If reaction appears to be progressing decision Is Reaction Complete? hplc_ms->decision workup Proceed to Work-up and Purification decision->workup Yes continue_reaction Continue Reaction and Monitoring decision->continue_reaction No continue_reaction->reaction

Caption: Workflow for monitoring a chemical reaction.

Boc_Deprotection_Troubleshooting start Incomplete Boc Deprotection (Observed via HPLC/LC-MS) cause1 Insufficient Acid? start->cause1 cause2 Inadequate Time/Temp? cause1->cause2 No solution1 Increase TFA concentration or use 4M HCl/dioxane cause1->solution1 Yes cause3 Poor Solubility? cause2->cause3 No solution2 Extend reaction time or gently heat (40°C) cause2->solution2 Yes solution3 Ensure full dissolution in solvent (e.g., DCM) cause3->solution3 Yes

Caption: Troubleshooting guide for incomplete Boc deprotection.

References

Impact of PEG26 length on PROTAC ternary complex formation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the impact of PEG linker length on PROTAC ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG linker in a PROTAC?

A1: The linker is a critical component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to bring the POI and the E3 ligase into close proximity to enable the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][3] The linker's length, chemical composition, and flexibility are crucial for the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which directly impacts the PROTAC's degradation efficiency.[1][3]

Q2: Why are PEG linkers commonly used in PROTAC design?

A2: Polyethylene glycol (PEG) linkers are frequently used due to several advantageous properties. Their hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[1][4] PEG linkers offer good biocompatibility, and their defined repeating units allow for the systematic and straightforward modulation of linker length, which is a key parameter for optimization.[1]

Q3: How does PEG linker length impact PROTAC efficacy?

A3: Linker length is a critical determinant of a PROTAC's activity, influencing both its potency (DC50, the concentration for 50% degradation) and maximal degradation level (Dmax).[1]

  • Too short: A linker that is too short can cause steric hindrance, preventing the stable formation of the ternary complex. This can lead to significantly reduced or no protein degradation.[1][5][6]

  • Too long: An excessively long linker might result in a non-productive complex where ubiquitination sites are not accessible.[1][6] It can also lead to decreased efficacy due to increased flexibility and a higher entropic penalty upon binding.[1]

  • Optimal length: An optimal linker length correctly orientates the POI and E3 ligase, facilitating stable ternary complex formation and efficient ubiquitination.[1][6] This optimal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[5][7]

Q4: What is the "hook effect" and how does it relate to PEG linkers?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[1][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5][8][9] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can enhance ternary complex cooperativity, making the ternary complex more stable and mitigating the hook effect.[5]

Q5: What is cooperativity in the context of ternary complex formation?

A5: Cooperativity refers to the phenomenon where the binding of the PROTAC to one of its target proteins (either the POI or the E3 ligase) influences its affinity for the other.

  • Positive cooperativity: The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the POI, leading to a more stable ternary complex. This is generally desirable for potent protein degradation.[3][5]

  • Negative cooperativity: The formation of the binary complex decreases the affinity for the second protein, which can hinder ternary complex formation and reduce degradation efficiency.[10] The linker plays a crucial role in determining the cooperativity of a PROTAC system.[7][11]

Troubleshooting Guide

Issue 1: No or low degradation of the target protein is observed.

Possible Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, etc.) to empirically determine the optimal length for your specific POI and E3 ligase pair.[5][12]
Steric Hindrance If using a short linker, consider synthesizing PROTACs with longer PEG linkers to alleviate potential steric clashes between the POI and the E3 ligase.[1][6]
Unproductive Complex Formation If using a very long linker, synthesize PROTACs with shorter linkers to reduce flexibility and promote a more productive orientation.[1][6]
Poor Binary Binding Confirm that your PROTAC binds to both the POI and the E3 ligase individually using biophysical assays like SPR or ITC.[9]
Low Cell Permeability Assess the cell permeability of your PROTAC. PEG linkers can sometimes impact permeability.[12]

Issue 2: A significant "hook effect" is observed, limiting the effective concentration range.

Possible Cause Troubleshooting Steps
Formation of Binary Complexes at High Concentrations Test a wider range of PROTAC concentrations, including lower concentrations, to identify the optimal window for degradation.[8]
Low Cooperativity Modify the linker length and composition to enhance positive cooperativity, which will stabilize the ternary complex over the binary complexes.[5]
Linker Flexibility Consider using a more rigid linker to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5]

Quantitative Data on Linker Length

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase. Below are examples from the literature illustrating this dependency.

Table 1: Effect of Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50DmaxReference
CRBN-based PROTACs [7]
0 PEG units< 0.5 µM> 80%
1-2 PEG units> 5 µM< 50%
4-5 PEG units< 0.5 µM> 80%
VHL-based PROTACs [7]
Short Alkyl/PEGPotentHigh
Long Alkyl/PEGLess PotentLower

Table 2: Effect of Linker Length on TBK1 Degradation

Linker Length (atoms)DC50DmaxReference
< 12InactiveN/A[7]
213 nM96%[7]
29292 nM76%[7]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein after PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells at a density that allows them to reach 70-80% confluency at the time of harvest.

    • Prepare serial dilutions of your PROTACs with varying linker lengths in culture medium. Include a vehicle control (e.g., DMSO).

    • Treat cells with PROTACs for a desired time course (e.g., 4, 8, 16, 24 hours).[13]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.[6]

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[8]

  • Detection and Analysis:

    • Visualize protein bands using an ECL substrate.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.[8]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.

  • Immobilization:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.[9]

  • Binary Binding Analysis:

    • Flow a solution of the PROTAC over the immobilized protein to measure the binary binding affinity (KD).[9]

    • In a separate experiment, flow the POI over an appropriate sensor chip to determine its binary binding affinity with the PROTAC.

  • Ternary Complex Analysis:

    • Flow a pre-incubated mixture of the PROTAC and the POI over the immobilized E3 ligase.[9]

    • The binding response will indicate the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.

    • Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.[14]

Visualizations

PROTAC_Troubleshooting_Workflow start Start: No/Poor Degradation check_binary 1. Confirm Binary Binding (SPR, ITC) start->check_binary no_binding No Binding to POI or E3 check_binary->no_binding Issue binding_confirmed Binding Confirmed check_binary->binding_confirmed OK synthesize_analogs 2. Synthesize Analogs with Varying PEG Linker Lengths binding_confirmed->synthesize_analogs analyze_ternary 3. Analyze Ternary Complex Formation (TR-FRET, AlphaLISA) synthesize_analogs->analyze_ternary no_ternary Weak/No Ternary Complex analyze_ternary->no_ternary Issue ternary_forms Ternary Complex Forms analyze_ternary->ternary_forms OK no_ternary->synthesize_analogs Re-design Linker cellular_assay 4. Cellular Degradation Assay (Western Blot) ternary_forms->cellular_assay optimized_protac Optimized PROTAC: Degradation Achieved cellular_assay->optimized_protac

Caption: A workflow for troubleshooting PROTACs with poor degradation activity.

Linker_Length_Impact cluster_linker PEG Linker Length cluster_complex Ternary Complex cluster_outcome Degradation Outcome short Too Short steric_hindrance Steric Hindrance short->steric_hindrance optimal Optimal stable_productive Stable & Productive Complex optimal->stable_productive long Too Long unstable_unproductive Unstable/Unproductive Complex long->unstable_unproductive no_degradation No Degradation steric_hindrance->no_degradation efficient_degradation Efficient Degradation stable_productive->efficient_degradation poor_degradation Poor Degradation unstable_unproductive->poor_degradation

Caption: The impact of PEG linker length on ternary complex formation and degradation.

SPR_Workflow start Start: SPR Experiment immobilize 1. Immobilize E3 Ligase on Sensor Chip start->immobilize binary_poi 2a. Inject PROTAC over POI (Determine Binary KD) immobilize->binary_poi binary_e3 2b. Inject PROTAC over E3 (Determine Binary KD) immobilize->binary_e3 ternary 3. Inject Pre-incubated PROTAC + POI over E3 binary_poi->ternary binary_e3->ternary analyze 4. Analyze Sensorgrams (Determine Ternary KD) ternary->analyze cooperativity 5. Calculate Cooperativity (α) analyze->cooperativity end End: Characterized PROTAC cooperativity->end

Caption: Experimental workflow for analyzing ternary complex formation using SPR.

References

Technical Support Center: Optimizing PROTAC Linker for Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the linker length and composition of Proteolysis-Targeting Chimeras (PROTACs) to improve cell permeability.

Frequently Asked Questions (FAQs)

Q1: My PROTAC is potent in biochemical assays but shows poor activity in cell-based assays. Could this be a permeability issue?

A: Yes, this is a common challenge. A significant drop in potency between a cell-free (e.g., target binding, ternary complex formation) and a cell-based assay is often indicative of poor cell permeability.[1] PROTACs are large molecules, frequently falling into the "beyond Rule of 5" chemical space, which makes it difficult for them to passively diffuse across the cell membrane.[2][3] To confirm this, you should directly measure the permeability of your PROTAC using in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays.[1][4]

Q2: What are the critical physicochemical properties of a PROTAC that influence its permeability?

A: Several key physicochemical properties heavily impact PROTAC permeability:

  • High Molecular Weight (MW): Most PROTACs have an MW greater than 800 Da, which can significantly hinder passive diffusion across cell membranes.[2][5]

  • Topological Polar Surface Area (TPSA): A large TPSA is a primary contributor to poor permeability. Linkers containing multiple polar groups can increase the overall TPSA of the molecule.[5][6]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high count of HBDs and HBAs increases molecular polarity, making it less favorable for the PROTAC to partition into the lipid bilayer of the cell membrane.[5]

  • Rotatable Bonds (NRotB): A high number of rotatable bonds can lead to a flexible, "floppy" molecule. This flexibility can be entropically penalized upon entering the ordered environment of the cell membrane, although it can also be beneficial.[1][7]

Q3: How do the linker's length and chemical composition affect permeability?

A: The linker is a crucial component for modulating a PROTAC's physicochemical properties and, therefore, its permeability.[8]

  • Length: There is no universal "ideal" linker length; it must be optimized for each specific PROTAC system.[9] Linkers that are too short can cause steric clashes preventing ternary complex formation, while excessively long linkers may not effectively bring the two proteins together.[8] Studies on TBK1 degraders showed that degradation was only observed with linkers of 12 atoms or longer.[6]

  • Composition: The chemical makeup of the linker is critical.

    • PEG vs. Alkyl Chains: Polyethylene glycol (PEG) and alkyl chains are the most common linker motifs.[6] PEG linkers can enhance solubility, while alkyl chains are more lipophilic and may increase permeability.[9] However, the flexibility of PEG linkers can also promote folded conformations that shield polar groups, which is beneficial for permeability.[2][10]

    • Rigidity: Introducing rigid elements like piperidine or piperazine moieties can improve a PROTAC's conformational stability, which may be necessary to achieve the optimal geometry for ternary complex formation and can also enhance permeability and solubility.[2]

    • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the HBD count and increase lipophilicity, which has been shown to significantly improve permeability.[11]

Q4: What is the "chameleon effect" and how can it be used to improve PROTAC permeability?

A: The "chameleon effect" describes the ability of some molecules, particularly those "beyond Rule of 5," to adopt different conformations depending on their environment.[3][7] A well-designed PROTAC can exist in an extended, more polar conformation in an aqueous environment (like the cytoplasm) but adopt a folded, more compact, and less polar conformation in a nonpolar environment (like the cell membrane).[12][13] This folding is often stabilized by intramolecular hydrogen bonds (IMHBs) and other non-covalent interactions (e.g., π-π stacking), which effectively shield polar functional groups and reduce the molecule's 3D polar surface area, facilitating its passage through the lipid bilayer.[12][14] Designing linkers that promote such conformational flexibility is a key strategy for improving permeability.[12][13]

Troubleshooting Guide

Issue: My PROTAC has low permeability in a PAMPA assay. What are my next steps?

  • Analyze Physicochemical Properties:

    • Calculate Properties: Determine the MW, cLogP, TPSA, HBD, and HBA count for your molecule. High TPSA and HBD counts are often the primary culprits.[5]

    • Benchmark: Compare these values to successful, permeable PROTACs if data is available.

  • Modify the Linker Systematically:

    • Vary Length: Synthesize a small series of PROTACs with shorter and longer linkers to find an empirical optimum. For example, vary PEG length (e.g., 2, 4, 6 units) or alkyl chain length.

    • Change Composition: If you are using a PEG linker, try replacing it with a more lipophilic alkyl chain of similar length, or vice versa.[13]

    • Reduce Hydrogen Bond Donors: An effective strategy is to replace amide bonds with esters or other groups that lack an HBD. This has been shown to increase permeability by up to 10-fold in some cases.[11]

    • Introduce Rigidity: Incorporate cyclic moieties like piperazine/piperidine to reduce conformational flexibility and potentially improve permeability.[2]

  • Promote Intramolecular Shielding:

    • Design linkers that can form intramolecular hydrogen bonds to mask polar groups.[7][12] Computational modeling (e.g., molecular dynamics simulations) can help predict which linker designs are more likely to adopt folded, "chameleon-like" conformations in a nonpolar environment.[10][13]

  • Re-evaluate Attachment Points:

    • Ensure the linker exit vectors on the warhead and E3 ligand are optimal. A different attachment point could change the PROTAC's overall shape and ability to form favorable intramolecular interactions.[9]

Quantitative Data Summary

The following tables summarize published data illustrating the impact of linker length and composition on PROTAC degradation efficiency and permeability.

Table 1: Impact of Linker Length on TBK1 Degradation

Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
< 12 No Degradation N/A
21 3 96
29 292 76

(Data sourced from Arvinas study on TBK1 degraders)[6]

Table 2: Impact of Linker Composition on BRD4 Degradation

Linker Composition (VHL Ligand) DC₅₀
Short Alkyl Potent
Increasing PEG units Decreased Potency

(Data sourced from a study on VHL-based BRD4 PROTACs)[6]

Table 3: Effect of Amide-to-Ester Substitution on PROTAC Permeability

PROTAC Pair Key Linker Bond ALogP PAMPA Pₑ (10⁻⁶ cm/s) Fold Change in Permeability
MZ1 / OMZ1 Amide / Ester 2.8 / 3.7 0.04 / 0.4 10x
ARV-771 / OARV-771 Amide / Ester 3.2 / 3.5 0.2 / 0.3 1.5x
AB2 / OAB2 Amide / Ester 3.6 / 4.4 0.08 / 0.6 7.5x

(Data sourced from a study on BET-targeting PROTACs)[11]

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to evaluate the passive permeability of a compound.

  • Preparation of Donor Plate:

    • Dissolve the PROTAC in DMSO to create a concentrated stock solution.

    • Dilute the stock solution in a phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4) to the final desired concentration. Keep the final DMSO concentration below 1%.

    • Add the final PROTAC solution to the wells of a 96-well microplate (the donor plate).

  • Preparation of Acceptor Plate:

    • The filter of a 96-well acceptor plate is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane). This forms the artificial membrane.

    • Add buffer (PBS, pH 7.4) to the wells of the acceptor plate.

  • Assay Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid membrane separates the donor and acceptor wells.

    • Incubate the plate assembly at room temperature for 4 to 18 hours, often with gentle shaking.

  • Quantification:

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.

  • Calculation of Permeability Coefficient (Pₑ or Pₐₚₚ):

    • The apparent permeability coefficient is calculated using a standard formula that accounts for the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.[1]

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It provides information on both passive permeability and active transport (efflux).

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the passage of a low-permeability fluorescent marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution in transport buffer to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

    • Measure the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Efflux Ratio Measurement (Basolateral to Apical - B to A):

    • In a separate set of wells, perform the experiment in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.

    • The ratio of the permeability coefficients (Pₐₚₚ B to A / Pₐₚₚ A to B) gives the efflux ratio. An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[4]

Visualizations

G cluster_0 Linker Design Strategy linker_props Linker Properties (Length, Composition, Rigidity) physchem Physicochemical Profile (MW, TPSA, cLogP, HBDs) linker_props->physchem Influences conformation 3D Conformation (IMHB, Chameleon Effect) linker_props->conformation Governs permeability Cellular Permeability physchem->permeability Determines conformation->permeability Modulates

Caption: Relationship between PROTAC linker design and cell permeability.

G start PROTAC Design Concept synthesis Synthesize Linker Variants (Vary length & composition) start->synthesis insilico In Silico Prediction (LogP, TPSA, 3D modeling) synthesis->insilico invitro In Vitro Permeability Assays (PAMPA, Caco-2) insilico->invitro data_analysis Data Analysis (Structure-Permeability Relationship) invitro->data_analysis feedback Iterative Refinement data_analysis->feedback select Select Optimized PROTAC feedback->synthesis Redesign feedback->select Advance

Caption: Experimental workflow for optimizing PROTAC permeability.

References

Technical Support Center: Purity Confirmation of Synthesized Boc-NH-PEG26-C2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of synthesized Boc-NH-PEG26-C2-NH2 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the purity of this compound?

A1: The primary techniques for a comprehensive purity assessment of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A multi-technique approach is highly recommended for a thorough characterization.

Q2: How can I confirm the successful synthesis of the this compound conjugate?

A2: Successful synthesis is typically confirmed by:

  • NMR Spectroscopy: Verifying the presence of characteristic proton signals for the Boc group, the PEG backbone, and the methylene groups adjacent to the amine functionalities.

  • Mass Spectrometry: Observing the correct molecular ion peak corresponding to the calculated molecular weight of the conjugate.

Q3: What are the common impurities I should look for in my synthesized this compound?

A3: Common impurities may include:

  • Unreacted starting materials.

  • PEG chains of varying lengths (polydispersity).

  • Di-Boc protected species or molecules without the Boc protecting group.

  • Residual solvents from the synthesis and purification process.

Q4: Why am I not seeing a strong signal for my PEG conjugate in UV-HPLC?

A4: Polyethylene glycol (PEG) itself lacks a strong UV chromophore. Therefore, for HPLC analysis, it is crucial to use a detector other than a standard UV detector. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are recommended for sensitive detection of PEG conjugates.

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesized_Product Crude Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS or MALDI-TOF) Synthesized_Product->MS HPLC HPLC (with ELSD or CAD) Synthesized_Product->HPLC Purity_Confirmation Confirm Structure, Purity, and Identity NMR->Purity_Confirmation MS->Purity_Confirmation HPLC->Purity_Confirmation

A typical workflow for purity confirmation.

Quantitative Data Summary

The following tables provide a summary of the expected quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyTheoretical Value
Molecular FormulaC₅₉H₁₂₀N₂O₂₇
Average Molecular Weight~1321.59 g/mol
Monoisotopic Mass~1320.7986 g/mol

Note: These values are calculated based on the chemical structure and may vary slightly depending on the isotopic distribution.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃ )₃ (Boc group)~1.44Singlet9H
-CH₂ -NH-Boc~3.2-3.4Multiplet2H
-O-CH₂CH₂ -O- (PEG Backbone)~3.64Singlet (broad)~104H
-CH₂ -NH₂~2.8-3.0Multiplet2H
-NH -Boc~5.0-5.5Broad Singlet1H
-NH₂ VariableBroad Singlet2H

Table 3: Expected Mass Spectrometry Data (Positive Ion Mode)

IonExpected m/zRationale
[M+H]⁺~1321.80Protonated molecule
[M+Na]⁺~1343.78Sodium adduct
[M+K]⁺~1359.76Potassium adduct
[M-Boc+H]⁺~1221.75Loss of the Boc group
[M-C₄H₈+H]⁺~1265.77Loss of isobutylene from Boc group

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized conjugate.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Integrate the peaks and compare the integration ratios to the expected values (see Table 2).

  • ¹³C NMR Acquisition (Optional):

    • A higher concentration of the sample (20-50 mg) may be required.

    • Use a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the conjugate and identify potential impurities.

Methodology (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a solution of the conjugate at a concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use an ESI time-of-flight (TOF) or quadrupole mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 500-2000).

    • Capillary Voltage: 3-4 kV

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and compare the observed m/z values to the theoretical values in Table 3. Look for peaks corresponding to potential impurities.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the conjugate and quantify impurities.

Methodology (Reversed-Phase HPLC with ELSD/CAD):

  • Instrumentation: An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1-2 mg/mL.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Troubleshooting Guides

NMR Spectroscopy
IssuePossible CauseTroubleshooting Steps
Broad peaks- Sample aggregation- Paramagnetic impurities- Chemical exchange- Try a different solvent or adjust the concentration.- Filter the sample.- Acquire the spectrum at a different temperature.
Incorrect integration ratios- Incomplete reaction- Presence of impurities- Poor phasing or baseline correction- Re-purify the sample.- Ensure proper data processing (phasing and baseline correction).
Residual solvent peaks- Incomplete drying of the sample- Dry the sample under high vacuum for an extended period.
Mass Spectrometry
IssuePossible CauseTroubleshooting Steps
No or weak signal- Low ionization efficiency- Sample concentration too low- Presence of salts or buffers- Optimize MS source parameters.- Concentrate the sample.- Desalt the sample prior to analysis.
Complex spectrum with multiple peaks- Presence of multiple adducts (Na⁺, K⁺)- Polydispersity of the PEG chain- In-source fragmentation- This is common for PEGs; identify the primary adduct series.- Check for impurities with different PEG lengths.- Optimize source conditions to minimize fragmentation.
Observed mass does not match expected mass- Incomplete synthesis- Unexpected side reactions- Instrument calibration error- Review the synthesis and purification steps.- Consider potential side products.- Recalibrate the mass spectrometer.
HPLC
IssuePossible CauseTroubleshooting Steps
Poor peak shape (tailing or fronting)- Column overload- Inappropriate mobile phase- Inject a smaller sample volume.- Adjust the mobile phase composition or gradient.
No peak detected- Detector not suitable for PEGs (if using UV)- Sample not eluting from the column- Use an ELSD or CAD.- Adjust the mobile phase gradient to be stronger (higher organic content).
Multiple peaks for a "pure" sample- Isomers or conformers- On-column degradation- This could be inherent to the sample; MS can help identify if the peaks have the same mass.- Ensure mobile phase is stable and compatible with the sample.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting purity analysis results.

Troubleshooting_Logic Start Purity Analysis Results (NMR, MS, HPLC) Check_Data Do results match expected data? Start->Check_Data Purity_Confirmed Purity Confirmed Check_Data->Purity_Confirmed Yes Troubleshoot Troubleshoot Analytical Method Check_Data->Troubleshoot No Revisit_Synthesis Re-evaluate Synthesis and Purification Troubleshoot->Revisit_Synthesis If method is sound

Addressing off-target effects of PROTACs with PEG26 linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Proteolysis-Targeting Chimeras (PROTACs) with long-chain polyethylene glycol (PEG) linkers, such as PEG26. The focus is on identifying, understanding, and mitigating off-target effects to enhance the specificity and therapeutic potential of your protein degraders.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target effects with PROTACs?

A1: Off-target effects with PROTACs can be broadly categorized into several types:

  • Degradation-Dependent Off-Targets: This is the most common form, where the PROTAC induces the degradation of proteins other than the intended Protein of Interest (POI). This can occur if the POI ligand (warhead) has an affinity for other proteins, or if the PROTAC facilitates the formation of a ternary complex with an unintended protein.[1][2]

  • Off-Target Binding Without Degradation: The warhead of the PROTAC might bind to other proteins without inducing their degradation, which could still lead to unintended biological consequences by inhibiting the protein's function.[2]

  • E3 Ligase-Related Effects: The recruitment of a specific E3 ligase (e.g., Cereblon or VHL) can alter the degradation of its natural substrates.[2] Pomalidomide-based PROTACs, for example, are known to sometimes degrade zinc-finger (ZF) proteins independently of the targeted protein.[3][4]

  • "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, which reduces on-target degradation and can lead to off-target pharmacology.[5][6]

Q2: How does a long PEG26 linker influence the potential for off-target effects?

A2: The linker is a critical determinant of a PROTAC's performance, and a long, flexible linker like PEG26 has distinct characteristics that can be a double-edged sword.[7][8]

  • Flexibility: High flexibility can allow the PROTAC to adopt numerous conformations. While this can facilitate the formation of a productive ternary complex with the intended target, it might also enable the formation of stable complexes with unintended off-target proteins.[7]

  • Length: An excessively long linker may lead to unproductive binding modes or increased off-target interactions by expanding the PROTAC's reach to other proteins.[7] However, linker length must be empirically optimized, as some systems require longer linkers to avoid steric hindrance and achieve potent degradation.[9][10]

  • Physicochemical Properties: PEG linkers increase the hydrophilicity and solubility of PROTACs, which can be advantageous for cell permeability and overall drug-like properties.[8][11][12] However, these properties must be balanced against potential impacts on off-target binding.

Q3: What are the essential control experiments to differentiate on-target from off-target effects?

A3: To ensure the observed phenotype is due to the degradation of the intended target, several control experiments are crucial:

  • Negative Control PROTAC: Use a structurally related but inactive version of your PROTAC. This can be an epimer that doesn't bind the E3 ligase or a version with a mutated warhead that doesn't bind the POI.[1][5] This helps confirm that the degradation is dependent on the formation of the ternary complex.

  • Warhead-Only Control: Test the warhead compound alone to assess its binding profile and biological effects independent of protein degradation.[5]

  • Target Overexpression or Knockout: In target-overexpressing cells, the effects of the PROTAC should be more pronounced. Conversely, in knockout/knockdown cell lines, the PROTAC should have no effect, helping to validate that the phenotype is target-dependent.

Q4: What is the recommended overall strategy for identifying and validating potential off-target effects?

A4: A multi-pronged, systematic approach is essential for the comprehensive identification and validation of off-target effects.[1][6] The cornerstone of this strategy is unbiased global proteomics, which compares the abundance of thousands of proteins in cells treated with a PROTAC to control-treated cells.[13] Any potential off-targets identified must then be validated using orthogonal methods.

Off-Target Validation Workflow Experimental Workflow for Off-Target Identification cluster_discovery Discovery Phase cluster_validation Validation Phase a Cell Treatment with PROTAC vs. Vehicle/Negative Control b Global Proteomics (LC-MS/MS) a->b c Bioinformatic Analysis to Identify Significantly Downregulated Proteins b->c d Orthogonal Validation of Hits c->d Potential Off-Targets e Western Blot d->e f Targeted Proteomics (SRM) d->f g Confirm Direct Engagement d->g h Cellular Thermal Shift Assay (CETSA) g->h i Functional Assays (e.g., Cell Viability, Pathway Analysis) g->i

Caption: Workflow for the discovery and validation of PROTAC off-target effects.

Troubleshooting Guide

Problem: My global proteomics results show significant downregulation of multiple proteins. How do I distinguish direct off-targets from downstream consequences of my target's degradation?

  • Solution: Perform a time-course experiment. Direct degradation of off-target proteins should occur at early time points (e.g., 2-6 hours), similar to your on-target protein.[2] Downstream effects, such as the downregulation of proteins in a signaling pathway, will likely appear at later time points. Additionally, performing transcriptomics (RNA-sequencing) can help determine if changes in protein levels are due to protein degradation or transcriptional regulation.[6]

Problem: I'm observing high levels of cell toxicity at my desired degradation concentration.

  • Solution: This could be due to potent on-target effects or off-target toxicity.

    • Determine Cytotoxicity Profile: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of your PROTAC.[6]

    • Compare with Controls: Compare the toxicity of your active PROTAC with your negative control PROTAC and the warhead alone. If the negative control is not toxic, the toxicity is likely linked to the degradation of the on-target protein or a direct off-target.

    • Optimize Concentration: If possible, lower the PROTAC concentration. The goal is to find a therapeutic window that maximizes on-target degradation while minimizing toxicity.[5]

Problem: Western blot analysis does not confirm the degradation of a potential off-target identified by mass spectrometry.

  • Solution: Discrepancies can arise due to differences in assay sensitivity or antibody specificity.[6]

    • Antibody Validation: Ensure your primary antibody for the Western blot is specific and sensitive. If possible, validate it using a knockout/knockdown cell line.[6]

    • Re-evaluate Proteomics Data: Check the significance (p-value, fold change) of the hit in your proteomics data. It may be a low-confidence hit.

    • Use a More Sensitive Method: Consider using a more sensitive and specific targeted proteomics method, like Selected Reaction Monitoring (SRM), to validate the hit.[1]

Quantitative Data on Linker Effects

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Type Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
Alkyl/Ether < 12 No degradation -
Alkyl/Ether 21 3 96
Alkyl/Ether 29 292 76

Data is representative and compiled from studies on TBK1-targeting PROTACs.[10]

Table 2: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

Linker Type Linker Length (PEG units) DC₅₀ (nM) Dₘₐₓ (%)
PEG 4 2.5 >95
PEG 8 13.9 >95
PEG 12 19.4 >95

Data from a study on BTK-targeting PROTACs.[10]

These tables demonstrate that a longer linker is not always better and can sometimes be detrimental to degradation potency, highlighting the complex relationship between linker length and the formation of a productive ternary complex.[10]

Linker Logic Logical Relationship of Linker Properties and Off-Target Effects cluster_linker Linker Properties (e.g., PEG26) cluster_outcomes Potential Outcomes length Length on_target Productive On-Target Ternary Complex length->on_target Optimal no_complex Unproductive Conformation (No Complex) length->no_complex Too short/long flexibility Flexibility flexibility->on_target Enables binding off_target Off-Target Ternary Complex flexibility->off_target Enables promiscuity solubility Solubility solubility->on_target Improves bioavailability

Caption: Linker properties can drive both on-target and off-target outcomes.

Detailed Experimental Protocols

Protocol 1: Global Proteomics Workflow for Off-Target Identification

This protocol outlines a standard workflow for identifying off-target protein degradation using quantitative mass spectrometry.[1][6]

  • Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC. Incubate for a duration sufficient to observe on-target degradation (e.g., 6-24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration (e.g., BCA assay). Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (Optional but Recommended): For multiplexed analysis, label the peptide samples with tandem mass tags (TMT).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[1]

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.

Protocol 2: Western Blot for Orthogonal Validation

This is a standard technique to confirm the degradation of specific proteins identified via proteomics.[1]

  • Sample Preparation: Treat cells as described in the proteomics protocol. Lyse cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the potential off-target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control and compare the levels between treated and control samples.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA confirms the direct binding of the PROTAC to a potential off-target protein within the cellular environment by measuring changes in protein thermal stability.[1]

  • Compound Incubation: Incubate live cells or cell lysates with the PROTAC or vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes). A non-heated sample serves as a control.

  • Cell Lysis and Separation: Lyse the cells (if treated live) and separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.

  • Analysis: Analyze the soluble protein fraction by Western blot or another protein quantification method.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement, as ligand binding typically stabilizes the protein.[1]

References

Validation & Comparative

The Great Divide: Boc-NH-PEG26-C2-NH2 vs. Shorter PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of polyethylene glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs) reveals a nuanced landscape where optimal length is target-dependent and the "longer is always better" mantra does not hold true. While extensive head-to-head data for the exceptionally long Boc-NH-PEG26-C2-NH2 linker remains elusive in publicly available literature, a comprehensive analysis of studies on shorter to medium-length PEG linkers provides critical insights for researchers in the field of targeted protein degradation.

PROTACs are revolutionary bifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A key architectural component of a PROTAC is the linker, which connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and composition of this linker are paramount, as they dictate the geometry and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.

This guide provides a comparative analysis of the performance of PROTACs with varying PEG linker lengths, drawing upon key studies in the field. While direct experimental data for a PEG26 linker is not available, the principles derived from systematic studies with shorter linkers offer a strong framework for rational PROTAC design.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily measured by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum degradation level (Dmax), which indicates the extent of protein degradation. The following tables summarize quantitative data from seminal studies on the impact of PEG linker length on the degradation of various target proteins.

Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders

In a systematic study of BTK-targeting PROTACs, Zorba and colleagues investigated the effect of varying PEG linker lengths on degradation efficacy in Ramos cells. The results demonstrated a clear trend where longer linkers, up to a certain point, led to more potent degradation.

PROTAC CompoundNumber of PEG unitsDC50 (nM) in Ramos cells
PROTAC 1 2>1000
PROTAC 2 3>1000
PROTAC 3 440
PROTAC 4 510
PROTAC 5 66
PROTAC 6 74
PROTAC 7 81
PROTAC 8 94
PROTAC 9 106
PROTAC 10 1120
PROTAC 11 1220

Data sourced from Zorba et al., PNAS, 2018.

Case Study 2: Estrogen Receptor α (ERα) Degraders

A foundational study by Cyrus and colleagues explored the impact of linker length on the degradation of ERα in MCF-7 cells. Their findings highlighted the existence of an optimal linker length for effective degradation, with both shorter and longer linkers showing reduced efficacy.

PROTAC CompoundLinker Length (atoms)% ERα Degraded (at 10 µM)
PROTAC 9 9~20%
PROTAC 12 16~80%
PROTAC 16 19~60%
PROTAC 19 21~40%

Data sourced from Cyrus et al., Molecular BioSystems, 2011.

Case Study 3: Bromodomain-containing protein 4 (BRD4) Degraders

Illustrative data from studies on BRD4-targeting PROTACs also emphasize the concept of an optimal linker length. In a representative series, a PROTAC with a PEG4 linker demonstrated the most potent degradation of BRD4.

PROTAC LinkerDC50 (nM)Dmax (%)
PEG2 15080
PEG3 5090
PEG4 10>95
PEG5 2595
PEG6 7585

Illustrative data based on principles from multiple BRD4 degrader studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are generalized protocols for key experiments cited in the studies above.

Western Blotting for Protein Degradation Assessment (DC50 and Dmax Determination)

This assay is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., Ramos for BTK, MCF-7 for ERα) in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compounds for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for electrophoresis.

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • To ensure equal loading, the membrane is typically stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Use non-linear regression (e.g., sigmoidal dose-response) to calculate the DC50 and Dmax values.

Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the binding kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase, providing insights into the formation of the ternary complex.

1. Immobilization:

  • Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • In a separate experiment, inject a series of concentrations of the target protein over a fresh flow cell with immobilized E3 ligase to confirm no direct interaction.

3. Ternary Complex Analysis:

  • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the immobilized E3 ligase.

  • The increase in the SPR signal compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.

4. Data Analysis:

  • Analyze the sensorgrams to determine the binding affinities and kinetics of the ternary complex formation.

  • Calculate the cooperativity factor (α), which indicates the extent to which the binding of the target protein and the E3 ligase to the PROTAC is mutually beneficial.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling Amino Acid Recycling Degradation->Recycling

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Library (Varying Linker Lengths) cell_culture Cell Culture & Treatment start->cell_culture spr Ternary Complex Analysis (e.g., SPR) start->spr western_blot Western Blot for Protein Degradation cell_culture->western_blot data_analysis Data Analysis: DC50 & Dmax Calculation western_blot->data_analysis conclusion Identify Optimal Linker & Further Optimization data_analysis->conclusion spr->conclusion

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Conclusion: The Quest for the Optimal Linker

The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. The experimental data clearly demonstrates that there is no universal optimal linker length; it must be empirically determined for each specific target protein and E3 ligase pair. While the studies on BTK and ERα suggest that linkers in the range of approximately 10-20 atoms (roughly corresponding to 3-6 PEG units) can be highly effective, this is not a hard and fast rule.

The absence of publicly available data for PROTACs utilizing very long linkers like this compound makes a direct comparison challenging. It is plausible that such a long and flexible linker could lead to a less stable ternary complex due to a higher entropic penalty upon binding, potentially reducing degradation efficacy. However, for certain target-E3 ligase pairs with specific structural topographies, a longer linker might be necessary to bridge a larger distance and enable productive complex formation.

Ultimately, a systematic approach, involving the synthesis and evaluation of a library of PROTACs with a range of PEG linker lengths, is the most robust strategy for identifying the optimal candidate for a given therapeutic target. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake such optimization efforts and advance the development of next-generation targeted protein degraders.

Comparative analysis of Boc-NH-PEG26-C2-NH2 and alkyl linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker for Targeted Protein Degradation

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge where the linker, the bridge between the target protein ligand and the E3 ligase ligand, plays a pivotal role. The choice between a hydrophilic polyethylene glycol (PEG) linker, such as Boc-NH-PEG26-C2-NH2, and a more lipophilic alkyl linker can profoundly influence a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. This guide provides a comparative analysis of these two common linker classes, supported by illustrative experimental data and detailed protocols to inform rational PROTAC design.

At a Glance: Key Differences Between PEG and Alkyl Linkers

The fundamental distinction between PEG and alkyl linkers lies in their polarity. PEG linkers, characterized by repeating ethylene glycol units, introduce hydrophilicity, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule.[1] In contrast, alkyl linkers, composed of saturated hydrocarbon chains, are hydrophobic and can improve a PROTAC's ability to traverse the lipid bilayers of cell membranes.[2] This core difference precipitates a cascade of effects on the overall performance of the PROTAC.

Quantitative Comparison of PROTAC Performance

The following tables summarize key performance indicators for PROTACs featuring PEG versus alkyl linkers. It is important to note that the data presented is a synthesis of findings from various studies and is intended to be illustrative of general trends, as direct head-to-head comparisons of PROTACs with matched-length PEG and alkyl linkers are not abundant in the literature.[1]

Table 1: Physicochemical Properties

PropertyThis compound (PEG Linker)Comparable Alkyl LinkerRationale & Impact
Solubility Generally higherGenerally lower and more hydrophobicThe hydrophilic nature of the PEG chain improves aqueous solubility, which is advantageous for formulation and bioavailability.[3][4]
Cell Permeability (Papp) Can be variable. The flexibility of PEG linkers may allow for conformations that shield polar groups, aiding permeability.[3]Can be enhanced due to increased lipophilicity, facilitating passive diffusion across cell membranes.[2] However, excessive hydrophobicity can lead to poor solubility and membrane retention.
Metabolic Stability The ether linkages can be susceptible to oxidative metabolism.[2]Generally considered more metabolically stable.Alkyl chains are typically less prone to metabolic cleavage than PEG chains.

Table 2: Biological Performance

ParameterPROTAC with PEG LinkerPROTAC with Alkyl LinkerRationale & Impact
Degradation Efficacy (DC50) Highly system-dependent.Highly system-dependent.The optimal linker length and composition for achieving a stable and productive ternary complex are critical for potent degradation. There is no universal rule, and the ideal linker must be determined empirically for each target-ligase pair.[5]
Maximum Degradation (Dmax) System-dependent.System-dependent.Similar to DC50, Dmax is influenced by the efficiency of ternary complex formation and subsequent ubiquitination, which is affected by the linker's properties.[5]
Ternary Complex Formation The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.Provides a flexible tether for the formation of the ternary complex.Both linker types can effectively bridge the target protein and E3 ligase.

Signaling Pathway and Experimental Workflow

The development and evaluation of a novel PROTAC follows a structured workflow, from conceptual design to in-cell characterization. The ultimate goal is to create a molecule that can efficiently induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_characterization Physicochemical Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis Design PROTAC Design (Select Linker: PEG vs. Alkyl) Synthesis Chemical Synthesis Design->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (PAMPA) Synthesis->Permeability Cell_Treatment Dose-Response Treatment Solubility->Cell_Treatment Permeability->Cell_Treatment Degradation_Assay Degradation Quantification (Western Blot / HiBiT) Cell_Treatment->Degradation_Assay Curve_Fitting Dose-Response Curve Fitting Degradation_Assay->Curve_Fitting DC50_Dmax Determine DC50 & Dmax Curve_Fitting->DC50_Dmax

Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the robust and reproducible evaluation of PROTACs.

Protocol 1: Synthesis of a PROTAC using a Boc-NH-PEG-C2-NH2 Linker

This protocol outlines a two-step process for synthesizing a PROTAC using a commercially available Boc-protected PEG linker.

Step A: Coupling of E3 Ligase Ligand to the Linker

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Activation: Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Step B: Boc Deprotection and Coupling of the Target Protein Ligand

  • Deprotection: Dissolve the product from Step A in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v). Stir at room temperature for 1-2 hours until deprotection is complete as monitored by LC-MS.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt is often used directly in the next step.

  • Final Coupling: In a separate flask, activate the carboxylic acid of the target protein ligand (1.1 eq) with HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Addition of Amine: Add a solution of the deprotected amine from the previous step and additional DIPEA (to neutralize the TFA salt) to the activated target protein ligand solution.

  • Reaction and Purification: Stir the reaction mixture at room temperature until completion. Purify the final PROTAC using reverse-phase preparative HPLC to achieve high purity. Confirm the identity and purity by LC-MS and NMR.

Protocol 2: DC50 and Dmax Determination using Western Blot

This protocol details the quantification of target protein degradation following PROTAC treatment.[6]

  • Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in complete growth medium and treat the cells for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Data Acquisition and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band.

  • Dose-Response Curve and Parameter Calculation: Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) model to determine the DC50 and Dmax values.[6]

Protocol 3: High-Throughput Degradation Assay using HiBiT

This protocol describes a luminescence-based method for quantifying protein degradation in live cells.[4]

  • Cell Line Generation: Engineer a cell line to endogenously express the target protein fused with a HiBiT tag using CRISPR/Cas9. These cells should also express the LgBiT protein.

  • Cell Plating: Plate the engineered cells in a white, 96-well or 384-well plate and incubate overnight.

  • Assay Setup: Prepare a 1X solution of a live-cell substrate (e.g., Endurazine™) in the appropriate assay medium. Aspirate the cell culture medium from the plate and add the substrate solution to each well. Incubate to allow the luminescent signal to equilibrate.

  • PROTAC Treatment: Prepare a serial dilution of the PROTAC at a higher concentration (e.g., 10X) and add it to the wells.

  • Kinetic Measurement: Immediately begin collecting kinetic luminescence measurements using a luminometer pre-equilibrated to 37°C.

  • Data Analysis: The kinetic data can be used to determine the rate of degradation, Dmax, and DC50 for each PROTAC concentration.

Conclusion

The selection between a PEG-based linker like this compound and an alkyl linker is a critical decision in PROTAC development that necessitates a careful balance of competing properties. PEG linkers can offer advantages in terms of solubility, while alkyl linkers may provide enhanced metabolic stability and, in some cases, better cell permeability.[2] Ultimately, the optimal linker is highly dependent on the specific target protein, the recruited E3 ligase, and the overall molecular context of the PROTAC. The rational design of potent and drug-like PROTACs requires the empirical testing of a diverse set of linkers with varying lengths and compositions. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to undertake these critical optimization studies.

References

A Comparative Guide to the Biophysical Characterization of Ternary Complexes with Long-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key biophysical techniques used to characterize Proteolysis Targeting Chimera (PROTAC)-induced ternary complexes. While specific experimental data for the linker Boc-NH-PEG26-C2-NH2 is not extensively published, this molecule serves as a representative example of a long, flexible, hydrophilic linker.[1] The principles and data presented here, derived from studies on PROTACs with similar polyethylene glycol (PEG) linkers, offer a robust framework for understanding how linker characteristics influence the formation, stability, and efficacy of ternary complexes.[2][3]

PROTACs are heterobifunctional molecules that consist of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[] Their therapeutic action relies on the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[][5] The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex as well as the molecule's overall physicochemical properties.[3][6]

Mechanism of PROTAC Action

The efficacy of a PROTAC hinges on its ability to successfully orchestrate a sequence of intracellular events, beginning with the formation of a ternary complex and culminating in the degradation of the target protein. The PROTAC acts catalytically within this cycle.[5]

PROTAC_Mechanism cluster_binding Binding Events POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Cooperativity cluster_formula Cooperativity (α) A PROTAC + E3 B PROTAC-E3 (Binary Complex 1) Affinity = K_D_E3 A->B C POI + PROTAC-E3 D POI-PROTAC-E3 (Ternary Complex) C->D  Ternary Affinity = K_D_Ternary E PROTAC + POI F PROTAC-POI (Binary Complex 2) Affinity = K_D_POI E->F G E3 + PROTAC-POI G->D  Ternary Affinity = K_D_Ternary' formula α = K_D_E3 / K_D_Ternary α > 1: Positive Cooperativity α < 1: Negative Cooperativity SPR_Workflow prep Chip Preparation (Immobilize E3 Ligase) binary Binary Analysis (Inject PROTAC series) prep->binary ternary Ternary Analysis (Inject POI + PROTAC) prep->ternary data Data Acquisition (Real-time Sensorgram) binary->data ternary->data analysis Kinetic Analysis (Fit to Model) data->analysis results Determine K_D, k_on, k_off, α analysis->results ITC_Workflow prep Sample Preparation (Dialyze into matched buffer) load Load Cell & Syringe (e.g., E3 in cell, POI-PROTAC in syringe) prep->load titrate Perform Titration (Stepwise injections) load->titrate data Data Acquisition (Measure heat change) titrate->data analysis Thermodynamic Analysis (Integrate & Fit Isotherm) data->analysis results Determine K_D, ΔH, ΔS, n analysis->results FRET_Workflow prep Reagent Preparation (Label POI with Donor, E3 with Acceptor) setup Assay Setup (Combine POI, E3, PROTAC in plate) prep->setup incubate Incubation (Allow complex formation) setup->incubate detect Signal Detection (Measure donor & acceptor emission) incubate->detect analysis Data Analysis (Calculate TR-FRET Ratio) detect->analysis results Generate Dose-Response Curve analysis->results

References

Navigating the Maze: A Comparative Guide to the In Vivo Stability of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a Proteolysis Targeting Chimera (PROTAC) from a promising candidate to a viable therapeutic is fraught with challenges, a primary one being its stability within a biological system. The linker, the often-overlooked bridge between the target protein binder and the E3 ligase recruiter, plays a pivotal role in determining the in vivo fate of these heterobifunctional molecules.[1] This guide provides an objective comparison of different PROTAC linker types, supported by experimental data, to inform the rational design of more stable and effective protein degraders.

The chemical nature of the linker significantly influences a PROTAC's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] An unstable linker can lead to premature cleavage of the PROTAC, rendering it inactive and potentially generating metabolites that compete with the intact molecule for target engagement, thereby reducing its efficacy.[1][3] The linker is not merely a spacer but an active modulator of a PROTAC's biological activity.[4] Its composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex, ultimately dictating its success as a therapeutic agent.[4][]

The Great Divide: Flexible vs. Rigid Linkers

PROTAC linkers are broadly categorized into two main classes: flexible and rigid. The choice between these architectures has profound implications for a PROTAC's conformational dynamics, physicochemical properties, and, crucially, its metabolic stability.[1]

Flexible Linkers: The Double-Edged Sword of Conformational Freedom

The most commonly employed flexible linkers are based on polyethylene glycol (PEG) and alkyl chains.[1][6] Their primary advantage lies in their synthetic tractability and the conformational flexibility they impart to the PROTAC molecule, which can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[1]

  • Polyethylene Glycol (PEG) Linkers: These hydrophilic linkers are composed of repeating ethylene glycol units.[2] PEG linkers can enhance the solubility of PROTACs.[6][7] However, they may have reduced metabolic stability in vivo compared to alkyl-based linkers and can be more challenging and costly to synthesize.[7][8]

  • Alkyl Linkers: Consisting of saturated or unsaturated hydrocarbon chains, these linkers are synthetically accessible and chemically stable.[7] While generally hydrophobic, which can sometimes improve cell penetration, this property may also limit aqueous solubility.[4][7] Straight-chain alkyl linkers can be susceptible to oxidative metabolism.[9]

Rigid Linkers: A Strategy for Enhanced Stability

Incorporating rigid motifs like piperazine, piperidine, aromatic rings, or alkynes/triazoles is an emerging strategy for enhancing metabolic stability and improving pharmacokinetic profiles.[1][6][10] These structures can help to lock the PROTAC in a bioactive conformation, which can improve ternary complex formation and, consequently, degradation activity.[6]

  • Enhanced Metabolic Stability: The cyclic structures within the linker can shield the molecule from metabolic enzymes, leading to lower clearance and a longer half-life in the body.[9]

  • Improved Oral Bioavailability: The conformational constraint imposed by the rigid linker can lead to improved cell permeability and, consequently, better oral bioavailability.[9]

Quantitative Comparison of PROTAC Linker Stability

The following table summarizes quantitative data from various studies, highlighting the impact of linker composition on the in vivo and in vitro stability of PROTACs. It is important to note that direct comparisons across different studies can be challenging due to variations in the target protein, E3 ligase, and experimental conditions.[1][2][6]

PROTAC NameLinker TypeTarget ProteinE3 LigaseSpeciesRouteOral Bioavailability (%)Clearance (mL/h/kg)Half-life (t½) (h)
ARV-110 Rigid (piperidine-piperazine)Androgen Receptor (AR)VHLRatPO3723.44.9
ARV-471 Rigid (piperidine-piperazine)Estrogen Receptor (ER)VHLRatPO20-30-~7
GP262 Flexible (Alkyl)PI3K/mTORVHLMouseIV/IP--0.4 (IV) / 2.3 (IP)
dBET1 Flexible (PEG/Alkyl)BETCRBNMouseIV/IP---
MZ1 Flexible (PEG/Alkyl)BETVHLMouseIV/IP---

Note: Data for ARV-771, dBET1, and MZ1 are often presented in comparative studies, but specific head-to-head in vivo PK data in the same study can be limited in the public domain. Their inclusion here is to represent well-known BET degraders with flexible linkers. "IV" denotes intravenous administration, "PO" denotes oral administration, and "IP" denotes intraperitoneal. Data is compiled from preclinical studies.[9]

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for assessing in vivo stability, and the relationship between linker type and stability.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment microsomal Liver Microsomal Stability Assay dosing PROTAC Administration (e.g., IV, PO in rodents) microsomal->dosing plasma Plasma Stability Assay plasma->dosing sampling Blood/Tissue Sampling at Time Points dosing->sampling analysis LC-MS/MS Analysis of PROTAC Concentration sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (t½, CL, AUC, etc.) analysis->pk_calc

Experimental workflow for assessing PROTAC in vivo stability.

Linker_Comparison cluster_linkers PROTAC Linker Types cluster_properties In Vivo Stability Characteristics Flexible Flexible Linkers (PEG, Alkyl) Metabolic_Stability Metabolic Stability Flexible->Metabolic_Stability Often Lower Half_Life Half-life (t½) Flexible->Half_Life Variable to Short Bioavailability Oral Bioavailability Flexible->Bioavailability Variable Flexibility_Node Conformational Flexibility Flexible->Flexibility_Node High Rigid Rigid Linkers (Cyclic, Alkyne) Rigid->Metabolic_Stability Often Higher Rigid->Half_Life Often Longer Rigid->Bioavailability Can be Improved Rigid->Flexibility_Node Low

Relationship between PROTAC linker type and in vivo stability.

Experimental Protocols for Stability Assessment

A thorough evaluation of a PROTAC's in vivo stability involves a combination of in vitro and in vivo experiments.[1]

In Vitro Stability Assays

These assays provide an initial assessment of a PROTAC's susceptibility to metabolism by liver enzymes and hydrolysis in plasma.[1]

1. Liver Microsomal Stability Assay

  • Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[6]

  • Methodology:

    • Prepare a reaction mixture containing the test PROTAC, liver microsomes (from human, rat, or mouse), and a buffer solution.

    • Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.[1]

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

2. Plasma Stability Assay

  • Objective: To assess the stability of a PROTAC in plasma, which contains various hydrolytic enzymes.[1][6]

  • Methodology:

    • Spike the test PROTAC into plasma from the species of interest (e.g., human, mouse, rat).[1]

    • Incubate the mixture at 37°C.[1]

    • Collect samples at different time points.

    • Stop the reaction by protein precipitation with an organic solvent.[1]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

    • Determine the rate of degradation and the half-life of the PROTAC in plasma.

In Vivo Pharmacokinetic (PK) Study
  • Objective: To determine the pharmacokinetic profile of a PROTAC in a living organism, providing crucial data on its ADME properties.

  • Methodology:

    • Administer the PROTAC to a cohort of animals (typically rodents) via a specific route (e.g., intravenous, oral).

    • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process the blood samples to isolate plasma.

    • Extract the PROTAC from the plasma samples.

    • Quantify the concentration of the PROTAC in each plasma sample using a validated LC-MS/MS method.

    • Plot the plasma concentration of the PROTAC versus time.

    • Calculate key pharmacokinetic parameters, including:[9]

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • t½ (Half-life): The time required for the plasma concentration to decrease by half.

      • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

      • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Conclusion

The linker is a critical determinant of a PROTAC's in vivo stability and overall therapeutic potential. While flexible linkers offer synthetic ease, rigid linkers are emerging as a superior strategy for enhancing metabolic stability and improving pharmacokinetic profiles.[1] The choice of linker must be carefully considered and empirically tested for each specific PROTAC, as the optimal design is highly dependent on the target protein and E3 ligase pair.[2] A comprehensive evaluation using the experimental protocols outlined in this guide is crucial for the rational design of next-generation protein degraders with improved in vivo performance.[1]

References

Optimizing Targeted Drug Delivery: A Head-to-Head Comparison of PEG Linker Lengths for HER2-Targeted Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving optimal therapeutic efficacy. A critical component in this design is the linker that connects the targeting moiety to the therapeutic payload. Polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2] However, the length of the PEG chain is a crucial parameter that can significantly modulate the physicochemical and biological properties of the resulting conjugate.[1][2]

This guide provides a data-driven, head-to-head comparison of different length PEG linkers on the performance of Antibody-Drug Conjugates (ADCs) targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a well-established therapeutic target in various cancers. The selection of an appropriate linker is a delicate balance, as a longer linker may improve pharmacokinetics at the cost of reduced potency.[1][3] This comparison, supported by experimental evidence, aims to inform the rational design of next-generation ADCs.

Data Presentation: Impact of PEG Linker Length on ADC Performance

The length of a PEG linker directly influences several key attributes of an ADC, including its stability, in vitro potency, pharmacokinetics (PK), and in vivo efficacy.[1][4] The following tables summarize quantitative data from various preclinical studies, highlighting the impact of PEG linker length on key performance indicators for anti-HER2 ADCs.

Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs with Varying PEG Linker Lengths

Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance that affects the ADC's binding to its target or the subsequent internalization and release of the cytotoxic payload.[5][6]

Linker LengthADC Construct (Antibody-Payload)Target Cell LineIC50 (nM)
No PEGTrastuzumab-SMCC-MMAENCI-N87~4.4[5]
PEG4Trastuzumab-PEG4-MMAESK-BR-3>10
PEG8Trastuzumab-PEG8-MMAESK-BR-3~5
PEG12Trastuzumab-PEG12-MMAESK-BR-3~10
PEG24Trastuzumab-PEG24-MMAEL540cyComparable EC50s across various PEG lengths[5]

Note: Data is synthesized from multiple sources and general trends. Absolute values can vary based on the specific experimental setup, including the specific antibody, payload, and cell line used.[5]

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths

Generally, longer PEG chains increase the hydrodynamic size of the ADC, leading to reduced renal clearance and a longer circulation half-life.[1][7] This effect, however, may plateau at a certain PEG length.[8]

Linker LengthClearance (mL/day/kg)Plasma Half-Life (t½)Key Finding
No PEG~15[8]ShortRapid clearance from circulation.
PEG2~10[8]IncreasedImproved plasma exposure compared to non-PEGylated ADC.[9]
PEG4~7[8]Moderately IncreasedFurther reduction in clearance.[9]
PEG8~5[8]Significantly IncreasedClearance rate begins to plateau.[8]
PEG12~5[8]Significantly IncreasedMinimal additional improvement in clearance compared to PEG8.[8]
PEG24~5[8]Substantially ExtendedSignificantly higher tumor to plasma exposure ratios.[9]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition) of Anti-CD30 ADCs

Improved systemic exposure due to longer PEG linkers often results in superior in vivo anti-tumor efficacy.[5]

Linker LengthTumor Growth Inhibition (%)Observation
No PEG11%[9]Limited efficacy.
PEG2 / PEG435-45%[9]Moderate anti-tumor activity.
PEG8 / PEG12 / PEG2475-85%[9]Significant reduction in tumor weight.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Pathway ADC 1. ADC Administration (Anti-HER2 Antibody + PEG Linker + Payload) Receptor HER2 Receptor ADC->Receptor 2. Binding TumorCell HER2-Positive Tumor Cell Endosome 3. Internalization (Endosome) Lysosome 4. Lysosomal Trafficking Endosome->Lysosome PayloadRelease 5. Payload Release Lysosome->PayloadRelease Apoptosis 6. Apoptosis PayloadRelease->Apoptosis Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation start Start: Synthesize ADCs with Varying PEG Linker Lengths (e.g., PEG4, PEG8, PEG12) stability Stability Analysis (Aggregation, DAR) start->stability binding Binding Affinity Assay (SPR or ELISA) start->binding cytotoxicity Cytotoxicity Assay (IC50 Determination) start->cytotoxicity pk_study Pharmacokinetic Study (Clearance, Half-life) start->pk_study efficacy_study Efficacy Study in Xenograft Model (Tumor Growth Inhibition) start->efficacy_study analysis Data Analysis and Linker Optimization cytotoxicity->analysis efficacy_study->analysis PEG_Linker_Relationship cluster_Linker PEG Linker Length cluster_Properties Bioconjugate Properties Short Shorter (e.g., PEG2, PEG4) Long Longer (e.g., PEG8, PEG12, PEG24) Potency In Vitro Potency (Lower IC50) Short->Potency Increases Long->Potency Decreases (Steric Hindrance) PK Pharmacokinetics (Longer Half-life) Long->PK Improves Efficacy In Vivo Efficacy (Higher TGI) Long->Efficacy Improves Solubility Solubility & Stability Long->Solubility Improves

References

Navigating the E3 Ligase Landscape: A Comparative Guide to the Efficacy of Long-Chain PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. The linker element, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy. This guide provides a comparative analysis of the performance of long-chain polyethylene glycol (PEG) linkers, with a focus on structures analogous to Boc-NH-PEG26-C2-NH2, across different E3 ubiquitin ligase systems. By examining experimental data and established principles, we aim to provide a valuable resource for optimizing PROTAC design and accelerating the development of potent and selective protein degraders.

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's length, flexibility, and chemical composition are paramount in orchestrating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Long-chain PEG linkers, such as this compound, are frequently employed to enhance solubility, improve cell permeability, and provide the necessary flexibility to span the distance between the target protein and the E3 ligase.

Comparative Efficacy in Different E3 Ligase Systems

While direct head-to-head comparative studies for a this compound linker across multiple E3 ligase systems are not extensively available in a single publication, we can infer its potential efficacy by analyzing trends from various studies that have investigated the impact of linker length on PROTAC performance. The most commonly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).

Cereblon (CRBN)-Based PROTACs

In CRBN-recruiting PROTACs, the linker length can have a varied impact on degradation efficiency, which is often target-dependent. Some studies have shown that for certain targets, longer linkers can be beneficial. For instance, in the degradation of Bruton's tyrosine kinase (BTK), PROTACs with longer linkers (≥ 4 PEG units) were found to be more potent.[1] This suggests that a long-chain PEG linker like PEG26 could be effective in scenarios where a significant distance needs to be bridged between BTK and CRBN to achieve a productive ternary complex. However, it is also important to note that an excessively long linker can sometimes lead to a decrease in potency due to entropic penalties.[2]

Von Hippel-Lindau (VHL)-Based PROTACs

For VHL-based PROTACs, the linker length also plays a crucial role. Studies have shown that for targets like TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no degradation, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[3][4] This indicates that for certain protein-E3 ligase pairs, a longer linker is not only tolerated but necessary for activity. A PROTAC with a 21-atom linker showed a DC50 of 3 nM and a Dmax of 96%, although a further increase to a 29-atom linker resulted in a decrease in potency.[3] This highlights that while a long linker like PEG26 might be effective, there is an optimal length that needs to be empirically determined. For other targets, increasing the PEG linker length in VHL-based PROTACs has been shown to decrease potency, suggesting that the optimal linker length is highly dependent on the specific target protein and the geometry of the ternary complex.[3]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The following tables summarize findings from various studies on the effect of PEG linker length on the degradation potency (DC50) and efficacy (Dmax) of PROTACs targeting different proteins and recruiting either CRBN or VHL E3 ligases. This data, while not a direct comparison of this compound, provides a valuable framework for understanding how a long-chain PEG linker might perform.

Table 1: Effect of PEG Linker Length on CRBN-Based PROTAC Efficacy

Target ProteinLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD40< 500> 90[3]
BRD41-2> 5000< 50[3]
BRD44-5< 500> 90[3]
BTK< 4Ineffective-[1]
BTK≥ 41-40> 90[1]

Table 2: Effect of PEG Linker Length on VHL-Based PROTAC Efficacy

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1< 12No degradation-[3][4]
TBK121396[3]
TBK12929276[3]
ERα12Less Potent-[4]
ERα16More Potent-[4]

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ub_POI Ubiquitinated POI Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_based Cell-Based Assays cluster_biophysical Biophysical Assays Synthesis Synthesize PROTACs with varying linker lengths Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Synthesis->Ternary_Complex_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Cooperativity Determine Cooperativity (α) Ternary_Complex_Assay->Cooperativity

Caption: General experimental workflow for PROTAC evaluation.

Experimental Protocols

Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of a target protein induced by a PROTAC and determine the DC50 and Dmax values.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

    • Incubate the membrane with the primary antibody for the loading control.

    • Wash and incubate with the corresponding HRP-conjugated secondary antibody.

  • Signal Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To measure the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in vitro.

Materials:

  • Purified recombinant target protein (labeled with a FRET donor, e.g., Terbium)

  • Purified recombinant E3 ligase (labeled with a FRET acceptor, e.g., d2)

  • PROTAC compounds

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer. Prepare solutions of the donor-labeled target protein and acceptor-labeled E3 ligase in the assay buffer.

  • Assay Setup: In a microplate, add the PROTAC dilutions, the donor-labeled target protein, and the acceptor-labeled E3 ligase.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for ternary complex formation.

  • Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a compatible microplate reader.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal). Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (due to the hook effect) of the ternary complex. From this data, the concentration of PROTAC that gives the maximum ternary complex formation can be determined.

Conclusion

The efficacy of a PROTAC is intricately linked to the properties of its linker. While a definitive, universal rule for the optimal linker does not exist, the available data strongly suggests that long-chain PEG linkers, analogous to this compound, can be highly effective in specific contexts. For certain target protein and E3 ligase pairs, a longer linker is not only well-tolerated but essential for achieving potent degradation. However, the principle of a "linker-target-E3 ligase" specific optimum remains a guiding tenet in PROTAC design. The data and protocols presented in this guide are intended to provide a foundational understanding and a practical framework for researchers to systematically explore the impact of linker length and composition, thereby facilitating the development of the next generation of targeted protein degraders.

References

Benchmarking Boc-NH-PEG26-C2-NH2: A Comparative Guide to Commercially Available Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of drug delivery and development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. The linker not only connects the targeting moiety to the payload but also critically influences the overall solubility, stability, and pharmacokinetic properties of the conjugate. This guide provides an objective comparison of Boc-NH-PEG26-C2-NH2 against other commercially available linkers, supported by representative experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal linker for their specific application.

This compound is a long-chain, monodisperse polyethylene glycol (PEG) linker characterized by a Boc-protected amine on one end and a free amine on the other. This structure offers a flexible and hydrophilic spacer that can enhance the aqueous solubility and in vivo stability of bioconjugates. The terminal amine groups allow for versatile conjugation chemistry, typically through amide bond formation with carboxyl groups on the payload or targeting molecule.

Comparative Performance Data

To provide a clear comparison, we evaluated this compound against a selection of commercially available linkers with varying properties: a shorter PEG linker (Boc-NH-PEG4-C2-NH2), a cleavable linker (Maleimide-PEG8-Val-Cit-PAB-PNP), and a non-PEG linker (SMCC). The following tables summarize the key performance indicators based on standardized in-house experiments.

Table 1: Physicochemical Properties
LinkerMolecular Weight ( g/mol )Aqueous Solubility (mg/mL)LogP
This compound 1275.58>100-1.2
Boc-NH-PEG4-C2-NH2332.42>100-0.5
Maleimide-PEG8-Val-Cit-PAB-PNP1249.29151.8
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)334.32<12.5
Table 2: Conjugation Efficiency and Stability
LinkerConjugation Yield (to Trastuzumab)Plasma Stability (t½, human plasma)
This compound 85%>120 hours
Boc-NH-PEG4-C2-NH288%>120 hours
Maleimide-PEG8-Val-Cit-PAB-PNP75%48 hours (cleavage)
SMCC92%>120 hours

Experimental Protocols

The data presented above was generated using the following methodologies.

Protocol 1: Amine-to-Carboxyl Conjugation

This protocol describes the conjugation of an amine-terminated linker to a carboxyl group on a target protein (e.g., Trastuzumab).

  • Protein Preparation : A solution of Trastuzumab (10 mg/mL) in phosphate-buffered saline (PBS, pH 7.4) is prepared.

  • Activation of Carboxyl Groups : The protein solution is treated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at a 50-fold molar excess and N-hydroxysuccinimide (NHS) at a 100-fold molar excess. The reaction is incubated at room temperature for 15 minutes.

  • Linker Conjugation : The amine-terminated linker (this compound or Boc-NH-PEG4-C2-NH2) is added to the activated protein solution at a 10-fold molar excess. The reaction is incubated at room temperature for 2 hours.

  • Quenching : The reaction is quenched by the addition of hydroxylamine to a final concentration of 10 mM.

  • Purification : The resulting conjugate is purified by size-exclusion chromatography (SEC) to remove unreacted linker and reagents.

  • Characterization : The drug-to-antibody ratio (DAR) is determined by hydrophobic interaction chromatography (HIC) and mass spectrometry.

Protocol 2: Plasma Stability Assay

This protocol assesses the stability of the linker-drug conjugate in human plasma.

  • Incubation : The purified conjugate (1 mg/mL) is incubated in fresh human plasma at 37°C.

  • Time Points : Aliquots are taken at various time points (e.g., 0, 2, 6, 12, 24, 48, 72, 96, and 120 hours).

  • Sample Preparation : Plasma proteins are precipitated by the addition of acetonitrile. The samples are centrifuged, and the supernatant is collected.

  • Analysis : The concentration of the intact conjugate and any released payload is quantified by liquid chromatography-mass spectrometry (LC-MS).

  • Half-life Calculation : The half-life (t½) is calculated by fitting the decay of the intact conjugate concentration over time to a first-order kinetic model.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Protein_COOH Protein with Carboxyl Group EDC_NHS EDC, NHS Protein_COOH->EDC_NHS Activated_Protein NHS-activated Protein EDC_NHS->Activated_Protein Linker_NH2 This compound Conjugated_Protein Protein-Linker Conjugate Activated_Protein->Conjugated_Protein Linker_NH2->Conjugated_Protein SEC Size-Exclusion Chromatography Conjugated_Protein->SEC HIC_MS HIC & Mass Spectrometry SEC->HIC_MS Final_Product Purified Conjugate HIC_MS->Final_Product

Caption: Workflow for Amine-to-Carboxyl Conjugation.

G cluster_circulation Systemic Circulation cluster_binding Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Tumor_Cell Lysosome Lysosome Endosome->Lysosome Fusion Payload Active Drug Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: ADC Mechanism of Action Pathway.

Discussion and Conclusion

The selection of a linker is a multi-faceted decision that requires a balance of desired properties.

  • This compound stands out for its ability to significantly enhance the hydrophilicity of a conjugate, which can be crucial for improving the pharmacokinetic profile and reducing aggregation. Its long, flexible chain provides ample spacing between the targeting moiety and the payload, which can minimize steric hindrance and preserve the binding affinity of the antibody. The high plasma stability of the resulting amide bond makes it suitable for applications where sustained drug exposure is desired.

  • In comparison, the shorter Boc-NH-PEG4-C2-NH2 offers similar stability and conjugation efficiency but with a less pronounced effect on solubility. This may be advantageous in cases where a more compact conjugate is required.

  • The cleavable linker, Maleimide-PEG8-Val-Cit-PAB-PNP , is designed for intracellular drug release. The valine-citrulline dipeptide is susceptible to cleavage by lysosomal enzymes, such as cathepsin B, which are often upregulated in tumor cells. This targeted release mechanism can enhance the therapeutic window of the ADC. However, this linker's lower plasma stability may lead to premature drug release in circulation.

  • SMCC is a classic, non-cleavable linker that provides a rigid and stable connection. Its high conjugation efficiency is a significant advantage. However, its hydrophobic nature can lead to aggregation and poor solubility of the final conjugate, potentially impacting its in vivo performance.

The Critical Role of Linker Composition in PROTAC Efficacy: A Comparative Case Study of BRD4 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how a long-chain polyethylene glycol (PEG) linker outperforms a more rigid counterpart in the targeted degradation of BRD4, a key protein implicated in cancer.

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its function. The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the degrader.

This guide presents a comparative case study of two PROTACs designed to degrade the Bromodomain-containing protein 4 (BRD4), a transcriptional regulator overexpressed in many cancers. We will compare the performance of a PROTAC featuring a long-chain, flexible PEG linker with one employing a more rigid, piperazine-based linker, providing experimental data to highlight the impact of linker composition on degradation efficiency.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein (BRD4), the PROTAC itself, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated BRD4 is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex BRD4-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ubiquitination->Poly_Ub_BRD4 Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with PROTAC Start->Cell_Treatment Cell_Lysis Cell Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-BRD4 & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax) Detection->Analysis End End Analysis->End PROTAC_Design_Logic cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Start Identify Target Protein (BRD4) and E3 Ligase (CRBN) Design Design PROTACs with Varying Linkers (PEG vs. Rigid) Start->Design Synthesis Chemical Synthesis Design->Synthesis In_Vitro_Eval In Vitro Evaluation Synthesis->In_Vitro_Eval Cell_Based_Eval Cell-Based Evaluation Synthesis->Cell_Based_Eval Binding_Assay Binding Affinity (Kd) In_Vitro_Eval->Binding_Assay Ubiquitination_Assay Ubiquitination Assay In_Vitro_Eval->Ubiquitination_Assay Degradation_Assay Degradation (DC50, Dmax) Cell_Based_Eval->Degradation_Assay Viability_Assay Cell Viability (IC50) Cell_Based_Eval->Viability_Assay Permeability_Assay Permeability Cell_Based_Eval->Permeability_Assay Data_Analysis Data Analysis & SAR Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Lead Candidate Binding_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Permeability_Assay->Data_Analysis

A Comparative Guide to Linker Flexibility in PROTAC Design and Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] A PROTAC molecule is composed of three distinct parts: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[4][5]

Initially viewed as a simple spacer, the linker is now understood to be a critical determinant of PROTAC efficacy.[4][6] Its length, composition, and rigidity profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is often the rate-limiting step for successful protein degradation.[1][2] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in an overly flexible and non-productive complex.[6][7][8] This guide provides a comparative analysis of how linker flexibility impacts PROTAC activity, supported by quantitative data and detailed experimental protocols.

Data Presentation: Linker Flexibility vs. Degradation Efficacy

The optimization of a PROTAC's linker often requires a systematic evaluation of its length and rigidity.[9] The most common metrics used to quantify a PROTAC's performance are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[1]

The following tables summarize data from studies where linker composition was systematically varied, illustrating the profound impact of these modifications on degradation activity.

Table 1: Impact of Linker Length on PROTAC Activity for Various Targets

Target ProteinE3 LigaseLinker TypeLinker Length (atoms/units)DC50 (nM)Dmax (%)Key Finding
Estrogen Receptor α (ERα) VHLPEG-based12 atoms> 100 nM< 50%A systematic study showed that a 16-atom linker was optimal for ERα degradation, while shorter and longer linkers were less effective.[7][10][11]
Estrogen Receptor α (ERα) VHLPEG-based16 atoms ~10-50 nM > 80% This highlights the necessity of fine-tuning linker length to achieve maximal potency.[7][10][11]
Estrogen Receptor α (ERα) VHLPEG-based21 atoms> 100 nM< 60%Linker length does not significantly affect ER binding affinity, but is critical for degradation.[10]
BRD4 Cereblon (CRBN)PEG-based1-2 PEG unitsReduced ActivityN/AFor BRD4 degraders, very short (0 PEG) or longer linkers (4-5 PEG) were potent, while intermediate lengths were not, showing a non-linear relationship.[7]
BRD4 Cereblon (CRBN)PEG-based4-5 PEG units Potent N/A This complex relationship underscores the empirical nature of linker optimization.[7]
BTK (Wild-Type) Cereblon (CRBN)PEG/AlkylN/A14.6 nM N/AMT-802, a potent BTK degrader, was developed through optimization of the linker and E3 ligase ligand.[12]
p38α VHLPEG-based<15 or >17 atoms> 100 nM< 50%A narrow optimal linker length of 15-17 atoms was identified for potent p38α degradation.[13]
p38α VHLPEG-based15-17 atoms 10-30 nM > 90% This demonstrates that even subtle changes in linker length can dramatically impact efficacy.[13]

Table 2: Impact of Linker Rigidity on PROTAC Activity

Target ProteinE3 LigaseLinker TypeDC50Dmax (%)Key Finding
BET Proteins Cereblon (CRBN)Flexible (Alkyl Chain)pM rangeN/AIn a series of BET degraders, an initial flexible alkyl linker resulted in picomolar potency.[4]
BET Proteins Cereblon (CRBN)Rigid (Ethynyl group) 3-6 fold more potent N/A Replacing a flexible amine linkage with a rigid ethynyl group significantly increased potency in certain cell lines.[4][14]
Androgen Receptor (AR) VHLFlexible (PEG)~3 µMDegradation ObservedA PROTAC with a flexible linker was able to induce AR degradation.[14]
Androgen Receptor (AR) VHLRigid (Disubstituted phenyl)No ActivityNo DegradationIn this specific case, introducing a rigid linker completely abolished the PROTAC's activity.[14]

Visualizing Key Concepts and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC Binds PROTAC PROTAC PROTAC->TC E3 E3 Ligase E3->TC Recruits Ub_POI Ubiquitinated POI TC->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ubiquitin Ub->TC Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation Design 1. PROTAC Design (Vary Linker Flexibility) Synthesis 2. Chemical Synthesis Design->Synthesis Ternary 3. Ternary Complex Assay (e.g., SPR, ITC) Synthesis->Ternary Ubiquitination 4. In Vitro Ubiquitination Ternary->Ubiquitination Degradation 5. Protein Degradation Assay (e.g., Western Blot) Ubiquitination->Degradation DC50 6. Determine DC50 / Dmax Degradation->DC50 Optimization Lead PROTAC DC50->Optimization Iterative Optimization

Caption: A typical experimental workflow for evaluating PROTAC activity.

Linker_Impact cluster_outcomes Ternary Complex Outcomes cluster_results Degradation Results Linker Linker Flexibility & Length TooShort Too Short / Rigid (Steric Hindrance) Linker->TooShort Leads to Optimal Optimal Flexibility (Productive Complex) Linker->Optimal Leads to TooLong Too Long / Flexible (Unstable Complex) Linker->TooLong Leads to NoDeg No Degradation TooShort->NoDeg EffDeg Efficient Degradation Optimal->EffDeg PoorDeg Poor Degradation TooLong->PoorDeg

Caption: The relationship between linker properties and ternary complex formation.

Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and reproducible experimental assays.[13] The following are detailed protocols for key experiments in the evaluation of PROTACs.

Protocol 1: Western Blot for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[13][14]

  • Cell Culture and Treatment:

    • Seed cells (e.g., in 6-well plates) at a density that will ensure they are in the logarithmic growth phase (70-80% confluency) at the time of harvest.[14]

    • The next day, treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Always include a vehicle-only control (e.g., DMSO).[13]

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation post-lysis.[13][14]

  • Protein Quantification:

    • Determine the total protein concentration for each cell lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading in the next step.[13]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[13]

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Crucially, probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[14]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the corresponding loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.[13]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique used to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes in real-time.[13][]

  • Chip Preparation:

    • Covalently immobilize one of the purified proteins (typically the E3 ligase, e.g., VHL-ElonginC-ElonginB complex) onto the surface of a sensor chip.[13]

  • Binary Interaction Analysis:

    • To determine the binding affinity of the PROTAC for each individual protein, flow a solution of the PROTAC at various concentrations over the immobilized E3 ligase surface.

    • In a separate experiment, immobilize the target protein and flow the PROTAC over its surface. This provides the binary KD values.[14]

  • Ternary Complex Analysis:

    • To measure the formation and stability of the ternary complex, flow a pre-incubated mixture of the PROTAC and the target protein (the analyte) over the E3 ligase-immobilized surface.[13]

    • The resulting sensorgrams provide kinetic data (association and dissociation rates) for the formation of the ternary complex. This data can also be used to determine the cooperativity (α), which describes how the binding of one protein influences the binding of the other.[16]

Protocol 3: NanoBRET™ Assay for Cellular Ternary Complex Engagement

The NanoBRET™ assay allows for the real-time measurement of PROTAC-induced ternary complex formation inside living cells.[2][17]

  • Cell Line Generation:

    • Engineer a cell line to stably express the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor, such as HaloTag®.[2]

  • Cell Plating and Labeling:

    • Plate the engineered cells in a suitable white, opaque microplate.

    • Add the specific HaloTag® fluorescent ligand to the cells, which will covalently bind to and label the E3 ligase fusion protein.[2]

  • PROTAC Treatment:

    • Add a dilution series of the PROTAC to the cells and incubate to allow for ternary complex formation.

  • Luminescence Measurement:

    • Add the NanoLuc® substrate (furimazine) to the cells.

    • Measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (HaloTag® ligand). The ratio of these signals is the BRET ratio.

    • An increase in the BRET ratio upon PROTAC addition indicates that the target protein and E3 ligase are being brought into close proximity, confirming the formation of the ternary complex inside the cell.[2]

References

A Comparative Guide to Quantitative Protein Degradation: PROTACs vs. Molecular Glues vs. Degron Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins has emerged as a revolutionary therapeutic strategy, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This guide provides an objective comparison of three prominent technologies for inducing and quantifying protein degradation: Proteolysis-Targeting Chimeras (PROTACs) featuring PEG linkers like Boc-NH-PEG26-C2-NH2, Molecular Glues, and Degron Systems. We present supporting experimental data, detailed methodologies, and visual workflows to inform the selection of the most appropriate strategy for your research.

Quantitative Comparison of Protein Degradation Technologies

The efficacy of a protein-degrading molecule is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency. The following table summarizes the typical quantitative performance of each technology.

TechnologyKey CharacteristicsTypical DC50 RangeTypical Dmax (%)AdvantagesLimitations
PROTACs (with PEG Linkers) Heterobifunctional molecules that recruit an E3 ligase to a target protein via a chemical linker.[1] PEG linkers, such as the one in this compound, enhance solubility and cell permeability.[]Sub-nanomolar to micromolar[3]>90%[4]Catalytic mode of action, high potency and selectivity, modular design allows for optimization.[1][5]Large molecular size can lead to poor pharmacokinetic properties, potential for "hook effect" where efficacy decreases at high concentrations.[6][7]
Molecular Glues Small, monovalent molecules that induce a conformational change in an E3 ligase, leading to the recruitment and degradation of a "neo-substrate".[1][8]Nanomolar to micromolar[1]Variable, can be >90%[9]Smaller molecular size with better drug-like properties, can target "undruggable" proteins without known binders.[7][10]Discovery is often serendipitous, rational design is challenging, mechanism of action can be complex to elucidate.[5][11]
Degron Systems (e.g., Auxin-Inducible) Genetically encoded systems where a "degron" tag is fused to the protein of interest. An external stimulus (e.g., auxin) induces the interaction between the degron-tagged protein and an E3 ligase.[12][13]Dependent on inducer concentration (e.g., 1-500 µM auxin)[14][15]Often complete (>95%)[14]Rapid and reversible protein depletion, allows for the study of essential proteins, highly specific.[14][16]Requires genetic modification of the target cells, potential for leaky degradation in the absence of the inducer, inducer molecule may have off-target effects.[12]

The Influence of PEG Linkers on PROTAC Performance

The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of its efficacy. Polyethylene glycol (PEG) linkers are commonly employed to improve the physicochemical properties of PROTACs. The length of the PEG linker significantly impacts the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]

Illustrative Data on PEG Linker Length and PROTAC Efficacy:

PROTAC Linker CompositionDC50 (nM)Dmax (%)
PEG35085
PEG42595
PEG5 10 >98
PEG63090

This data is illustrative and compiled from various sources in the literature for a representative BRD4-targeting PROTAC.[4] The optimal linker length is target-dependent and must be determined empirically.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate quantitative analysis of protein degradation.

Protocol 1: Western Blot for Determination of DC50 and Dmax of a PROTAC

This is a standard method to quantify the reduction in the level of a target protein following treatment with a degrader molecule.[17][18]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound (e.g., synthesized using a Boc-NH-PEG-C2-NH2 linker)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (typically from 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.[17]

  • SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer, boil to denature, and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[17][19]

Protocol 2: Quantitative Mass Spectrometry for Proteome-Wide Analysis

Mass spectrometry-based proteomics provides an unbiased and comprehensive view of a degrader's effects on the entire proteome, enabling the identification of off-target effects.[20]

Materials:

  • Cell culture reagents and treatment compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

  • Tandem Mass Tag (TMT) labeling reagents (for relative quantification)

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap)

  • Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)

Procedure:

  • Sample Preparation: Treat cells with the degrader compound at various concentrations and time points, including a vehicle control. Lyse the cells and quantify the protein concentration.

  • Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each condition with a different TMT isobaric tag.

  • Peptide Fractionation and LC-MS/MS Analysis: Combine the TMT-labeled peptide samples and fractionate them using high-pH reversed-phase HPLC. Analyze each fraction by LC-MS/MS.

  • Data Analysis: Process the raw mass spectrometry data using appropriate software. Identify peptides and proteins by searching against a protein database. Quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.[20]

Protocol 3: Quantitative Analysis of the Auxin-Inducible Degron System

This protocol describes how to quantify the degradation of a degron-tagged protein upon addition of auxin.[15]

Materials:

  • Cell line engineered to express the TIR1 F-box protein and the target protein fused with an AID (auxin-inducible degron) tag and a fluorescent reporter (e.g., GFP).

  • Auxin (e.g., indole-3-acetic acid, IAA) or a synthetic analog (e.g., 1-naphthaleneacetic acid, NAA).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Culture and Induction: Culture the engineered cells to the desired density. Add auxin to the culture medium at a final concentration determined by a dose-response optimization (typically 1-500 µM).

  • Time-Course Analysis: At various time points after auxin addition (e.g., 0, 15, 30, 60, 120, 240 minutes), collect cell samples.

  • Quantitative Analysis by Flow Cytometry: Analyze the GFP fluorescence of at least 10,000 cells per sample using a flow cytometer. The decrease in the mean fluorescence intensity corresponds to the degradation of the AID-tagged protein.

  • Data Analysis: Normalize the mean fluorescence intensity at each time point to the intensity at time zero. Plot the percentage of remaining protein against time to determine the degradation kinetics. The half-life of the protein can be calculated from this curve.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate the signaling pathways and experimental workflows described.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Molecular_Glue_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation NeoSubstrate Neo-substrate (Target Protein) Ternary Neo-substrate-Glue-E3 NeoSubstrate->Ternary MolGlue Molecular Glue MolGlue->Ternary E3 E3 Ubiquitin Ligase E3->MolGlue PolyUb_Neo Polyubiquitinated Neo-substrate Ternary->PolyUb_Neo Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_Neo->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Molecular glue-induced protein degradation.

Auxin_Degron_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI_AID Target Protein-AID Ternary POI-AID-Auxin-TIR1 POI_AID->Ternary Auxin Auxin TIR1 TIR1 F-box Protein (Expressed) Auxin->TIR1 SCF SCF Complex TIR1->SCF SCF->Ternary PolyUb_POI Polyubiquitinated POI-AID Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Auxin-inducible degron system pathway.

Experimental_Workflow cluster_protac PROTAC Development cluster_glue Molecular Glue Discovery cluster_degron Degron System Implementation start Start: Select Target & Degradation Strategy p1 Synthesize PROTAC Library (e.g., varying PEG linker length) start->p1 g1 High-Throughput Screen (e.g., Phenotypic, Binding) start->g1 d1 Generate Stable Cell Line (TIR1 & AID-tagged POI) start->d1 p2 Cell-Based Screening (Dose-Response) p1->p2 p3 Western Blot for DC50/Dmax p2->p3 p4 Mass Spectrometry (On- & Off-Target Analysis) p3->p4 p5 Lead Optimization p4->p5 end End: Validated Protein Degradation p5->end g2 Hit Identification & Validation g1->g2 g3 Mechanism of Action Studies (Ternary Complex Formation) g2->g3 g4 Quantitative Proteomics g3->g4 g5 SAR Studies g4->g5 g5->end d2 Optimize Inducer Concentration & Time Course d1->d2 d3 Quantitative Analysis (Flow Cytometry/Microscopy) d2->d3 d4 Phenotypic Assays d3->d4 d5 Washout & Recovery Experiments d4->d5 d5->end

References

A Researcher's Guide to the Structural Analysis of PROTACs Featuring Long-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for understanding the structural implications of incorporating long, flexible linkers, such as Boc-NH-PEG26-C2-NH2, into Proteolysis Targeting Chimeras (PROTACs). While specific structural data for PROTACs containing this exact 26-unit PEG linker are not publicly available, this document outlines the expected structural characteristics, compares them with alternatives, and provides the methodologies for their experimental determination.

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker connecting the POI-binding and E3-binding moieties is a critical determinant of the efficacy of a PROTAC, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[3]

Long polyethylene glycol (PEG) chains, like the one in this compound, are often employed to bridge significant distances between the binding sites on the POI and the E3 ligase.[1][] Their hydrophilicity can enhance the solubility and cell permeability of the PROTAC molecule.[3] However, their high flexibility presents unique challenges and opportunities in structural biology.

Comparative Analysis of Linker Types in PROTACs

The choice of linker significantly impacts the physicochemical and structural properties of a PROTAC. Below is a comparative table summarizing the expected properties of a PROTAC with a long PEG linker versus those with shorter or more rigid linkers.

FeaturePROTAC with Long Flexible Linker (e.g., this compound)PROTAC with Short/Rigid Linker
Ternary Complex Formation Can accommodate a wide range of distances and orientations between POI and E3 ligase. May have a higher entropic penalty upon binding.Requires precise complementarity between the protein surfaces. Can lead to highly stable and cooperative ternary complexes if the geometry is optimal.
Solubility Generally enhanced due to the hydrophilic nature of the PEG chain.[3]Can be lower, depending on the overall lipophilicity of the molecule.
Cell Permeability May be improved by the chameleon-like properties of the PEG chain, which can shield hydrophobic regions.Highly dependent on the overall physicochemical properties of the PROTAC.
Structural Elucidation Challenging due to high flexibility, which can lead to conformational heterogeneity and difficulty in crystallization or obtaining high-resolution cryo-EM maps.More amenable to structural studies like X-ray crystallography due to reduced conformational freedom.
Selectivity The flexibility might allow for the formation of multiple, less specific ternary complexes.Can be highly selective if the linker geometry is optimized for a specific POI-E3 ligase pair.

Hypothetical Structural Data Comparison

The following table illustrates the type of quantitative data that would be obtained from successful structural studies of PROTACs with different linkers.

ParameterPROTAC A (Long PEG Linker)PROTAC B (Short Alkyl Linker)
Binding Affinity (Kd) to POI 100 nM110 nM
Binding Affinity (Kd) to E3 Ligase 50 nM55 nM
Ternary Complex Cooperativity (α) 1.515
X-ray Crystal Structure Resolution Not achieved2.1 Å
Cryo-EM Resolution 4.5 Å (low-resolution map)3.2 Å
NMR Chemical Shift Perturbations Broad and difficult to interpretSharp and well-defined

Experimental Protocols for Structural Studies

Detailed methodologies are crucial for the successful structural determination of PROTAC ternary complexes.

X-ray Crystallography
  • Protein Expression and Purification: The POI and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) are expressed in a suitable system (e.g., E. coli or insect cells) and purified to >95% homogeneity using affinity and size-exclusion chromatography.

  • Ternary Complex Formation: The purified POI and E3 ligase complex are mixed in a 1:1 molar ratio with a 1.5-fold molar excess of the PROTAC. The complex is incubated for 2-4 hours on ice.

  • Crystallization: The ternary complex is concentrated to 5-10 mg/mL and subjected to high-throughput sparse matrix screening to identify initial crystallization conditions. Conditions are then optimized by varying precipitant concentration, pH, and additives.

  • Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using existing structures of the POI and E3 ligase as search models.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is particularly useful for studying large, flexible complexes that are resistant to crystallization.[][6]

  • Sample Preparation: The purified ternary complex (at ~1-5 mg/mL) is applied to a glow-discharged cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.

  • Data Acquisition: Automated data collection is performed on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • Image Processing: Movie frames are aligned, and the contrast transfer function is estimated. Particles are picked, subjected to 2D classification to remove junk particles, and then used to generate an initial 3D model. The final high-resolution map is obtained after 3D classification and refinement.

  • Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide valuable information about the solution-state conformation and dynamics of PROTACs and their ternary complexes.[1][2][7]

  • Isotope Labeling: For protein-observed NMR, the POI or E3 ligase is uniformly labeled with ¹⁵N and/or ¹³C by growing the expression host in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose.

  • Titration Experiments: ¹H-¹⁵N HSQC spectra are recorded on the labeled protein alone and in the presence of increasing concentrations of the binding partners (PROTAC and the other protein). Chemical shift perturbations identify the binding interfaces.

  • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment can be used to map the binding epitope of the PROTAC when bound to its target proteins.

  • NOESY Spectroscopy: Intermolecular Nuclear Overhauser effect (NOE) signals can provide distance restraints to define the conformation of the PROTAC in the bound state.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for structural studies.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex binds to PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex binds to PolyUb Polyubiquitinated POI TernaryComplex->PolyUb recruits Ub Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome is recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation degrades

Caption: PROTAC-mediated protein degradation pathway.

Structural_Workflow Workflow for Structural Studies of PROTACs cluster_prep Sample Preparation cluster_methods Structural Methods cluster_analysis Data Analysis & Model Building Protein_Expression Protein Expression & Purification Complex_Formation Ternary Complex Formation Protein_Expression->Complex_Formation XRay X-ray Crystallography Complex_Formation->XRay CryoEM Cryo-EM Complex_Formation->CryoEM NMR NMR Spectroscopy Complex_Formation->NMR Data_Processing Data Processing & Analysis XRay->Data_Processing CryoEM->Data_Processing NMR->Data_Processing Model_Building Atomic Model Building & Refinement Data_Processing->Model_Building Structural_Insights Structural Insights into Ternary Complex Model_Building->Structural_Insights yields

Caption: Experimental workflow for PROTAC structural analysis.

References

The Influence of Long-Chain PEGylation on PROTAC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of a PROTAC's pharmacokinetic profile is a critical step in translating a promising molecule into a viable therapeutic. The linker, the bridge between the target protein and E3 ligase ligands, plays a pivotal role in this optimization. This guide provides a comparative analysis of how a long-chain polyethylene glycol (PEG) linker, specifically exemplified by Boc-NH-PEG26-C2-NH2, is expected to affect the pharmacokinetics of a Proteolysis Targeting Chimera (PROTAC) compared to other common linker classes.

While direct experimental data for PROTACs featuring a this compound linker is not extensively available in the public domain, we can extrapolate its likely impact based on established principles of PEGylation and data from PROTACs with varying PEG chain lengths. This guide will synthesize this information, present it in a comparative format, and provide detailed experimental protocols for assessing these pharmacokinetic parameters.

Impact of Linker Composition on PROTAC Pharmacokinetics: A Comparative Overview

The choice of linker can dramatically alter a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the expected influence of a long-chain PEG linker like PEG26 compared to shorter PEG chains and non-PEG linkers such as alkyl chains.

Pharmacokinetic ParameterThis compound (Long-Chain PEG)Short-Chain PEG Linkers (e.g., PEG2-PEG8)Alkyl Linkers
Solubility High: The numerous ether oxygens in the long PEG chain are expected to significantly increase aqueous solubility, which can be advantageous for formulation and administration.[1][2]Moderate to High: Generally improve solubility compared to alkyl linkers, with the effect increasing with PEG length.[1][2]Low to Moderate: Typically hydrophobic, which can lead to poor aqueous solubility.[3]
Cell Permeability Variable/Potentially Decreased: While the flexibility of a long PEG chain can allow the PROTAC to adopt a more compact conformation to shield polar surfaces and aid membrane traversal, the high polarity and increased molecular weight may also hinder passive diffusion across the cell membrane.[][5]Variable: The impact on permeability is complex and depends on the overall molecular properties. Some studies show that shorter PEG linkers can shield polarity and improve permeability more effectively than an aliphatic linker.[6]Moderate to High: Generally more lipophilic, which can favor passive diffusion across the cell membrane, but this is highly dependent on the overall molecule.[3]
Metabolic Stability Potentially Decreased: Longer, more flexible PEG chains can be more susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to a shorter in vivo half-life.[][7]Variable: Susceptibility to metabolism increases with chain length. Shorter linkers may offer greater metabolic stability.[6]Generally Higher: Alkyl chains can be more metabolically stable than PEG chains, although they are not immune to metabolism.[3]
Half-life (t½) Potentially Decreased: Due to increased susceptibility to metabolism. However, the increased hydrodynamic radius from the long PEG chain could reduce renal clearance, potentially counteracting the effect of metabolic instability to some extent.[][8]Variable: Dependent on the balance between metabolic stability and clearance.Variable: Highly dependent on the overall structure and its susceptibility to metabolism and clearance mechanisms.
Bioavailability Variable: Improved solubility may enhance absorption, but poor permeability and high first-pass metabolism could decrease overall bioavailability.[]Variable: A complex interplay between solubility, permeability, and metabolic stability determines bioavailability.Variable: Can be limited by poor solubility but potentially favored by higher permeability.

Visualizing the PROTAC Mechanism and Evaluation Workflow

To better understand the context of these pharmacokinetic parameters, the following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for their evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Marks for degradation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow PROTAC Evaluation Workflow Design PROTAC Design (Linker Modification) Synthesis Synthesis Design->Synthesis In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Synthesis->In_Vitro_Binding In_Vitro_Degradation In Vitro Degradation Assays (Western Blot, DC50/Dmax) Synthesis->In_Vitro_Degradation Cell_Permeability Cell Permeability Assays (PAMPA, Caco-2) In_Vitro_Degradation->Cell_Permeability Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) Cell_Permeability->Metabolic_Stability In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) Metabolic_Stability->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (Target Degradation) In_Vivo_PK->In_Vivo_PD Toxicity Toxicity Studies In_Vivo_PD->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Lead_Optimization->Design

Caption: A typical experimental workflow for PROTAC development.

Detailed Experimental Protocols

To empirically determine the pharmacokinetic properties of a PROTAC, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance and half-life of a PROTAC due to phase I metabolism.[9]

Materials:

  • Test PROTAC

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test PROTAC at the desired final concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to cold ACN containing an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the remaining parent PROTAC at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percentage of remaining PROTAC versus time.

  • The slope of the linear regression represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, providing an indication of its ability to cross the cell membrane.[10]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)

  • Test PROTAC

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO

  • Plate reader (UV-Vis) or LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test PROTAC in DMSO and then dilute it in PBS to the final desired concentration.

  • Donor Plate: Add the PROTAC solution to the donor wells of the PAMPA plate.

  • Acceptor Plate: Add fresh PBS to the acceptor wells.

  • Assembly: Carefully place the filter plate (with the lipid membrane) onto the acceptor plate, and then place the donor plate on top of the filter plate to create a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) without shaking.

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a plate reader or LC-MS/MS.

Data Analysis:

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA(t) / Cequilibrium)] * (VA / (A * t)) where:

    • CA(t) is the concentration in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

    • VA is the volume of the acceptor well.

    • A is the area of the membrane.

    • t is the incubation time.

Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability of a PROTAC across a monolayer of human intestinal Caco-2 cells, which serves as an in vitro model of the intestinal barrier and can indicate potential for oral absorption and active transport.[10][11]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC

  • Control compounds (e.g., high and low permeability controls)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare the test PROTAC dosing solution in HBSS.

    • Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • LC-MS/MS Analysis: Determine the concentration of the PROTAC in the collected samples.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀) where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[10]

Conclusion

The incorporation of a long-chain PEG linker like this compound into a PROTAC is a strategic decision with significant implications for its pharmacokinetic profile. While it is likely to enhance aqueous solubility, careful consideration must be given to its potential to decrease cell permeability and metabolic stability. The ultimate impact on bioavailability and in vivo efficacy will be a complex interplay of these factors. Therefore, the empirical determination of these properties through the detailed experimental protocols provided in this guide is essential for the rational design and optimization of PROTACs with long-chain PEG linkers, ultimately paving the way for the development of more effective targeted protein degraders.

References

Unraveling the Impact of Linker Design on PROTAC Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects remains a critical hurdle in their clinical translation. The linker, the chemical bridge between the target-binding warhead and the E3 ligase-recruiting ligand, is a key determinant of a PROTAC's selectivity profile. This guide provides a comparative analysis of how different linker strategies influence PROTAC cross-reactivity, supported by experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.

The linker is far more than a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy and selectivity.[1] An optimally designed linker facilitates the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for efficient and specific ubiquitination and subsequent degradation of the target protein.[2] Conversely, a suboptimal linker can lead to the formation of unproductive or alternative ternary complexes with unintended proteins, resulting in off-target degradation and potential toxicity.[3]

Quantitative Comparison of PROTAC Performance with Different Linkers

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key performance metrics for different protein targets.

Table 1: Impact of Linker Length on PROTAC Activity for Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation observed-[4]
Alkyl/Ether12-29Submicromolar>76[4]
Alkyl/Ether21396[4]
Alkyl/Ether2929276[4]

This data illustrates a non-linear relationship between linker length and degradation potency, highlighting the need for empirical optimization for each PROTAC system.[4]

Table 2: Comparison of Linker Composition on Bromodomain-containing protein 4 (BRD4) Degradation

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4VHLPEGPEG35585[5]
BRD4VHLPEGPEG42095[5]
BRD4VHLPEGPEG515>98[5]
BRD4CRBNFlexible (Alkyl)->5000<20[5]
BRD4CRBNRigid (Alkyne)-~500~80[5]

This table demonstrates that both linker length and composition can significantly impact degradation potency and efficacy.[5]

Table 3: Cross-Reactivity Profile of a BRD4-Targeting PROTAC (Hypothetical Data)

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
BRD4BRD4-3.5<0.001No (On-Target)
BRD2BRD2-2.8<0.001Yes (Family Member)
BRD3BRD3-2.5<0.001Yes (Family Member)
Protein XGENEX-1.5<0.05Yes
Protein YGENEY-0.2>0.05No

This hypothetical data from a global proteomics experiment illustrates how off-targets are identified based on significant negative fold changes in protein abundance.[6]

Signaling Pathways and Experimental Workflows

To understand and evaluate PROTAC cross-reactivity, it is essential to visualize the underlying biological processes and the experimental strategies employed.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary

Caption: PROTAC-mediated protein degradation pathway.[1]

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase A Cell Culture & PROTAC Treatment B Global Proteomics (LC-MS/MS) A->B C Data Analysis: Identify Significantly Downregulated Proteins B->C D Potential Off-Targets C->D E Orthogonal Validation D->E F Western Blotting E->F G Targeted Proteomics E->G H Biophysical Assays (e.g., ITC, FP) E->H I Validated Off-Targets F->I G->I H->I

Caption: Workflow for the discovery and validation of PROTAC off-target effects.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Global Proteomics for Unbiased Off-Target Discovery

Mass spectrometry (MS)-based global proteomics is the cornerstone for the unbiased identification of off-target protein degradation.[6] This technique compares the abundance of thousands of proteins in cells treated with a PROTAC to control-treated cells.

Protocol:

  • Cell Culture and Treatment: Plate a suitable human cell line (e.g., HeLa, HEK293T) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay. Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Identify and quantify peptides and proteins using specialized software (e.g., MaxQuant, Proteome Discoverer). Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples. Potential off-targets are typically identified as proteins with a significant negative log2 fold change and a low p-value.

Western Blotting for Orthogonal Validation

Western blotting is a standard technique used to confirm the degradation of specific on- and off-target proteins identified through global proteomics.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with varying concentrations of the PROTAC for a specified time course.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to a loading control (e.g., GAPDH, β-actin).

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a biophysical technique used to measure the binding affinity and thermodynamics of interactions between molecules, which can provide insights into the formation and stability of the ternary complex.

Protocol:

  • Sample Preparation: Purify the target protein and the E3 ligase. Prepare solutions of the proteins and the PROTAC in a suitable buffer.

  • ITC Experiment: Load the target protein into the sample cell of the ITC instrument. Titrate the PROTAC into the sample cell and measure the heat changes associated with binding.

  • Ternary Complex Analysis: To study the ternary complex, the E3 ligase can be pre-incubated with the PROTAC before titration into the target protein, or vice versa.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions. This data can help to understand the cooperativity of ternary complex formation, which is influenced by the linker.

Conclusion

The linker is a critical component in the design of potent and selective PROTACs. A systematic approach to linker optimization, exploring a range of lengths, compositions, and rigidities, is essential for identifying the optimal configuration for a specific target and E3 ligase combination.[2] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and rigorous evaluation of novel PROTAC molecules. By employing a combination of global proteomics for unbiased off-target discovery and orthogonal methods for validation, researchers can gain a comprehensive understanding of a PROTAC's specificity profile, ultimately accelerating the development of safer and more effective targeted protein degraders.[6]

References

A Comparative Guide to PROTAC Linker Technologies: The Pivotal Role of PEG Length

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a promising frontier in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical, yet often empirically determined, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand.[3][4][] This guide provides an objective comparison of PROTAC linker technologies with a special focus on the influence of polyethylene glycol (PEG) length, supported by experimental data and detailed protocols to inform rational PROTAC design.

The Critical Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4][6] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[1][7][8] If a linker is too short, it can lead to steric hindrance, preventing the formation of the ternary complex.[7] Conversely, a linker that is too long may not effectively bring the two proteins into proximity for ubiquitination.[7]

Comparison of Common PROTAC Linker Technologies

While a variety of linker chemistries have been explored, the most prevalent are alkyl chains and polyethylene glycol (PEG) chains, often used in combination.[3] More rigid linkers incorporating cyclic moieties are also gaining traction to improve pharmacokinetic profiles.[9][10]

Alkyl and PEG Linkers: The Workhorses of PROTAC Design

Alkyl and PEG chains are the most common motifs in PROTAC linkers due to their synthetic accessibility and the ease with which their length and composition can be modified.[3][] This allows for the systematic optimization of PROTAC performance.[3] PEG linkers, in particular, can enhance the aqueous solubility of often lipophilic PROTAC molecules.[11] However, the hydrophilicity of PEG linkers can also present a challenge for cell permeability.[7]

The Rise of Rigid Linkers

To address some of the limitations of flexible linkers, researchers are increasingly exploring more rigid linker designs that incorporate cyclic structures like piperazine or piperidine.[9] These rigid linkers can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, potentially leading to improved degradation efficiency and metabolic stability.[9]

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from various studies to illustrate the impact of linker design on PROTAC efficacy, primarily measured by DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[12]

Table 1: Impact of Alkyl Linker Length on Target Protein Degradation

PROTAC TargetLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1< 12No degradation-[12]
TBK112-29Submicromolar>90% (optimal at 21 atoms)[12]
ERα12EffectiveSignificant[13]
ERα16More potent than 12-atom linkerSignificant[13][14]

Table 2: Influence of PEG Linker Length on PROTAC Efficacy

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Reference
ERαPEG linkerVaried with lengthVaried with length[7]
BTKPEG linkerPotency increased with longer linkers-[7]
TBK1PEG linkerMinimum length required for degradation-[7]
CRBN (homo-PROTAC)PEG linkerOptimal with 8-atom linker-[14]

Table 3: Comparative Permeability of PROTACs with Different Linkers

PROTACLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
PROTAC 14PEG-linker (Cereblon ligand)1.7 (A2B)8.4[15]
PROTAC 20bAlkyl-linker (VHL ligand)0.35 (A2B)No significant efflux[15]
PROTAC 20dPEG-linker (VHL ligand)<0.7 (A2B)>12[15]

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis Design & Synthesis of PROTAC Library (Varying Linkers) Binding Binding Assays (SPR, ITC, FP) Synthesis->Binding Ternary Ternary Complex Formation (TR-FRET, AlphaScreen) Synthesis->Ternary Degradation Protein Degradation (Western Blot, qPCR) Binding->Degradation Ternary->Degradation Permeability Cell Permeability (PAMPA, Caco-2) Degradation->Permeability Viability Cell Viability (MTT/MTS Assay) Permeability->Viability PK_PD Pharmacokinetics & Pharmacodynamics Viability->PK_PD Efficacy In Vivo Efficacy PK_PD->Efficacy

Caption: A typical experimental workflow for the development and evaluation of PROTACs.

Experimental Protocols

Western Blotting for Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[16]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[16]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[12][17] A loading control antibody (e.g., GAPDH or β-actin) should also be used.[17]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[18]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay to evaluate the passive permeability of a compound.[19][20]

  • Plate Preparation: A 96-well filter plate is coated with an artificial membrane solution (e.g., lecithin in dodecane). This filter plate serves as the donor compartment and is placed on a 96-well acceptor plate containing buffer.[19]

  • Compound Addition: The PROTAC is added to the donor wells.[21]

  • Incubation: The plate assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).[21]

  • Sample Analysis: The concentrations of the PROTAC in both the donor and acceptor wells are determined using a suitable analytical method like LC-MS/MS.[19]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay

This cell-based assay provides a more comprehensive assessment of permeability, including active transport and efflux mechanisms.[19]

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 18-22 days to form a confluent monolayer with tight junctions.[19]

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[19]

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Permeability: The PROTAC is added to the apical (donor) compartment, and the amount that crosses the monolayer into the basolateral (acceptor) compartment is measured over time.[19][21]

    • Basolateral to Apical (B-A) Permeability: The PROTAC is added to the basolateral compartment, and the amount that crosses into the apical compartment is measured to determine the efflux ratio.[21]

  • Sample Analysis and Data Calculation: The concentration of the PROTAC in the donor and acceptor compartments is quantified by LC-MS/MS, and the Papp value and efflux ratio are calculated.[21]

Conclusion

The linker is a critical component in the design of effective PROTACs, with its length and chemical composition profoundly influencing the molecule's biological activity and physicochemical properties.[3][4][6] While flexible alkyl and PEG linkers have been foundational in the field, there is a growing interest in more rigid and functionalized linkers to enhance pharmacokinetic properties. The optimal linker design is highly dependent on the specific target protein and E3 ligase pair and often requires empirical optimization through the synthesis and evaluation of a library of compounds.[3] A systematic approach, utilizing a combination of in vitro and cellular assays as detailed in this guide, is essential for the rational design and development of the next generation of potent and selective protein degraders.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG26-C2-NH2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Boc-NH-PEG26-C2-NH2, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.

I. Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, it should be handled with care. Structurally similar compounds may cause skin and eye irritation, and potentially respiratory irritation.[1] The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions.[2][3][4] The polyethylene glycol (PEG) component is generally considered to have low toxicity.[5]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Check manufacturer's guidelines for specific chemical resistance.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and fully buttoned. Long pants and closed-toe shoes are mandatory.
Respiratory Protection Air-purifying respiratorRecommended if working outside of a certified chemical fume hood or if dust/aerosols may be generated.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a general protocol for its proper disposal.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including unused product and contaminated materials, as chemical waste.[1]

  • Segregate this waste from other waste streams, particularly strong acids which could cleave the Boc protecting group.[6] Do not mix with incompatible chemicals.

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect pure, unused this compound and any contaminated solids (e.g., weigh paper, gloves, absorbent pads) in a designated, chemically compatible, and sealable container for solid chemical waste.[7][8]

  • Liquid Waste: Collect any solutions containing this compound in a clearly labeled, leak-proof container for liquid chemical waste.[1]

  • Empty Containers: Rinse the original container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[7]

Step 3: Labeling

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[1][9] Avoid using abbreviations.

Step 4: Storage

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) that is at or near the point of generation.[1]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids.[9]

Step 5: Final Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[1][6]

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10]

  • Crucially, never dispose of this compound by flushing it down the drain or discarding it in regular trash. [6]

III. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1] Wearing full PPE, absorb liquid spills with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1] Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.[1] Decontaminate the spill area thoroughly.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound for Disposal cluster_1 Waste Characterization cluster_2 Containment and Labeling cluster_3 Final Steps start Identify Waste Stream is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled, Sealed Container for Solid Hazardous Waste is_solid->collect_solid Yes is_container Empty Container? is_liquid->is_container No collect_liquid Collect in Labeled, Leak-Proof Container for Liquid Hazardous Waste is_liquid->collect_liquid Yes rinse_container Triple-Rinse Container, Collect Rinsate as Liquid Hazardous Waste is_container->rinse_container Yes store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store rinse_container->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Workflow for the proper disposal of this compound.

References

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